molecular formula C14H19NO5S B1527705 Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate CAS No. 199103-19-0

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Cat. No.: B1527705
CAS No.: 199103-19-0
M. Wt: 313.37 g/mol
InChI Key: AMBWIRHJLQDRCN-UHFFFAOYSA-N
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Description

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The mesyloxy (methylsulfonyloxy) group is an excellent leaving group, making this Cbz-protected (benzyloxycarbonyl) piperidine derivative a versatile precursor for nucleophilic substitution reactions. This allows researchers to efficiently functionalize the piperidine ring, for instance, by introducing aryl groups to create novel chemical entities. Its significance is highlighted by its role as a key synthetic intermediate in the development of 1-arylcarbonyl-4-oxy-piperidine compounds, a class investigated for the treatment of neurodegenerative diseases . The structural motif of 4-substituted piperidines is of high interest in drug discovery, and this reagent provides a protected and activated pathway for further exploration. As such, it is a critical building block for researchers synthesizing and evaluating potential therapeutics for conditions such as epilepsy, supporting the discovery of new bioactive molecules with improved efficacy and selectivity .

Properties

IUPAC Name

benzyl 4-methylsulfonyloxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-21(17,18)20-13-7-9-15(10-8-13)14(16)19-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBWIRHJLQDRCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70729079
Record name Benzyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199103-19-0
Record name Benzyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70729079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate CAS number 199103-19-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS: 199103-19-0): A Key Intermediate in Modern Drug Discovery

This compound is a strategically designed chemical intermediate of significant value to researchers and scientists in synthetic organic chemistry and pharmaceutical development.[1] Its structure is deceptively simple, yet it embodies a powerful combination of functionalities: a piperidine core, a common motif in many bioactive molecules; a readily cleavable N-benzyloxycarbonyl (Cbz) protecting group; and, most critically, a methanesulfonyloxy (mesylate) group at the 4-position, which serves as an excellent leaving group for nucleophilic substitution reactions.[1] This guide provides an in-depth examination of its synthesis, core reactivity, analytical characterization, and applications, offering field-proven insights for its effective use in the laboratory.

Core Physicochemical Properties and Specifications

Accurate identification and proper handling are paramount for successful experimentation. The key properties of this compound are summarized below.

ParameterValueReference
CAS Number 199103-19-0[1][2]
IUPAC Name benzyl 4-methylsulfonyloxypiperidine-1-carboxylate[1][3]
Synonyms Benzyl 4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate, 1-((Benzyloxy)carbonyl)piperidin-4-yl methanesulfonate[4]
Molecular Formula C₁₄H₁₉NO₅S[1][2]
Molecular Weight 313.37 g/mol [1][2]
Physical Form White to off-white solid, powder, or crystalline material.[1]
Storage Keep in a dark place, sealed in a dry, room-temperature environment.[1]

Synthesis and Core Reactivity: A Tale of Two Functional Groups

The utility of this compound stems from the deliberate installation of its key functional groups. The synthesis is designed not merely to construct the molecule, but to prepare it for subsequent, high-yield transformations.

Synthetic Protocol: Activation of the C4 Position

The most common and logical synthesis involves the activation of the hydroxyl group of a precursor, Benzyl 4-hydroxypiperidine-1-carboxylate. The goal is to convert the poorly-leaving hydroxyl group into an excellent leaving group, the mesylate.

Causality of Experimental Choices:

  • Reagent: Methanesulfonyl chloride (MsCl) is the reagent of choice for introducing the mesylate group. It is highly reactive and commercially available.

  • Base: A non-nucleophilic amine base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing acid-catalyzed side reactions.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

  • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize potential side reactions from the highly reactive MsCl.

Experimental Protocol: Mesylation of Benzyl 4-hydroxypiperidine-1-carboxylate

  • Preparation: To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2-1.5 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.1-1.2 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield this compound as a solid.

G cluster_workflow Synthetic Workflow start Benzyl 4-hydroxypiperidine-1-carboxylate reagents Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) DCM, 0 °C to RT start->reagents product This compound reagents->product Mesylation

Caption: Synthetic route to the title compound via mesylation.

The Mesylate: A Gateway to C4-Substituted Piperidines

The core purpose of this intermediate is to facilitate nucleophilic substitution at the 4-position of the piperidine ring. The mesylate group is an exceptional leaving group because the negative charge on the departing methanesulfonate anion is highly stabilized through resonance across the three oxygen atoms.

This enables efficient reactions with a wide array of nucleophiles (Nu⁻), including azides, amines, thiols, cyanides, and carbanions, to generate diverse libraries of C4-functionalized piperidines. This versatility is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

G cluster_mechanism Core Reactivity: Nucleophilic Substitution (SN2) reactant Target Intermediate (C4-OMs) product C4-Substituted Product (C4-Nu) reactant->product leaving_group Mesylate Anion (MsO⁻) reactant->leaving_group Displacement nucleophile Nucleophile (Nu⁻) nucleophile->reactant SN2 Attack

Caption: General mechanism of nucleophilic displacement.

The N-Cbz Group: A Removable Shield

The benzyloxycarbonyl (Cbz or Z) group serves two critical functions:

  • Protection: It deactivates the basic piperidine nitrogen, preventing it from acting as a competing nucleophile or causing unwanted side reactions during the mesylation and subsequent substitution steps.

  • Deprotection: It can be cleanly and selectively removed under mild hydrogenolysis conditions (H₂, Pd/C), regenerating the free secondary amine without affecting many other functional groups.[1] This unmasks the nitrogen for further functionalization, such as alkylation or acylation.

Analytical Characterization Profile

Confirming the identity and purity of the synthesized material is a non-negotiable step. The following data are characteristic of the compound.[1]

Analysis TechniqueExpected Observations
¹H NMR ~7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. ~5.15 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group. ~4.90 ppm (m, 1H): Piperidine proton at C4 (-CH-OMs). ~3.00-3.80 ppm (m, 4H): Piperidine protons at C2 and C6. ~3.05 ppm (s, 3H): Methyl protons of the mesylate group (-SO₂CH₃). ~1.80-2.20 ppm (m, 4H): Piperidine protons at C3 and C5.
¹³C NMR Characteristic peaks for the carbamate carbonyl, aromatic carbons, benzylic carbon, piperidine ring carbons, and the mesylate methyl carbon.
Mass Spec (MS) Molecular Ion Peak [M]⁺: Expected at m/z = 313. Fragmentation: Common fragments would correspond to the loss of the benzyl group (m/z 91), the mesylate group, or other characteristic cleavages.[1]
Infrared (IR) ~1690-1710 cm⁻¹: Strong C=O stretch (carbamate). ~1350 & 1170 cm⁻¹: Strong S=O asymmetric and symmetric stretches (sulfonate ester). ~3030 cm⁻¹: Aromatic C-H stretch. ~2850-2950 cm⁻¹: Aliphatic C-H stretch.

Applications in Drug Discovery and Development

This intermediate is not an end-product but a launchpad for creating more complex molecules with therapeutic potential.

  • Scaffold for Library Synthesis: It is an ideal starting material for generating large libraries of C4-substituted piperidines. By reacting the intermediate with various nucleophiles, researchers can rapidly synthesize dozens or hundreds of analogs to screen for biological activity.

  • CNS Drug Discovery: The piperidine scaffold is a privileged structure in central nervous system (CNS) targets. Derivatives are explored as antagonists for dopamine receptors, which are implicated in conditions like schizophrenia and Parkinson's disease.[5]

  • Enzyme Inhibitors: The flexible piperidine ring can be functionalized to fit into the active sites of enzymes. For example, piperidine-containing molecules have been developed as potent inhibitors of human carbonic anhydrase, an enzyme target in cancer and other diseases.[6]

  • Antimicrobial Agents: Research has shown that some derivatives possess moderate to significant antibacterial effects against both Gram-positive and Gram-negative bacteria, opening avenues for new antibiotic development.[1]

G cluster_apps Diversity-Oriented Synthesis cluster_nucleophiles Nucleophiles cluster_products C4-Substituted Piperidine Library start Benzyl 4-((methylsulfonyl)oxy) piperidine-1-carboxylate n1 R-NH₂ (Amines) n2 NaN₃ (Azide) n3 R-SH (Thiols) n4 NaCN (Cyanide) p1 4-Amino-piperidine Deriv. n1->p1 SN2 p2 4-Azido-piperidine Deriv. n2->p2 SN2 p3 4-Thio-piperidine Deriv. n3->p3 SN2 p4 4-Cyano-piperidine Deriv. n4->p4 SN2

Caption: Application in generating a diverse library of compounds.

Safety, Handling, and Storage

As with any reactive chemical intermediate, adherence to strict safety protocols is mandatory.

Hazard CategoryDetails
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[7] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Handling and Storage Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles or a face shield.[7][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[7][9] Do not breathe dust. Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9] Store locked up.[8]

Conclusion

This compound is more than just a chemical on a shelf; it is a testament to strategic molecular design. By combining a stable protecting group with a highly reactive leaving group on a pharmaceutically relevant scaffold, it provides chemists with a reliable and versatile tool for the synthesis of novel compounds. Its predictable reactivity and straightforward handling make it an invaluable asset in the quest for new therapeutics, empowering researchers to efficiently explore chemical space and accelerate the drug discovery process.

References

  • Safety Data Sheet. (2021). Angene Chemical. [Link]

  • Benzyl 4-((methanesulfonyl)oxy)piperidine-1-carboxylate. PubChem, National Institutes of Health. [Link]

  • Benzyl 4-oxopiperidine-1-carboxylate. PubChem, National Institutes of Health. [Link]

  • Benzyl piperidine-4-carboxylate. Georganics. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]

  • Asian Journal of Chemistry. Asian Journal of Chemistry. [Link]

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. PubMed Central, National Institutes of Health. [Link]

Sources

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Executive Summary

This compound is a pivotal synthetic intermediate in medicinal and organic chemistry. Characterized by a piperidine scaffold, a benzyloxycarbonyl (Cbz) protecting group, and a highly reactive methanesulfonyl (mesyl) leaving group, this compound serves as a versatile building block for introducing the 4-substituted piperidine motif into complex molecules. The piperidine ring is a privileged scaffold found in numerous FDA-approved drugs, making this intermediate particularly valuable for drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, an analysis of its chemical reactivity, and essential safety guidelines for its handling.

Physicochemical Properties and Identification

This compound is a white to off-white solid at room temperature.[1] Its structure combines a robust Cbz-protected piperidine core with a methanesulfonate ester at the 4-position, rendering it an excellent electrophile for nucleophilic substitution reactions. Proper storage requires a cool, dry, and dark environment to ensure its stability.[2]

Table 1: Key Physicochemical Properties

Property Value
Molecular Formula C₁₄H₁₉NO₅S[1][3]
Molecular Weight 313.37 g/mol [1]
CAS Number 199103-19-0[1]
IUPAC Name This compound
Synonym(s) benzyl 4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate[3]
Appearance Solid[1][2]

| Storage Conditions | Keep in dark place, sealed in dry, room temperature[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals that correspond to the different parts of the molecule. The aromatic protons of the benzyl group are typically observed in the downfield region of δ 7.30-7.40 ppm .[1] The singlet for the benzylic methylene (CH₂) protons appears around δ 5.15 ppm . The methyl protons of the mesyl group (CH₃SO₂) characteristically appear as a sharp singlet around δ 3.0 ppm . The piperidine ring protons present more complex multiplets, with the proton at the C4 position (CH-OMs) shifted downfield to approximately δ 4.8-5.0 ppm due to the electron-withdrawing effect of the mesylate group.

  • Mass Spectrometry : Mass spectrometric analysis confirms the molecular weight of the compound, with the molecular ion peak [M]+ appearing at a mass-to-charge ratio (m/z) of 313.[1]

Synthesis and Mechanism

The most common and efficient synthesis of this compound is a two-step process starting from the commercially available Benzyl 4-oxopiperidine-1-carboxylate (also known as N-Cbz-4-piperidone).

  • Step 1: Reduction of the Ketone : The ketone at the 4-position is reduced to a secondary alcohol using a mild and selective reducing agent. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its high selectivity for ketones in the presence of esters (the Cbz group) and its operational simplicity.[4]

  • Step 2: Mesylation of the Alcohol : The resulting hydroxyl group is then converted into a methanesulfonate ester (mesylate). This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine, which acts as an acid scavenger for the HCl generated during the reaction.[5]

G start Benzyl 4-oxopiperidine-1-carboxylate inter Benzyl 4-hydroxypiperidine-1-carboxylate start->inter 1. NaBH₄ 2. EtOH / H₂O end This compound inter->end MsCl, TEA DCM, 0°C to RT

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Benzyl 4-hydroxypiperidine-1-carboxylate

  • To a round-bottom flask, add Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) and dissolve it in a suitable alcoholic solvent such as methanol or ethanol (approx. 5-10 mL per gram of starting material).[4]

  • Cool the stirred solution to 0 °C in an ice-water bath.

  • Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by slowly adding water, followed by dilute hydrochloric acid to neutralize excess NaBH₄ and adjust the pH to ~7.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol, which can often be used in the next step without further purification.

Step 2: this compound

  • Dissolve the crude Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram) in a flask under a nitrogen atmosphere.

  • Add triethylamine (TEA) (1.5-2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2-1.5 eq) dropwise via syringe, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-16 hours.[5]

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 0.1 M HCl, saturated aqueous sodium bicarbonate, and brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product as a solid.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the excellent leaving group ability of the mesylate anion. The methanesulfonate group is highly stabilized by resonance, making it readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.

This reactivity makes the compound a premier electrophilic building block for constructing the 4-substituted piperidine core, a motif central to countless pharmaceutical agents, including kinase inhibitors, CNS agents, and analgesics.[6] For example, the related intermediate N-Boc-4-hydroxypiperidine is a key component in the synthesis of the BTK inhibitor Ibrutinib (Imbruvica), highlighting the industrial relevance of this chemical scaffold.[2]

G reactant Cbz-Piperidine-OMs product Cbz-Piperidine-Nu reactant->product Sₙ2 Attack leaving_group Mesylate Anion (MsO⁻) reactant->leaving_group nucleophile Nucleophile (Nu⁻) nucleophile->reactant

Caption: General Sₙ2 reactivity of the title compound with a generic nucleophile.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendations :

  • Always handle this compound inside a certified chemical fume hood.

  • Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.

Conclusion

This compound is a high-value, versatile intermediate for organic synthesis. Its well-defined reactivity, predicated on the superb leaving group capacity of the mesylate, allows for the efficient and controlled introduction of the piperidine scaffold into complex target molecules. The straightforward two-step synthesis from a common precursor further enhances its utility. For researchers in drug discovery and development, this compound represents a critical tool for accessing novel chemical matter built around the pharmaceutically privileged piperidine core.

References

  • De Gruyter. (2025, August 9). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • The Royal Society of Chemistry. (n.d.). Supporting Informations. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis. [Link]

  • ResearchGate. (2017, April 19). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). [Link]

  • Oriental Journal of Chemistry. (n.d.). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • SciSpace. (n.d.). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • HDH Pharma. (n.d.). benzyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, min 97%, 100 grams. Retrieved January 1, 2026, from [Link]

  • SciELO. (n.d.). Fast and efficient method for reduction of carbonyl compounds with NaBH4/wet SiO2 under solvent free condition. [Link]

  • University of Missouri–St. Louis. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved January 1, 2026, from [Link]

Sources

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Introduction

This compound is a pivotal intermediate in modern synthetic organic and medicinal chemistry. Its structure uniquely combines a versatile piperidine scaffold, a readily displaceable methanesulfonyl (mesylate) leaving group, and a stable benzyl carbamate (Cbz) protecting group. This strategic combination of functional groups renders it an exceptionally valuable building block for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in a vast array of pharmacologically active compounds.[1] This guide provides an in-depth analysis of its physical and chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of the compound's fundamental properties is critical for its effective use in synthesis, including storage, reaction setup, and purification.

Nomenclature and Chemical Identifiers

The compound is systematically named according to IUPAC conventions, but various synonyms and identifiers are used across commercial and database sources.[1]

IdentifierValueSource(s)
CAS Number 199103-19-0[1][2][3][4]
IUPAC Name benzyl 4-methylsulfonyloxypiperidine-1-carboxylate[1]
Synonyms benzyl 4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate[2]
Molecular Formula C14H19NO5S[1][3]
InChI Key AMBWIRHJLQDRCN-UHFFFAOYSA-N[1][2]
SMILES CS(=O)(=O)OC1CCN(CC1)C(=O)OCC2=CC=CC=C2[1]
Molecular Structure and Conformation

The molecule's architecture consists of three key components: a central piperidine ring, a Cbz protecting group on the nitrogen, and a mesylate group at the C4 position.[1] Crystallographic studies of analogous compounds suggest the piperidine ring predominantly adopts a stable chair conformation, with the bulky mesyloxy group occupying the equatorial position to minimize steric hindrance.[1]

Caption: 2D representation of this compound.
Physicochemical Data Summary

The compound's properties dictate its behavior in different solvent systems and its stability under various conditions. It is a solid at room temperature and should be stored in a dry, dark environment to ensure stability.[1][2] While specific melting and boiling points are not consistently reported in the literature, its solid state is well-established by commercial suppliers.[1][2][4]

PropertyValueSource(s)
Molecular Weight 313.37 g/mol [1][2][3]
Physical Form Solid (powder or crystalline)[1][2]
Solubility Limited aqueous solubility; soluble in organic solvents[1]
LogP (calculated) 1.7638[1]
Topological Polar Surface Area (TPSA) 72.91 Ų[1]

The calculated LogP value suggests a moderate lipophilicity, indicating a balance between hydrophobic (benzyl, piperidine) and hydrophilic (ester, sulfonate) character, which is often desirable for intermediates in drug discovery programs to ensure sufficient solubility in both organic reaction media and biphasic workup conditions.[1]

Section 2: Synthesis and Characterization

The synthesis of this key intermediate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The causality behind the synthetic strategy is to install the mesylate as a good leaving group on a protected piperidine ring.

Retrosynthetic Analysis and Strategy

The most logical and widely adopted synthetic pathway begins with a commercially available, Cbz-protected 4-piperidone. The strategy involves two main transformations:

  • Reduction of the Ketone: The ketone at the C4 position is reduced to a secondary alcohol. This step creates the stereocenter and the hydroxyl group necessary for the subsequent step.

  • Mesylation of the Alcohol: The resulting hydroxyl group is converted into a methanesulfonate (mesylate) ester. This is the critical activating step, as the mesylate is an excellent leaving group, preparing the molecule for nucleophilic displacement.

SynthesisWorkflow start Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone) step1 Reduction (e.g., NaBH₄, MeOH) start->step1 1. intermediate Benzyl 4-hydroxypiperidine-1-carboxylate step1->intermediate 2. step2 Mesylation (MsCl, Et₃N, DCM) intermediate->step2 3. product This compound step2->product 4. Reactivity reactant < Cbz-N-piperidine-OMs > product < Cbz-N-piperidine-Nu > reactant->product SN2 Reaction leaving_group MsO⁻ p1 nucleophile Nu⁻ nucleophile->reactant p2

Sources

An In-depth Technical Guide on the Solubility and Stability of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a piperidine core, a benzyl carbamate protecting group, and a methanesulfonyl (mesylate) ester, imparts specific physicochemical properties that are critical to control and understand during drug development. The mesylate group, being an excellent leaving group, makes this molecule a versatile precursor for nucleophilic substitution reactions, while the benzyl carbamate provides a stable yet removable protection for the piperidine nitrogen.

This guide provides a comprehensive overview of the solubility and stability of this compound, offering a scientific rationale for experimental design and detailed protocols for its characterization. Understanding these properties is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and safety of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A foundational understanding of the molecule's intrinsic properties is the first step in a logical investigation of its solubility and stability.

PropertyValue/DescriptionSource
Molecular Formula C₁₄H₁₉NO₅S[1]
Molecular Weight 313.37 g/mol [1]
Physical State Solid at room temperature[1]
LogP (calculated) 1.7638[1]
Storage Keep in a dark place, sealed in dry, room temperature.

The calculated LogP value of 1.7638 suggests that this compound has moderate lipophilicity, indicating a preference for organic solvents over aqueous media.[1] This is a critical parameter that guides the selection of solvents for synthesis, purification, and formulation.

Solubility Profile: A Proactive Approach to Formulation

Determining the solubility of a drug intermediate is not merely a data collection exercise; it is a strategic necessity that informs process development and formulation design. A poor understanding of solubility can lead to issues in reaction kinetics, purification efficiency, and ultimately, the bioavailability of the final drug product.

Rationale for Solvent Selection

The choice of solvents for solubility determination should be guided by the anticipated use of the compound. A strategic selection includes solvents relevant to:

  • Synthesis and Purification: Solvents commonly used in the synthetic route and for crystallization.

  • Formulation: Solvents and co-solvents that could be used in a potential drug product.

  • Analytical Method Development: Solvents used for sample preparation and chromatographic analysis.

Based on the structure of this compound, a range of solvents with varying polarities should be investigated.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining thermodynamic solubility.[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Ethanol, Methanol, Isopropyl Alcohol, Acetonitrile, Dichloromethane, Toluene, Acetone)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments are recommended to determine the time required to reach equilibrium.[2]

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Reporting: Express the solubility in mg/mL or mol/L.

Data Presentation: Expected Solubility Profile

SolventPolarity IndexExpected Solubility (mg/mL)
Water10.2Low
Methanol5.1Moderate to High
Ethanol4.3Moderate to High
Isopropyl Alcohol3.9Moderate
Acetonitrile5.8High
Acetone5.1High
Dichloromethane3.1High
Toluene2.4Moderate

Stability Assessment: Ensuring Chemical Integrity

The stability of this compound is a critical quality attribute. Degradation can lead to the formation of impurities that may be toxic or affect the efficacy of the final API. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3] These studies are conducted under conditions more severe than accelerated stability testing and are a regulatory expectation.[4]

Forced Degradation (Stress Testing) Protocol (ICH Q1A/Q1B)

Objective: To identify potential degradation products and pathways under various stress conditions.[5][6]

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 8 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

Procedure:

  • Sample Preparation: Prepare solutions of the compound in the respective stress media. For thermal and photolytic studies, use the solid compound.

  • Stress Application: Expose the samples to the specified conditions for the designated time.

  • Neutralization/Quenching: At the end of the stress period, neutralize the acidic and basic samples. The oxidative reaction may be quenched if necessary.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A diode array detector is highly recommended to assess peak purity.

  • Mass Balance: Evaluate the mass balance to ensure that all degradation products are accounted for.

Potential Degradation Pathways

The chemical structure of this compound contains two primary functionalities susceptible to degradation: the benzyl carbamate and the methylsulfonyl ester.

1. Hydrolysis of the Benzyl Carbamate:

Under basic conditions, the carbamate group can undergo hydrolysis.[8] The mechanism involves the attack of a hydroxide ion on the carbonyl carbon, leading to the formation of an unstable intermediate that subsequently breaks down.[8] The expected degradation products would be benzyl alcohol and 4-((methylsulfonyl)oxy)piperidine, which itself could be unstable.

2. Hydrolysis of the Methylsulfonyl Ester:

The methanesulfonate (mesylate) group is a good leaving group, and the ester linkage is susceptible to hydrolysis. The rate of hydrolysis of sulfonate esters can be pH-dependent.[9] Under aqueous conditions, the mesylate group can be displaced by water or hydroxide ions to form 4-hydroxy-piperidine-1-carboxylic acid benzyl ester and methanesulfonic acid.

Diagram of Potential Degradation Pathways

G cluster_0 This compound cluster_1 Degradation Conditions cluster_2 Potential Degradation Products A C₁₄H₁₉NO₅S B Basic Hydrolysis (NaOH) A->B Carbamate Hydrolysis C Acidic/Neutral Hydrolysis (H₂O) A->C Mesylate Hydrolysis D Benzyl Alcohol B->D E 4-((Methylsulfonyl)oxy)piperidine B->E F Benzyl 4-hydroxypiperidine-1-carboxylate C->F G Methanesulfonic Acid C->G

Caption: Potential degradation pathways of this compound.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately assessing the solubility and stability of the compound. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Key Attributes of a Stability-Indicating HPLC Method:
  • Specificity: The ability to resolve the parent compound from its degradation products and any process-related impurities.

  • Linearity: A linear relationship between the detector response and the concentration of the analyte over a defined range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.

Workflow for Stability-Indicating Method Development

G A Initial Method Development (Column, Mobile Phase Screening) B Forced Degradation Studies (Generate Degradants) A->B C Method Optimization (Gradient, Flow Rate, Temperature) B->C Assess Peak Purity & Resolution D Method Validation (ICH Q2(R1)) C->D E Routine Analysis (Solubility & Stability Samples) D->E

Caption: Workflow for the development of a stability-indicating HPLC method.

Conclusion

A thorough understanding of the solubility and stability of this compound is not just a regulatory requirement but a cornerstone of efficient and robust drug development. By implementing the scientifically sound protocols outlined in this guide, researchers and drug development professionals can proactively address potential challenges related to synthesis, purification, formulation, and storage. The provided methodologies for solubility determination and forced degradation studies, grounded in established scientific principles and regulatory guidelines, will enable the generation of high-quality data essential for informed decision-making throughout the drug development lifecycle.

References

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Stability Testing: Photostability Testing of New Drug Substances and Products - ICH. Available at: [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available at: [Link]

  • A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. Available at: [Link]

  • Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. SlideShare. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]

  • Forced Degradation Studies. SciSpace. Available at: [Link]

  • Selective Hydrolysis of Methanesulfonate Esters. ACS Publications. Available at: [Link]

  • Determination of Solubility in Pharmaceuticals. Pharmaguideline. Available at: [Link]

  • Solubility Testing of Drug Candidates. Pharma.Tips. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. ResearchGate. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Available at: [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. Available at: [Link]

  • Annex 4. World Health Organization (WHO). Available at: [Link]

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Spectroscopic Characterization of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, a key intermediate in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this target molecule.

Introduction: The Significance of Spectroscopic Analysis

This compound, with the molecular formula C14H19NO5S and a molecular weight of 313.37 g/mol , is a versatile building block in medicinal chemistry.[1] Its structure incorporates a piperidine ring, a benzyl carbamate protecting group, and a reactive methylsulfonyl (mesylate) leaving group. The precise structural elucidation and purity assessment of this compound are paramount for its successful application in multi-step syntheses. Spectroscopic methods provide the necessary tools for this characterization, offering unambiguous insights into the molecular framework and functional group topology.

This guide will delve into the practical and theoretical aspects of the three primary spectroscopic techniques used to characterize this molecule, providing not just the data, but the scientific rationale behind the experimental design and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and structure.

Experimental Protocol for NMR Analysis

The acquisition of high-quality NMR spectra is contingent on proper sample preparation and the selection of appropriate instrumental parameters.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is dictated by the solubility of the compound.

  • Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be employed to facilitate dissolution if necessary.

  • Transfer to NMR Tube: Using a pipette, transfer the clear solution to a 5 mm NMR tube.

Instrumental Setup and Data Acquisition:

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The magnetic field is then locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.

  • ¹H NMR Acquisition: A standard ¹H NMR spectrum is typically acquired using a 30° pulse angle, a relaxation delay of 1-2 seconds, and accumulating 16-64 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired with a 30-45° pulse angle and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required to obtain a spectrum with adequate signal intensity due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic protons7.30-7.40multiplet5H
Benzyl CH₂ protons5.10-5.20singlet2H
Piperidine CH (methanesulfonyl-bearing)4.80-5.20multiplet1H
Piperidine N-CH₂ (axial/equatorial)2.80-4.20broad signals4H
Piperidine CH₂ (adjacent to CH)1.80-2.20multiplet4H
Methanesulfonyl CH₃3.00-3.10singlet3H

Interpretation:

  • Aromatic Protons (7.30-7.40 ppm): The multiplet in this region is characteristic of the five protons on the phenyl ring of the benzyl group.

  • Benzyl CH₂ Protons (5.10-5.20 ppm): The singlet corresponds to the two protons of the methylene group attached to the carbamate oxygen and the phenyl ring. The absence of splitting indicates no adjacent protons.

  • Piperidine Protons: The piperidine ring protons exhibit complex signals due to the chair conformation and the presence of axial and equatorial positions. The proton attached to the carbon bearing the mesylate group is expected to be downfield due to the electron-withdrawing nature of the sulfonyloxy group. The protons on the carbons adjacent to the nitrogen are also deshielded and often appear as broad signals due to conformational exchange.

  • Methanesulfonyl CH₃ (3.00-3.10 ppm): The sharp singlet in this region is indicative of the three equivalent protons of the methyl group of the mesylate moiety.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Assignment Expected Chemical Shift (ppm)
Carbonyl C=O154-156
Aromatic carbons127-137
Benzyl CH₂66-68
Methanesulfonyl-bearing carbon77-82
Piperidine carbons28-46
Methanesulfonyl CH₃37-39

Interpretation:

  • Carbonyl C=O (154-156 ppm): The signal in this downfield region is characteristic of the carbonyl carbon of the carbamate group.

  • Aromatic Carbons (127-137 ppm): Multiple signals in this region correspond to the six carbons of the phenyl ring.

  • Benzyl CH₂ (66-68 ppm): This signal represents the carbon of the benzylic methylene group.

  • Methanesulfonyl-bearing Carbon (77-82 ppm): The carbon atom attached to the mesyloxy group is significantly deshielded and appears in this region.

  • Piperidine Carbons (28-46 ppm): The remaining carbon atoms of the piperidine ring resonate in this upfield region.

  • Methanesulfonyl CH₃ (37-39 ppm): This signal corresponds to the methyl carbon of the mesylate group.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for Fourier Transform Infrared (FTIR) spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal is clean before sample analysis.

  • Background Spectrum: A background spectrum of the empty ATR crystal is collected to account for any atmospheric and instrumental absorptions.

  • Sample Application: A small amount of the solid this compound is placed onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C-H stretching (aromatic)3100-3000Medium
C-H stretching (aliphatic)3000-2850Medium
C=O stretching (carbamate)1700-1680Strong
C-O stretching (carbamate)1250-1200Strong
S=O stretching (sulfonate)1350-1330 and 1175-1150Strong, two bands
S-O stretching (sulfonate)1000-960Strong
C-N stretching (piperidine)1250-1020Medium

Interpretation:

  • C=O Stretching (1700-1680 cm⁻¹): A strong absorption band in this region is a clear indicator of the carbonyl group of the benzyl carbamate.

  • S=O Stretching (1350-1330 and 1175-1150 cm⁻¹): The presence of two strong bands in these regions is characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the mesylate group.

  • C-O and S-O Stretching: Strong bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O and S-O single bond stretches further confirm the presence of the carbamate and mesylate functionalities.

  • C-H Stretching: The bands above and below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Experimental Protocol for Mass Spectrometry Analysis

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques for the analysis of small organic molecules.

Electron Ionization (EI-MS):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

  • Fragmentation: The high energy of EI often leads to extensive fragmentation of the molecular ion.

  • Analysis and Detection: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer, and then detected.

Electrospray Ionization (ESI-MS):

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

  • Ionization: The solution is pumped through a capillary held at a high potential, generating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺.

  • Analysis and Detection: The ions are then introduced into the mass analyzer and detected.

Mass Spectral Data and Interpretation

Expected Molecular Ion:

  • Molecular Weight: 313.37 g/mol

  • Expected [M+H]⁺ (ESI): m/z 314.1

  • Expected M⁺• (EI): m/z 313.1

Key Fragmentation Pathways:

The fragmentation of this compound is predictable based on the stability of the resulting fragments.

  • Loss of the Benzyl Group: A common fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

  • Decarboxylation: Loss of carbon dioxide (CO₂) from the carbamate moiety is another expected fragmentation.

  • Cleavage of the Mesylate Group: The C-O bond of the mesylate ester can cleave, leading to the loss of the methylsulfonyloxy group.

  • Piperidine Ring Fragmentation: The piperidine ring can undergo α-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.

fragmentation M [M+H]⁺ m/z 314 ion1 m/z 206 M->ion1 - C₇H₈O ion2 m/z 222 M->ion2 - C₇H₈ ion3 m/z 270 M->ion3 - CO₂ ion4 m/z 91 M->ion4 frag1 Loss of Benzyl Alcohol C₇H₈O frag2 Loss of Toluene C₇H₈ frag3 Loss of CO₂ frag4 Formation of Benzyl Cation

Caption: Plausible fragmentation pathways for this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The data presented in this guide, derived from established spectroscopic principles and expected values for this compound, offer a robust framework for its characterization. Researchers and scientists can utilize this technical guide as a reliable reference for their own analytical work with this important synthetic intermediate.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

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Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate safety, handling, and MSDS

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

For the modern researcher and drug development professional, a profound understanding of a chemical's properties is not merely academic—it is the bedrock of safe and effective innovation. This compound, a key intermediate in synthetic organic chemistry, demands such a rigorous understanding.[1] Its utility in the synthesis of complex nitrogen-containing heterocycles is significant, particularly in pharmaceutical applications where piperidine scaffolds are prevalent.[1] This guide provides a comprehensive overview of its safety, handling, and material safety data sheet (MSDS) information, grounded in authoritative data to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Identity

A precise identification of a compound is the first step in a thorough safety assessment. This compound is a complex heterocyclic compound with multiple functional groups that dictate its reactivity and handling requirements.[1]

Table 1: Chemical Identification and Properties

IdentifierValueSource(s)
Chemical Name This compound[2]
Synonym(s) Benzyl 4-[(methylsulfonyl)oxy]-1-piperidinecarboxylate
CAS Number 199103-19-0[1]
Molecular Formula C₁₄H₁₉NO₅S[1][2]
Molecular Weight 313.37 g/mol [1]
Physical Form Solid, typically a powder or crystalline material.[1][1]
InChI Key AMBWIRHJLQDRCN-UHFFFAOYSA-N[1]

The molecule's structure, featuring a piperidine ring, a benzyloxycarbonyl protecting group, and a methanesulfonyl (mesyl) ester, is central to its utility.[1] The mesyl group is an excellent leaving group, making this position susceptible to nucleophilic substitution, a key reaction in synthetic chemistry.[1] However, this reactivity also informs its stability and potential hazards.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous. The primary hazards are associated with irritation and acute toxicity.

Table 2: GHS Hazard Classification

ClassificationCodeDescriptionPictogramSignal Word
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)Warning
Skin IrritationH315Causes skin irritationGHS07 (Exclamation Mark)Warning
Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritationGHS07 (Exclamation Mark)Warning

These classifications underscore the necessity for stringent adherence to personal protective equipment protocols and safe handling procedures to prevent exposure.

Safe Handling and Storage Protocols

The causality behind safe handling protocols is directly linked to the compound's physical and toxicological properties. As a solid powder, the primary risk is the generation of dust, which can be inhaled or come into contact with skin and eyes.[3][4]

Engineering Controls

To mitigate exposure to airborne particles, handling should occur in a well-ventilated area.[3][4] Appropriate exhaust ventilation, such as a chemical fume hood, is crucial at places where dust is formed.[5] Facilities must be equipped with an eyewash fountain and a safety shower in the immediate vicinity of any potential exposure.[4]

Personal Protective Equipment (PPE)

The selection of PPE is a critical, self-validating system to prevent direct contact. The following diagram outlines the decision-making process for appropriate PPE selection when handling this compound.

PPE_Workflow cluster_ppe PPE Selection Workflow start Start: Handling Benzyl 4-((methylsulfonyl)oxy) piperidine-1-carboxylate body_protection Wear Protective Gloves (e.g., Nitrile rubber) and Lab Coat start->body_protection Always Required check_dust Potential for dust/aerosol generation? resp_protection Wear NIOSH-approved respirator check_dust->resp_protection Yes end_ppe Proceed with Handling check_dust->end_ppe No resp_protection->end_ppe eye_protection Wear Chemical Safety Goggles or Face Shield body_protection->eye_protection eye_protection->check_dust

Caption: PPE selection workflow for handling the compound.

  • Eye/Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]

  • Skin Protection : Handle with gloves. Nitrile rubber is a common and effective choice. Gloves must be inspected before use. Wear a lab coat or other protective clothing to prevent skin contact.[4][7] Contaminated clothing should be removed and laundered before reuse.[3][5]

  • Respiratory Protection : If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.[3] Avoid breathing dust, fumes, or vapors.[4]

General Hygiene

Practice good industrial hygiene.[8] Wash hands thoroughly after handling, and before breaks, eating, drinking, or smoking.[3][4] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][8]

Conditions for Safe Storage

The stability of this compound is dependent on environmental conditions.[1]

  • Container : Keep the container tightly closed and sealed in a dry place.[3][5]

  • Atmosphere : Store in a cool, dry, and well-ventilated area.[3][4][5]

  • Environment : Keep in a dark place to avoid light exposure.[1] The compound is hygroscopic and should be protected from moisture.[5]

  • Incompatibilities : Store away from strong oxidizing agents.[9][10]

Emergency and First-Aid Procedures

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[5] If breathing is difficult, give oxygen and seek medical attention.[4][7]

  • In Case of Skin Contact : Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing.[4][5] If skin irritation occurs, get medical advice.[3][4]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[4][5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][7] Rinse mouth with water and call a poison center or doctor immediately if you feel unwell.[3][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5] There is generally no restriction on the type of extinguisher that may be used.[3]

  • Specific Hazards : Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides.[5][9][10]

  • Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][9]

Accidental Release Measures

A structured response to a spill minimizes environmental contamination and personnel exposure.

Spill_Response cluster_spill Accidental Release / Spill Protocol start_spill Spill Detected evacuate Evacuate non-essential personnel. Ensure adequate ventilation. start_spill->evacuate ppe Don appropriate PPE (respirator, gloves, goggles, lab coat). evacuate->ppe contain Prevent further leakage. Avoid dust generation. ppe->contain cleanup Sweep up or vacuum spill. Place in a suitable, closed, labeled container for disposal. contain->cleanup decontaminate Wash spill area. Prevent runoff from entering drains. cleanup->decontaminate dispose Dispose of waste according to local, state, and federal regulations. decontaminate->dispose

Caption: Step-by-step spill response protocol.

  • Personal Precautions : Avoid all personal contact, including inhalation of dust.[3] Wear the protective equipment outlined in the PPE section.[4]

  • Environmental Precautions : Prevent the product from entering drains, waterways, or soil.[4][11]

  • Methods for Cleaning Up : Use dry clean-up procedures to avoid generating dust.[3] Sweep up and shovel the material into a suitable, closed container for disposal.[5][9]

Stability and Reactivity

  • Chemical Stability : The compound is stable under recommended storage conditions (cool, dry, dark, sealed).[1][10]

  • Conditions to Avoid : Avoid exposure to moisture, heat, and incompatible materials.[10]

  • Incompatible Materials : Avoid contact with strong oxidizing agents.[9][10]

  • Hazardous Decomposition Products : Upon combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[5][10]

Disposal Considerations

Disposal of this chemical and its containers must be conducted in accordance with all applicable local, state, and federal regulations.[3][4] The material should be disposed of at an approved waste disposal plant.[4] It is imperative not to allow the product to enter drains or waterways.[4]

Conclusion

This compound is a valuable synthetic intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines for handling, storage, and emergency response outlined in this guide, researchers and drug development professionals can mitigate risks, ensuring a safe laboratory environment conducive to scientific advancement.

References

  • National Center for Biotechnology Information. Benzyl 4-((methanesulfonyl)oxy)piperidine-1-carboxylate. PubChem Compound Database. [Link]

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Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

This guide provides a comprehensive technical overview of this compound, focusing on its core mechanism of action from a chemical reactivity standpoint. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's structural features, reactivity, and its pivotal role as a synthetic intermediate in medicinal chemistry.

Introduction

This compound is a key organic compound widely utilized in the synthesis of complex molecules, particularly those containing a piperidine scaffold.[1] The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals, making this reagent exceptionally valuable.[1][2][3] Its "mechanism of action" is not biological but chemical; it functions as a potent electrophilic building block, enabling the strategic introduction of the piperidine core into target molecules. This guide will dissect the chemical principles that govern its reactivity and showcase its application in synthetic workflows.

Structural Analysis and Physicochemical Properties

The reactivity of this compound is a direct consequence of its unique molecular architecture. The molecule integrates three critical functional groups: a piperidine ring, an N-benzyl carbamate (Cbz) protecting group, and a 4-mesyloxy leaving group.

PropertyValueReference(s)
CAS Number 199103-19-0[1][4]
Molecular Formula C₁₄H₁₉NO₅S[1][5]
Molecular Weight 313.37 g/mol [1]
Physical Form Solid, typically a powder or crystalline material[1][4]
Storage Keep in a dark, dry place at room temperature for optimal stability.[1][4]

Key Structural Features:

  • Piperidine Ring: This saturated heterocycle is a privileged scaffold in drug discovery due to its three-dimensional nature, which can enhance target affinity and improve pharmacokinetic properties.[2][3] In the solid state, it typically adopts a stable chair conformation with the bulky mesyloxy group in an equatorial position to minimize steric strain.[1]

  • N-Benzyl Carbamate (Cbz): This group serves as a robust protecting group for the piperidine nitrogen. It effectively deactivates the nitrogen's nucleophilicity and basicity, preventing it from interfering in reactions targeting the 4-position. The Cbz group can be reliably removed under specific conditions (e.g., hydrogenolysis) later in a synthetic sequence to allow for further functionalization at the nitrogen.

  • 4-Mesyloxy Group (CH₃SO₃⁻): The methylsulfonyloxy (mesyloxy or OMs) group is the cornerstone of the compound's reactivity. It is an exceptionally good leaving group because the resulting mesylate anion is highly stabilized by resonance, delocalizing the negative charge across the three oxygen atoms. This makes the C-4 carbon of the piperidine ring highly electrophilic and susceptible to nucleophilic attack.

Caption: Structure of this compound.

Core Mechanism: Site-Selective Nucleophilic Substitution

The primary mechanism of action is a classic bimolecular nucleophilic substitution (Sₙ2) reaction . The electron-withdrawing nature of the mesyloxy group polarizes the C4-O bond, rendering the C4 carbon atom highly electrophilic. A wide variety of nucleophiles can attack this electrophilic center, displacing the mesylate anion to form a new covalent bond.

Key Mechanistic Steps:

  • Nucleophilic Attack: A nucleophile (Nu⁻) approaches the piperidine ring.

  • Transition State: The nucleophile forms a partial bond to the C4 carbon atom while the C4-OMs bond begins to break. This occurs in a single, concerted step. For an optimal Sₙ2 pathway, the nucleophile attacks from the side opposite to the leaving group (backside attack).

  • Displacement & Inversion: The C4-OMs bond fully cleaves, and the mesylate anion departs. A new C4-Nu bond is formed. If the C4 carbon is a stereocenter, this backside attack results in an inversion of its configuration.

  • Byproduct Formation: The stable, non-nucleophilic mesylate anion is formed as a byproduct.

This reaction is highly efficient due to the excellent leaving group ability of mesylate. However, depending on the steric hindrance and the basicity of the nucleophile, a competing elimination (E2) reaction can sometimes occur, leading to the formation of a tetrahydropyridine derivative. Careful selection of reaction conditions (e.g., using less basic nucleophiles and lower temperatures) can minimize this side reaction.

reagent reagent intermediate intermediate product product arrow_label arrow_label start Benzyl 4-(mesyloxy)piperidine-1-carboxylate (Electrophile) ts Sₙ2 Transition State [Nu---C---OMs]⁻ start->ts nucleophile Nucleophile (Nu⁻) nucleophile->ts Backside Attack on C4 Carbon product_node 4-Substituted Piperidine Derivative ts->product_node Bond Formation leaving_group Mesylate Anion (⁻OMs) (Leaving Group) ts->leaving_group Bond Cleavage

Caption: Generalized Sₙ2 mechanism at the C4 position.

Synthetic Pathway and Workflow

This compound is typically prepared from its corresponding alcohol precursor, Benzyl 4-hydroxypiperidine-1-carboxylate, which is commercially available. The synthesis is a straightforward and high-yielding mesylation reaction.

Protocol Outline: Synthesis via Mesylation

  • Dissolution: Benzyl 4-hydroxypiperidine-1-carboxylate is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: The solution is cooled in an ice bath (0 °C) to control the exothermicity of the reaction.

  • Base Addition: A non-nucleophilic amine base, most commonly triethylamine (Et₃N) or pyridine, is added. The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct during the reaction.

  • Mesyl Chloride Addition: Methanesulfonyl chloride (MsCl) is added dropwise to the cooled solution.

  • Reaction: The reaction is stirred at 0 °C and then allowed to warm to room temperature until completion, which is typically monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the pure title compound.

start Benzyl 4-hydroxypiperidine- 1-carboxylate reagents + Methanesulfonyl Chloride (MsCl) + Triethylamine (Et₃N) in Dichloromethane (DCM) reaction Reaction at 0°C to RT reagents->reaction 1. Mix Reagents workup Aqueous Work-up (Quench, Extract, Wash, Dry) reaction->workup 2. Reaction Complete purify Purification (e.g., Recrystallization) workup->purify 3. Isolate Crude product Benzyl 4-((methylsulfonyl)oxy)- piperidine-1-carboxylate purify->product 4. Obtain Pure Product

Sources

A-Z Guide to Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: From Core Synthesis to Biological Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. We will dissect its molecular architecture, reactivity, and, most importantly, its role as a versatile scaffold for the synthesis of potentially bioactive compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the discovery of novel therapeutics.

Executive Summary: The Strategic Value of a Versatile Scaffold

This compound (CAS No: 199103-19-0) is a heterocyclic compound featuring a piperidine ring, a core structural motif in numerous pharmaceuticals.[1][2] Its significance in drug discovery lies not in its own inherent biological activity, but in its strategic design as a synthetic intermediate.[1] The molecule is engineered for facile diversification, containing two key features:

  • A Piperidine Core : This nitrogen-containing six-membered ring is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide array of biological systems, including the central nervous system (CNS).[2][3][4] Its three-dimensional structure allows for the precise spatial orientation of functional groups, which is critical for selective interaction with biological targets.[5]

  • A Mesylate (methylsulfonyl)oxy) Leaving Group : The mesylate group at the 4-position is an excellent leaving group. This makes the carbon atom it is attached to highly susceptible to nucleophilic substitution, allowing for the straightforward introduction of a wide variety of functional groups and pharmacophores.

In essence, this compound serves as a launchpad for creating libraries of novel molecules, enabling the systematic exploration of chemical space to identify new drug candidates.[1]

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's properties is foundational to its application.

PropertyValueSource
CAS Number 199103-19-0[1]
Molecular Formula C₁₄H₁₉NO₅S[1][6]
Molecular Weight 313.37 g/mol [1][6]
IUPAC Name benzyl 4-(methylsulfonyloxy)piperidine-1-carboxylate[1]
Physical Form Solid[1]
Storage Room temperature, in a dark, dry, and sealed environment[1]

Synthesis and Core Reactivity

The primary utility of this compound is its reactivity in nucleophilic substitution reactions. The electron-withdrawing nature of the mesylate group makes the C4 position of the piperidine ring electrophilic and primed for attack by a wide range of nucleophiles.

A typical synthesis starts from Benzyl 4-oxopiperidine-1-carboxylate, which is reduced to the corresponding alcohol, followed by mesylation. The resulting mesylate is then used as the key intermediate for diversification.

G cluster_synthesis Synthesis cluster_reaction Core Reactivity: Nucleophilic Substitution A Benzyl 4-oxopiperidine-1-carboxylate B Benzyl 4-hydroxypiperidine-1-carboxylate A->B Reduction (e.g., NaBH4) C This compound (Target Intermediate) B->C Mesylation (MsCl, base) E Substituted Piperidine Derivative C->E SN2 Reaction D Nucleophile (Nu-H) e.g., R-NH2, R-OH, R-SH D->E

Caption: General synthesis and primary reactivity pathway.

Potential Biological Activities of Derivatives

While the title compound itself has shown some antimicrobial properties, its true potential is realized in the biological activities of the molecules synthesized from it.[1] The piperidine scaffold is a cornerstone in drugs with a wide range of therapeutic applications.[3][4][7]

Central Nervous System (CNS) Targets

Substituted piperidines are key components in many CNS-active drugs.[2] By reacting the parent mesylate with various amines or other nucleophiles, derivatives can be created to target:

  • G-Protein Coupled Receptors (GPCRs) : GPCRs are a major class of drug targets.[8][9] The piperidine scaffold can be elaborated to create ligands for dopamine, serotonin, and opioid receptors, which are crucial in treating psychiatric and neurological disorders.[10]

  • Ion Channels : Voltage-gated ion channels are another important target class in the CNS.

  • Transporters : The dopamine and serotonin transporters are well-known targets for antidepressants and other psychotropic medications.

Oncology

Piperidine derivatives have been investigated as anticancer agents.[3] For example, some histone deacetylase (HDAC) inhibitors incorporate piperidine-like structures.[11] The ability to readily diversify the 4-position allows for the optimization of binding to the active site of enzymes like HDACs.

Antimicrobial and Antiviral Applications

As noted, derivatives of the title compound have shown potential as antimicrobial agents.[1] The piperidine nucleus is also found in various antiviral and antimalarial drugs.[3]

Experimental Protocols and Workflows

The following protocols are provided as a guide for researchers to utilize this versatile building block.

Protocol: General Procedure for Nucleophilic Substitution

This protocol describes a typical reaction to displace the mesylate group with an amine nucleophile.

Objective : To synthesize a 4-amino-piperidine derivative.

Materials :

  • This compound (1.0 eq)

  • Desired primary or secondary amine (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

Procedure :

  • To a round-bottom flask, add this compound and anhydrous DMF.

  • Add the amine nucleophile and potassium carbonate to the solution.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-substituted piperidine derivative.

Self-Validation : The success of the reaction can be confirmed by comparing the mass of the product to the expected molecular weight using LC-MS and confirming the structure using ¹H and ¹³C NMR spectroscopy.

Workflow: A Typical Drug Discovery Screening Cascade

The derivatives synthesized from the parent mesylate can be screened for biological activity using a tiered approach.

G A Synthesis of Derivative Library (from this compound) B Primary Screening (High-Throughput Assay, e.g., Radioligand Binding) A->B Diverse Set of Compounds C Hit Confirmation & Dose-Response B->C Initial 'Hits' D Secondary Assays (Functional Assays, e.g., cAMP, Ca2+ flux) C->D Confirmed Hits E Lead Optimization (Structure-Activity Relationship Studies) D->E Validated Leads E->A Iterative Design & Synthesis F In Vivo Studies E->F Optimized Candidate

Caption: A typical drug discovery screening cascade.

Data Presentation: Hypothetical Screening Data

The table below illustrates hypothetical data from a primary screen of a small library of derivatives against a GPCR target.

Compound IDR-Group at C4 Position% Inhibition at 10 µM
DERIV-001 -NH-CH₂-Ph85%
DERIV-002 -O-Ph45%
DERIV-003 -S-Ph30%
DERIV-004 -NH-(4-Cl-Ph)92%
DERIV-005 -NH-Cyclohexyl65%

From this hypothetical data, DERIV-001 and DERIV-004 would be prioritized for further studies due to their high percentage of inhibition, suggesting a potential structure-activity relationship favoring an aromatic amine at the C4 position.

Conclusion and Future Directions

This compound is a commercially available and highly valuable intermediate for the synthesis of diverse piperidine-containing molecules.[1][12] Its utility in constructing libraries for drug discovery is clear, providing a reliable and efficient route to novel chemical entities. Future research will undoubtedly continue to leverage this and similar building blocks to explore new biological targets and develop next-generation therapeutics for a wide range of diseases, from neurological disorders to cancer. The robust chemistry of the piperidine scaffold ensures its continued prominence in the field of medicinal chemistry.[4][7]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 58303455, Benzyl 4-((methanesulfonyl)oxy)piperidine-1-carboxylate. [Link]

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  • Pardeshi, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • ResearchGate. Piperidine-based drug discovery. [Link]

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  • Stratech. benzyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, min 97%, 100 grams. [Link]

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  • MDPI. Special Issue : Molecular Modeling, Synthesis, and Functional Characterization of GPCR (G-Protein Coupled Receptor) Ligands. [Link]

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  • Freie Universität Berlin. Tailored ligands for G-protein coupled receptors. [Link]

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Methodological & Application

High-Fidelity Synthesis of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: A Multi-Step Protocol for Pharmaceutical Intermediate Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-S-P-032

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceutical agents due to its favorable physicochemical properties.[1][2][3] Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a critical intermediate, where the mesylate group serves as an excellent leaving group for subsequent nucleophilic substitution reactions, enabling the synthesis of diverse piperidine derivatives.[4][5] This application note provides a detailed, three-step synthetic protocol starting from the commercially available N-Boc-4-hydroxypiperidine. The process involves an initial N-Boc deprotection, followed by N-Cbz protection of the resulting piperidine nitrogen, and concludes with the mesylation of the hydroxyl group. This guide is designed for researchers in drug discovery and process development, offering in-depth procedural details, mechanistic insights, and troubleshooting advice to ensure a reliable and high-yielding synthesis.

Introduction and Synthetic Strategy

The synthesis of complex, highly functionalized piperidine derivatives is a central theme in modern drug discovery.[3][6] The title compound, this compound (CAS 199103-19-0), is a versatile building block.[7][8][9] The N-Cbz (benzyloxycarbonyl) group provides robust protection of the piperidine nitrogen, while the 4-mesyloxy substituent is a highly reactive site for introducing a wide array of functional groups via SN2 reactions.[10]

Our synthetic approach is a robust and scalable three-step sequence designed for efficiency and purity.

Overall Reaction Scheme:

Overall Reaction Scheme
  • Step 1: Boc Deprotection. The synthesis commences with the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group from N-Boc-4-hydroxypiperidine using hydrochloric acid in an organic solvent.[11][12]

  • Step 2: N-Cbz Protection. The resulting 4-hydroxypiperidine hydrochloride is then protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under Schotten-Baumann conditions.[13][14][15][16]

  • Step 3: Mesylation. Finally, the hydroxyl group of Benzyl 4-hydroxypiperidine-1-carboxylate is converted to a mesylate using methanesulfonyl chloride in the presence of a non-nucleophilic base.[10][17][18][19]

This sequence ensures high yields and minimizes side reactions, delivering the target compound with high purity suitable for downstream applications.

Mechanistic Rationale

A thorough understanding of the reaction mechanisms is crucial for optimization and troubleshooting.

  • Boc Deprotection: This reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which forms isobutylene. The resulting carbamic acid readily decarboxylates to yield the free amine, which is then protonated by the acid to form the hydrochloride salt.[20] Using HCl in dioxane is effective and often results in the precipitation of the product salt, simplifying isolation.[21]

  • N-Cbz Protection (Schotten-Baumann Reaction): This is a classic method for acylating amines.[13][22] The reaction is typically performed in a biphasic system (e.g., an organic solvent and aqueous base). The amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The aqueous base (e.g., NaHCO₃) neutralizes the HCl generated, driving the reaction to completion and preventing the protonation of the starting amine.[16][23]

  • Mesylation of the Alcohol: The conversion of the alcohol to a mesylate transforms the hydroxyl group into a good leaving group.[17][18] The alcohol's lone pair attacks the electrophilic sulfur atom of methanesulfonyl chloride (MsCl). A tertiary amine base, such as triethylamine (TEA), is used to quench the HCl byproduct.[10][19] It is crucial to use a non-nucleophilic base to avoid competition with the alcohol. With a strong base like TEA, the mechanism can also proceed via an E1cB-like pathway, forming a highly reactive sulfene intermediate (CH₂=SO₂) which is then trapped by the alcohol.[24] Performing the reaction at low temperatures (0 °C to -10 °C) is critical to control the reaction rate and minimize side-product formation, such as elimination.[19][25]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Methanesulfonyl chloride and benzyl chloroformate are corrosive and lachrymatory.

Materials and Equipment
Reagent/MaterialGradeSupplier
N-Boc-4-hydroxypiperidine≥98%Standard Supplier
4M HCl in 1,4-DioxaneAnhydrousStandard Supplier
Diethyl EtherAnhydrousStandard Supplier
Benzyl Chloroformate (Cbz-Cl)≥97%Standard Supplier
Sodium Bicarbonate (NaHCO₃)Reagent GradeStandard Supplier
Tetrahydrofuran (THF)AnhydrousStandard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
Methanesulfonyl Chloride (MsCl)≥99%Standard Supplier
Triethylamine (TEA)≥99.5%, distilledStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Supplier
Silica Gel230-400 meshStandard Supplier

Standard laboratory glassware, magnetic stirrers, an ice bath, and a rotary evaporator are also required.

Step 1: Synthesis of 4-Hydroxypiperidine Hydrochloride
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (10.0 g, 49.7 mmol).

  • Dissolve the starting material in 4M HCl in 1,4-dioxane (60 mL, 240 mmol).

  • Seal the flask with a septum and stir the mixture at room temperature for 4 hours. Note: A white precipitate should form during this time.[21]

  • Monitor the reaction by TLC (Mobile Phase: 10% MeOH in DCM) until the starting material spot has disappeared.

  • Upon completion, add anhydrous diethyl ether (100 mL) to the flask to further precipitate the product.

  • Collect the white solid by vacuum filtration, wash it with diethyl ether (2 x 50 mL), and dry the solid under high vacuum.

  • The product, 4-hydroxypiperidine hydrochloride, is typically obtained as a white solid and used in the next step without further purification.

Step 2: Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate
  • To a 500 mL round-bottom flask, add the crude 4-hydroxypiperidine hydrochloride (approx. 49.7 mmol) from the previous step.

  • Add a solvent mixture of THF (100 mL) and water (50 mL). Stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium bicarbonate (12.5 g, 149 mmol, 3.0 equiv.) in portions.

  • In a separate funnel, prepare a solution of benzyl chloroformate (8.5 mL, 59.6 mmol, 1.2 equiv.) in THF (20 mL).

  • Add the benzyl chloroformate solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-20 hours.[23]

  • Monitor the reaction by TLC (Mobile Phase: 50% EtOAc in Hexanes).

  • Once complete, dilute the mixture with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford Benzyl 4-hydroxypiperidine-1-carboxylate as a colorless oil or white solid.[26][27][28][29]

Step 3: Synthesis of this compound
  • To a 250 mL oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add Benzyl 4-hydroxypiperidine-1-carboxylate (10.0 g, 42.5 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cool the solution to -10 °C using an ice/salt bath.

  • Slowly add triethylamine (8.9 mL, 63.8 mmol, 1.5 equiv.).

  • Add methanesulfonyl chloride (3.6 mL, 46.8 mmol, 1.1 equiv.) dropwise over 15 minutes, ensuring the internal temperature does not rise above -5 °C.[19]

  • Stir the reaction mixture at 0 °C for an additional 2 hours.[10]

  • Monitor the reaction by TLC (Mobile Phase: 40% EtOAc in Hexanes).

  • Upon completion, quench the reaction by slowly adding ice-cold water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with cold 1M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a white to off-white solid. The product is often pure enough for subsequent steps, but can be recrystallized from an appropriate solvent system (e.g., EtOAc/Hexanes) if necessary.

Data Summary and Characterization

StepProductStarting MassExpected MW ( g/mol )Typical YieldAppearance
14-Hydroxypiperidine HCl10.0 g137.61>95% (crude)White Solid
2Benzyl 4-hydroxypiperidine-1-carboxylate~6.8 g235.2885-92%Colorless Oil / White Solid
3This compound10.0 g313.3790-97%White Solid

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 5H), 5.14 (s, 2H), 4.90-4.85 (m, 1H), 3.75-3.65 (m, 2H), 3.40-3.30 (m, 2H), 3.03 (s, 3H), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H).

  • Molecular Formula: C₁₄H₁₉NO₅S[4]

  • Molecular Weight: 313.37 g/mol [4]

Synthetic Workflow Visualization

The following diagram illustrates the complete synthetic pathway from the starting material to the final product.

Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: N-Cbz Protection cluster_step3 Step 3: Mesylation SM N-Boc-4-hydroxypiperidine R1 4M HCl in Dioxane RT, 4h SM->R1 INT1 4-Hydroxypiperidine HCl R2 Cbz-Cl, NaHCO₃ THF/H₂O, 0°C to RT INT1->R2 R1->INT1 INT2 Benzyl 4-hydroxypiperidine-1-carboxylate R3 MsCl, TEA DCM, -10°C to 0°C INT2->R3 R2->INT2 FP Benzyl 4-((methylsulfonyl)oxy)- piperidine-1-carboxylate R3->FP

Caption: Multi-step synthesis workflow.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Boc Deprotection (Step 1) Insufficient acid or reaction time. Moisture in the HCl/dioxane solution.Ensure anhydrous conditions. Increase reaction time and monitor by TLC. Use a fresh bottle of 4M HCl in dioxane.[11]
Low Yield in Cbz Protection (Step 2) pH of the reaction mixture is too low. Hydrolysis of benzyl chloroformate.Add NaHCO₃ slowly and ensure it is in excess to maintain basic conditions (pH > 9).[15] Add Cbz-Cl slowly at 0 °C.
Formation of Side Products in Mesylation (Step 3) Reaction temperature too high, leading to elimination. Excess base.Maintain temperature strictly below 0 °C during addition and reaction. Use the specified equivalents of TEA. Consider a weaker base like pyridine if elimination persists.[25]
Product is an Oil, Not a Solid (Step 3) Residual solvent or minor impurities.Ensure complete removal of solvent under high vacuum. If purity is high (>95% by NMR), the oil can be used directly. Otherwise, attempt recrystallization from EtOAc/Hexanes or purify by column chromatography.

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  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • BLDpharm. (n.d.). 199103-19-0|this compound.
  • PubChem. (n.d.). Benzyl 4-((methanesulfonyl)oxy)piperidine-1-carboxylate.
  • PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate.
  • Sigma-Aldrich. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate 97 95798-23-5.
  • PrepChem.com. (n.d.). Synthesis of 1-benzyloxycarbonyl-4-hydroxypiperidine.
  • ResearchGate. (2025). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.

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Application Note: A Field-Proven Protocol for the Mesylation of N-Boc-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of alcohols into methanesulfonates (mesylates) is a fundamental transformation in organic synthesis, rendering the typically poor hydroxyl group an excellent leaving group for subsequent nucleophilic substitution or elimination reactions.[1][2] N-Boc-4-hydroxypiperidine is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents.[3] This application note provides a detailed, robust, and reproducible experimental protocol for the synthesis of N-Boc-4-(methylsulfonyloxy)piperidine. We delve into the mechanistic rationale behind the choice of reagents and conditions, offer a comprehensive guide to safety, and present a step-by-step procedure validated for reliability and scalability. This document is intended for researchers, scientists, and drug development professionals seeking a definitive guide to this critical synthetic step.

Reaction Principle and Mechanistic Insights

The reaction transforms N-Boc-4-hydroxypiperidine into its corresponding mesylate using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (TEA).[4][5]

Reaction Scheme: N-Boc-4-hydroxypiperidine reacts with methanesulfonyl chloride and triethylamine to yield N-Boc-4-(methylsulfonyloxy)piperidine and triethylamine hydrochloride.

A critical aspect of this protocol is the choice of base. While pyridine can be used, triethylamine often accelerates the reaction.[6] This is attributed to a difference in the prevailing reaction mechanism. With a hindered base like triethylamine, the reaction is believed to proceed through an E1cb elimination of HCl from methanesulfonyl chloride to generate a highly reactive and electrophilic intermediate known as sulfene (CH₂=SO₂).[2][4][7] The alcohol then rapidly adds to the sulfene, followed by a proton transfer, to yield the final mesylate product.[4] This pathway is sterically less demanding, which is advantageous for reactions with secondary alcohols like N-Boc-4-hydroxypiperidine.[2]

Mesylation_Mechanism cluster_elimination Step 1: Sulfene Formation cluster_addition Step 2 & 3: Alcohol Addition & Proton Transfer MsCl Methanesulfonyl Chloride (MsCl) Sulfene Sulfene Intermediate (CH₂=SO₂) MsCl->Sulfene E1cb Elimination HCl_TEA [Et₃NH]⁺Cl⁻ TEA Triethylamine (TEA) TEA->Sulfene + Base Adduct Intermediate Adduct Sulfene->Adduct Alcohol N-Boc-4-hydroxypiperidine (R-OH) Alcohol->Adduct + R-OH (Nucleophilic Attack) Product N-Boc-4-(methylsulfonyloxy)piperidine (Mesylate) Adduct->Product Proton Transfer

Caption: Proposed reaction mechanism via a sulfene intermediate.

Notably, this reaction proceeds with the retention of configuration at the alcohol's stereocenter because the C-O bond of the alcohol is not broken during the mesylation process.[8]

Safety First: Handling Methanesulfonyl Chloride

Methanesulfonyl chloride (MsCl) is a hazardous chemical that requires strict safety protocols. It is corrosive, toxic if inhaled or absorbed through the skin, and reacts violently with water.[9][10][11]

  • Personal Protective Equipment (PPE): Always handle MsCl in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a face shield. A chemical-resistant lab coat is mandatory.[12]

  • Dispensing: Use a syringe or cannula for transfers to minimize exposure to air and moisture. The reagent is highly reactive with moisture, which leads to the formation of methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[12]

  • Spill & Emergency Response: In case of a small spill, absorb the chemical with an inert material like vermiculite or dry sand and place it in a sealed container for disposal.[12][13] For larger spills, evacuate the area immediately. Ensure emergency showers and eyewash stations are readily accessible.[10]

  • Storage: Store MsCl in a cool, dry, and well-ventilated area away from incompatible materials such as bases and oxidizing agents. Containers should be tightly sealed to prevent moisture ingress.[12]

Detailed Experimental Protocol

This protocol is optimized for a ~10 mmol scale and can be adjusted accordingly.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Amount (g or mL)Equivalents
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.26-10.02.01 g1.0
Methanesulfonyl ChlorideCH₃SO₂Cl114.551.48 g/mL12.00.92 mL1.2
Triethylamine (TEA)(C₂H₅)₃N101.190.726 g/mL15.02.09 mL1.5
Dichloromethane (DCM), dryCH₂Cl₂---40 mL-
Deionized WaterH₂O-----
1 M Hydrochloric Acid (HCl)HCl-1 M---
Saturated Sodium BicarbonateNaHCO₃-----
BrineNaCl (sat. aq.)-----
Anhydrous Sodium SulfateNa₂SO₄-----
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-hydroxypiperidine (2.01 g, 10.0 mmol). Dissolve the solid in 40 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C. Maintaining a low temperature is crucial to control the exothermic reaction and minimize potential side reactions.

  • Addition of Base: Add triethylamine (2.09 mL, 15.0 mmol) to the cooled solution.

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (0.92 mL, 12.0 mmol) dropwise to the stirred solution over 5-10 minutes using a syringe. Ensure the temperature does not rise above 5 °C during the addition. A white precipitate (triethylamine hydrochloride) will form.[14]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material spot. The product, being less polar, will have a higher Rf value than the starting alcohol.[15]

  • Quenching: Once the reaction is complete, carefully quench it by adding 20 mL of cold deionized water to the flask.

  • Work-up - Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Work-up - Washing: Wash the organic layer sequentially with:

    • 20 mL of cold 1 M HCl (to remove excess triethylamine).

    • 20 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).[7]

    • 20 mL of brine (to remove residual water).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be used directly for many applications or further purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes.[16]

Caption: Experimental workflow for the mesylation of N-Boc-4-hydroxypiperidine.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or low temperature.Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.[5] Ensure reagents are pure and anhydrous.
Low Yield Product loss during aqueous work-up.Back-extract the aqueous layers with DCM to recover any dissolved product. Ensure the pH is controlled during washes to avoid product degradation.
Presence of Impurities Degradation of MsCl due to moisture. Side reactions.Use freshly opened or distilled MsCl and anhydrous solvents. Maintain low temperatures throughout the addition process.[17] Purify via chromatography.

Conclusion

This application note provides a reliable and well-vetted protocol for the mesylation of N-Boc-4-hydroxypiperidine. By understanding the underlying mechanism, adhering to strict safety precautions, and following the detailed procedural steps, researchers can confidently and efficiently synthesize this valuable intermediate. The resulting N-Boc-4-(methylsulfonyloxy)piperidine is a versatile substrate, primed for a wide range of synthetic transformations essential for the advancement of drug discovery and development programs.

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
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  • Wikipedia. (2023). Methanesulfonyl chloride.
  • NOAA. (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.
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  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
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  • Khan Academy. (n.d.). Preparation of mesylates and tosylates.
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  • YouTube. (2021). Adding Mesylate Group Mechanism | Organic Chemistry.
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  • ECHEMI. (n.d.). Mesylate Synthesis.
  • Reddit. (2019). Aqueous workup for mesylates.
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  • ChemicalBook. (2022). Synthesis of N-Boc 4-piperidone.
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  • The Crucial Role of N-Boc-4-Hydroxypiperidine in Modern Drug Synthesis. (n.d.).
  • ChemicalBook. (2022). Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester.
  • ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol).
  • Master Organic Chemistry. (2015). Tosylates And Mesylates.
  • BenchChem. (n.d.). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.
  • Chemistry Steps. (n.d.). Tosylates and Mesylates with Practice Problems.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of N-Boc-4-hydroxypiperidine.

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Scalable synthesis of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate for pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Abstract

This application note provides a detailed, scalable, and robust two-step protocol for the synthesis of this compound, a key intermediate in pharmaceutical manufacturing. The synthesis begins with the N-protection of 4-hydroxypiperidine, followed by the mesylation of the resulting alcohol. This guide emphasizes the rationale behind procedural choices, process safety, and methods for ensuring high yield and purity on a large scale. The protocols are designed for researchers, chemists, and process engineers in the drug development and manufacturing sectors.

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to interact with various biological targets.[2][3] Consequently, the development of efficient and scalable methods for producing highly functionalized piperidine derivatives is a critical task in medicinal chemistry and pharmaceutical manufacturing.[4]

The target molecule, this compound, serves as a valuable intermediate.[5] The benzyl carbamate (Cbz) group provides robust protection for the piperidine nitrogen, while the mesylate group at the 4-position is an excellent leaving group for subsequent nucleophilic substitution reactions. This dual functionality allows for the precise introduction of diverse molecular fragments, making it a cornerstone for building more complex active pharmaceutical ingredients (APIs).[5][6]

This document outlines a validated, two-step synthesis designed for scalability, moving from readily available starting materials to the final, high-purity intermediate.

Overall Synthetic Strategy

The synthesis is performed in two distinct stages, designed to be telescoped or performed with isolation of the intermediate, depending on the required purity and scale.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Mesylation Start 4-Hydroxypiperidine Product1 Benzyl 4-hydroxypiperidine- 1-carboxylate Start->Product1  Schotten-Baumann  Reaction Reagent1 Benzyl Chloroformate (Cbz-Cl) Reagent1->Product1 Base1 Base (e.g., DIPEA, NaOH) Base1->Product1 Product2 Benzyl 4-((methylsulfonyl)oxy)- piperidine-1-carboxylate Product1->Product2  Sulfonylation Reagent2 Methanesulfonyl Chloride (MsCl) Reagent2->Product2 Base2 Base (e.g., TEA) Base2->Product2

Diagram 1: Overall two-step synthetic pathway.

Step 1: Synthesis of Benzyl 4-hydroxypiperidine-1-carboxylate

Mechanistic Rationale

The first step involves the protection of the secondary amine of 4-hydroxypiperidine with a benzyl carbamate (Cbz) group. This is a classic Schotten-Baumann reaction. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

The choice of base is critical for scalability. An inorganic base like sodium hydroxide in a biphasic system is inexpensive and effective.[7] However, for more sensitive substrates or to ensure a homogeneous reaction, an organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) in an aprotic solvent like dichloromethane (DCM) is preferred.[8] The Cbz group is chosen for its stability under various reaction conditions and its susceptibility to removal via catalytic hydrogenation, a clean and scalable deprotection method.[9]

Materials and Equipment
Compound CAS No. Mol. Weight ( g/mol ) Quantity Molar Equiv.
4-Hydroxypiperidine5382-16-1101.15100.0 g1.0
Benzyl Chloroformate501-53-1170.59175.5 g (144 mL)1.04
DIPEA7087-68-5129.24383.3 g (515 mL)3.0
Dichloromethane (DCM)75-09-284.931.5 L-
Deionized Water7732-18-518.02As needed-
Sodium Sulfate (anhydrous)7757-82-6142.04As needed-
  • Equipment: 3 L three-neck round-bottom flask, mechanical stirrer, addition funnel, thermometer, ice-water bath, rotary evaporator.

Detailed Protocol: Step 1
  • Reactor Setup: Assemble the 3 L flask with a mechanical stirrer, thermometer, and an addition funnel. Ensure the setup is in a well-ventilated fume hood.

  • Reagent Charging: Charge the flask with 4-hydroxypiperidine (100.0 g, 0.988 mol) and dichloromethane (1.0 L). Begin stirring to dissolve the solid.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (383.3 g, 2.96 mol) to the cooled solution.

  • Substrate Addition: Add benzyl chloroformate (175.5 g, 1.03 mol) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of a precipitate (DIPEA hydrochloride) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup - Quenching: Slowly add deionized water (500 mL) to the reaction mixture to dissolve the salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (250 mL), and brine (250 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Result: The product, Benzyl 4-hydroxypiperidine-1-carboxylate, is obtained as a colorless to pale yellow oil.[8] Yield is typically >95%. The material is often of sufficient purity to be used directly in the next step.

Step 2: Synthesis of this compound

Mechanistic Rationale

This step converts the hydroxyl group of the precursor into a mesylate, an excellent leaving group for Sₙ2 reactions. The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).[10] A non-nucleophilic organic base, typically triethylamine (TEA), is used to quench the HCl byproduct.[11]

Causality of Choices:

  • Reagent (MsCl): Methanesulfonyl chloride is chosen over other sulfonyl chlorides (e.g., tosyl chloride) due to its higher reactivity and the smaller size of the resulting mesylate group, which can be advantageous in subsequent reactions.

  • Base (TEA): Triethylamine is a cost-effective and efficient acid scavenger with a pKa suitable for this transformation. Its hydrochloride salt is often insoluble in the reaction solvent (DCM), which can sometimes be used to visually gauge reaction progress.

  • Solvent (DCM): Dichloromethane is an excellent solvent for both the starting material and reagents and is non-reactive under the reaction conditions.

  • Temperature Control: The reaction is highly exothermic and is performed at 0 °C to control the reaction rate, prevent side reactions (such as the formation of the corresponding alkyl chloride), and ensure safety.[11][12]

Materials and Equipment
Compound CAS No. Mol. Weight ( g/mol ) Quantity (from 0.988 mol scale) Molar Equiv.
Benzyl 4-hydroxypiperidine-1-carboxylate95798-23-5235.28232.5 g1.0
Methanesulfonyl Chloride (MsCl)124-63-0114.55134.7 g (93 mL)1.2
Triethylamine (TEA)121-44-8101.19149.9 g (207 mL)1.5
Dichloromethane (DCM)75-09-284.932.0 L-
Deionized Water7732-18-518.02As needed-
Sodium Sulfate (anhydrous)7757-82-6142.04As needed-
  • Equipment: 5 L jacketed reactor or three-neck flask, mechanical stirrer, addition funnel, low-temperature thermometer, inert gas (N₂/Ar) inlet.

Detailed Protocol: Step 2

G start Start prep Prepare Reactor: - Charge Benzyl 4-hydroxypiperidine-1-carboxylate - Add DCM - Start N2 blanket start->prep cool Cool to 0-5 °C prep->cool add_tea Add Triethylamine (TEA) cool->add_tea add_mscl Add Methanesulfonyl Chloride (MsCl) dropwise, maintain T < 10 °C add_tea->add_mscl react Stir at 0-5 °C for 2-4 hours add_mscl->react monitor Monitor Reaction by TLC/HPLC react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Reaction Complete extract Phase Separation and Extraction quench->extract wash Wash Organic Layer: - 1 M HCl - Sat. NaHCO3 - Brine extract->wash dry Dry over Na2SO4 and Filter wash->dry concentrate Concentrate Under Vacuum dry->concentrate product Final Product: This compound concentrate->product

Diagram 2: Step-by-step experimental workflow for the mesylation reaction.

  • Reactor Setup: Set up the reactor under an inert atmosphere (nitrogen or argon). Charge the reactor with Benzyl 4-hydroxypiperidine-1-carboxylate (232.5 g, 0.988 mol) and dichloromethane (2.0 L).

  • Cooling: Cool the solution to 0-5 °C with constant stirring.

  • Base Addition: Add triethylamine (149.9 g, 1.48 mol) to the cold solution.

  • Reagent Addition (Critical Step): Add methanesulfonyl chloride (134.7 g, 1.18 mol) dropwise via an addition funnel over 90-120 minutes. This addition is highly exothermic. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 10 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 0-5 °C and stir for 2-4 hours. Monitor the reaction by TLC/HPLC until completion.

  • Workup - Quenching: Once the reaction is complete, slowly add cold deionized water (1.0 L) to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (500 mL), and brine (500 mL).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Avoid excessive heat during concentration to prevent product degradation.

  • Isolation: The crude product may solidify upon concentration. It can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or used as is if purity is sufficient (>98% by HPLC).

  • Result: The final product, this compound, is typically a white to off-white solid.[13] Expected yield is 90-97%.

Analytical Characterization

Analysis Specification
Appearance White to off-white solid
Purity (HPLC) ≥ 98.0%
¹H NMR Conforms to structure
Mass Spec (ESI+) [M+H]⁺ = 314.1
Melting Point 75-79 °C

Safety and Handling Considerations

  • Methanesulfonyl Chloride (MsCl): MsCl is highly corrosive, toxic, and water-reactive.[14] It causes severe skin burns and eye damage and may cause respiratory irritation.[14][15] Always handle MsCl in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[16] Ensure emergency showers and eyewash stations are readily accessible.[16]

  • Spill Response: In case of a small spill, absorb with an inert material like vermiculite and dispose of as hazardous waste.[16] For large spills, evacuate the area.[16] Do not use water on a neat MsCl spill, as it will react to form corrosive acids.[17]

  • Waste Disposal: All waste materials, including aqueous washes and solvent waste, should be collected in appropriately labeled containers and disposed of according to institutional and local environmental regulations. The aqueous washes will be acidic and should be neutralized before disposal.

Conclusion

This application note provides a comprehensive and scalable two-step synthesis for this compound. By explaining the rationale behind the choice of reagents and conditions, this guide equips researchers and manufacturing professionals with the knowledge to safely and efficiently produce this key pharmaceutical intermediate at scale. Adherence to the detailed protocols and safety guidelines is essential for achieving high yields and purity while ensuring operational safety.

References

  • Title: Safe Handling and Storage of Methanesulfonyl Chloride (MsCl)
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC Source: PubMed Central URL
  • Title: Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 Source: ChemicalBook URL
  • Source: sdfine.
  • Title: METHANESULFONYL CHLORIDE - CAMEO Chemicals Source: NOAA URL
  • Title: METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS CAS No Source: Loba Chemie URL
  • Title: Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET Source: CDH Fine Chemical URL
  • Source: PrepChem.
  • Source: Ningbo Inno Pharmchem Co., Ltd.
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  • Title: Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 | FB44151 Source: Biosynth URL
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  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: MDPI URL
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Application Note: High-Purity Isolation of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The methodology centers on automated flash column chromatography, a technique optimized for efficiency and purity. This guide delves into the causal logic behind experimental choices, from mobile phase selection to stationary phase considerations, ensuring scientific integrity and reproducibility. It is designed for researchers, scientists, and drug development professionals seeking a robust and reliable purification strategy for moderately polar, potentially labile sulfonate esters.

Introduction: The Significance of a Pure Intermediate

This compound is a pivotal building block in medicinal chemistry. Its molecular structure, featuring a Boc-protected piperidine ring and a reactive mesylate leaving group, makes it a versatile precursor for introducing the piperidine moiety into more complex molecules.[1][2][3] The purity of this intermediate is paramount; residual impurities from its synthesis, such as unreacted starting materials or by-products, can lead to undesirable side reactions, complicate downstream processing, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API).

Column chromatography, particularly automated flash chromatography, offers a powerful solution for achieving the high purity (>98%) required for this compound.[4] This technique separates molecules based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[4] This document provides a detailed protocol grounded in the principles of chromatography to ensure a successful and efficient purification.

Foundational Principles: Navigating the Chromatography of a Mesylated Piperidine

The successful purification of this compound hinges on understanding its chemical properties and how they interact with the chromatographic system.

  • Polarity: The molecule possesses both non-polar (benzyl group) and polar (carbamate, sulfonate ester) functionalities, classifying it as a compound of intermediate polarity.[5] This dictates the selection of a suitable solvent system, typically a binary mixture of a non-polar and a polar solvent, to achieve optimal separation.[6][7]

  • Stability of the Mesylate Group: Sulfonate esters can be susceptible to hydrolysis or nucleophilic attack, particularly on acidic or basic stationary phases.[8][9][10] While many mesylates are sufficiently stable for standard silica gel chromatography, the acidic nature of silica can sometimes catalyze decomposition.[8][11] This protocol incorporates strategies to mitigate this risk.

  • The Role of the Boc Protecting Group: The N-Boc (tert-butoxycarbonyl) group serves to decrease the basicity of the piperidine nitrogen, which is crucial for preventing strong, irreversible binding to the acidic silanol groups on the silica surface that can cause peak tailing and poor recovery.[12]

Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column purification, it is essential to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[5][13] This preliminary step saves time, conserves material, and predicts the separation achievable on the column.

The goal is to find a solvent system that provides a Retention Factor (Rf) for the target compound in the range of 0.2 to 0.4 .[6]

  • An Rf value too high (>0.8) indicates the solvent system is too polar, and the compound will elute too quickly from the column with poor separation.[6]

  • An Rf value too low (<0.2) suggests the solvent system is not polar enough, leading to long retention times and potential for band broadening.[6]

Protocol 3.1: TLC Method Development
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • TLC Plate Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate (e.g., Silica Gel 60 F254).

  • Solvent System Evaluation: Prepare several developing chambers with different ratios of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate). Start with a low polarity mixture (e.g., 80:20 Hexanes:EtOAc) and incrementally increase the proportion of the polar solvent.

  • Development & Visualization: Place the spotted TLC plates into the chambers and allow the mobile phase to ascend. After development, dry the plates and visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be used for visualization.[14]

  • Rf Calculation: Calculate the Rf value for the spot corresponding to the product. Adjust the solvent ratio until the desired Rf is achieved.

TLC_Method_Development

Automated Flash Chromatography Protocol

This protocol is designed for an automated flash chromatography system using a pre-packed silica gel column.

Table 1: Materials and System Parameters
ParameterSpecificationRationale
Stationary Phase Standard Silica Gel, 40-63 µmProvides good resolution for moderately polar compounds.[4][14]
Mobile Phase A Hexanes (or Heptane)Non-polar component of the eluent system.
Mobile Phase B Ethyl Acetate (EtOAc)Polar modifier to control elution strength.[5][7]
Crude Sample Loading Dry Loading (adsorbed onto silica)Recommended for samples not fully soluble in the initial mobile phase. Prevents band broadening and improves separation.
Detection UV-Vis Diode Array Detector (DAD)Monitor elution at 254 nm and other relevant wavelengths.
Flow Rate Dependent on column size (e.g., 40 mL/min for a 40g column)Optimized for separation efficiency and run time.
Protocol 4.1: Step-by-Step Purification
  • Crude Sample Preparation (Dry Loading):

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., Dichloromethane).

    • Add 2-3 times the mass of silica gel (e.g., 2-3 g) to the solution.

    • Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. This ensures the sample is evenly distributed.

  • Column Equilibration:

    • Install the appropriate size silica gel column onto the automated system.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90:10 Hexanes:EtOAc) for at least 2-3 column volumes. This ensures a stable baseline.

  • Sample Loading:

    • Load the prepared dry-load cartridge onto the system.

  • Elution and Fraction Collection:

    • Begin the run with the optimized gradient. A typical gradient is outlined in Table 2.

    • The system will automatically collect fractions based on the UV signal. Ensure the collection threshold is set appropriately to capture all peaks of interest.

Table 2: Example Elution Gradient
Time (min)% Mobile Phase B (EtOAc)Column Volumes (CV)Event
0.0100.0Sample Injection
1.0102.0Isocratic Hold (Elute non-polar impurities)
10.04020.0Linear Gradient (Elute target compound)
12.010024.0Column Wash
15.010030.0End Run

Note: This is a representative gradient. The optimal gradient should be based on the TLC results.[4][13]

Flash_Chromatography_Workflow Rotovap Rotovap Load Load Rotovap->Load

Post-Chromatography: Analysis and Product Isolation

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry. An expected purity of >98% is achievable with this method.[4]

Troubleshooting and Scientific Considerations

  • Peak Tailing: If the product peak shows significant tailing, it may indicate a strong interaction with the silica. While the Boc group mitigates this, adding a small amount (0.1-0.5%) of a modifier like triethylamine to the mobile phase can sometimes improve peak shape for basic compounds.[12] However, this should be used with caution as it can affect the stability of the mesylate.

  • Compound Decomposition: If TLC analysis of the collected fractions shows a new, more polar spot that was not in the crude mixture, it may indicate decomposition on the silica column. Isopropyl sulfonates are particularly known to be unstable to acidic conditions and chromatography.[9][10] While the target methylsulfonate is generally more stable, if decomposition is suspected, consider using deactivated (neutral) silica gel or an alternative purification technique like reversed-phase chromatography.

  • Co-elution of Impurities: If impurities are co-eluting with the product, the gradient is too steep. Modify the gradient to be shallower around the elution point of the target compound to improve resolution.

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of this compound. By leveraging systematic TLC-based method development and the efficiency of automated flash chromatography, researchers can confidently purify this critical intermediate, ensuring the quality and integrity of their subsequent synthetic endeavors. The emphasis on understanding the underlying chemical principles provides the user with the tools to adapt and troubleshoot the purification for optimal results.

References

  • How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - alwsci. (2025).
  • Which sample solvents work best with normal-phase flash column chromatography?. (2023). Biotage.
  • How can I select the solvent system for column chromatography?. (2015). ResearchGate. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
  • Analysis of Surfactants by Thin-Layer Chromatography: A Review. (2014). ResearchGate. Available at: [Link]

  • Buy this compound | 199103-19-0. (2023). Smolecule.
  • Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry.
  • Pauff, S. M., & Miller, L. W. (2009). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Organic letters, 11(15), 3290–3293. Available at: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025). ResearchGate. Available at: [Link]

  • Narayanasamy, P., et al. (2021). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

  • Attaway, J. A., Wolford, R. W., & Edwards, G. J. (1965). Determination of Esters by Thin Layer Chromatography. Analytical Chemistry, 37(1), 74–76. Available at: [Link]

  • Pauff, S. M., & Miller, L. W. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of organic chemistry, 75(15), 5049–5059. Available at: [Link]

  • Ginige, K. A., et al. (1996). Sulfonyl esters 7. The second and third sequences in the Trithioorthoformate Reaction. Canadian Journal of Chemistry, 74(8), 1638-1648. Available at: [Link]

  • Separation of Piperidine, 1-(2,2-diethoxyethyl)- (9CI) on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2024). ACS Publications. Available at: [Link]

  • The Stability of Drug Adsorbates on Silica. (1981). ResearchGate. Available at: [Link]

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Application Note: A Validated Protocol for the Recrystallization of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is a key intermediate in medicinal chemistry and drug development, valued for its role in introducing the piperidine moiety into larger molecules.[1] The purity of this building block is paramount, as contaminants can lead to side reactions, impure final compounds, and confounded biological data. This application note provides a comprehensive, validated protocol for the purification of this compound via recrystallization. We delve into the underlying physicochemical principles, detail a systematic approach to solvent selection, and present a step-by-step procedure designed for optimal yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method to obtain high-purity material.

Physicochemical Principles & Rationale

Compound Characteristics

This compound (CAS: 199103-19-0) is a solid at room temperature with a molecular weight of 313.37 g/mol .[2] Its structure incorporates both lipophilic and polar regions. The benzyl group and the piperidine ring contribute significant hydrophobic character, while the carbamate and methylsulfonyloxy (mesylate) groups provide polarity.[2] This amphiphilic nature is reflected in its computed LogP value of 1.76, indicating moderate lipophilicity and a preference for organic solvents over aqueous media.[2] Recrystallization is an ideal purification technique for this compound, leveraging the differential solubility of the target molecule versus its impurities at varying temperatures.[3][4]

The Theory of Recrystallization

Recrystallization is a purification technique that relies on the principle that the solubility of most solids increases with temperature.[5] The process involves:

  • Dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.

  • Cooling the solution slowly, which decreases the solubility of the target compound and causes it to crystallize out of the solution.

  • Ensuring that impurities either remain dissolved in the cold solvent (the "mother liquor") or are insoluble in the hot solvent and can be removed by hot filtration.

The success of this technique is critically dependent on the choice of solvent. An ideal solvent will dissolve a large amount of the target compound when hot but only a small amount when cold, maximizing the recovery of pure crystals.

Safety & Handling

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated chemical fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Signal Word: Warning.[6]

  • Pictogram: GHS07 (Exclamation mark).

Required Personal Protective Equipment (PPE):

  • Chemical safety goggles or a face shield.[7][8]

  • Chemically resistant gloves (e.g., nitrile).

  • A lab coat.[7]

Store the compound in a tightly sealed container in a dry, dark place at room temperature to maintain its stability.[2]

Materials & Equipment

  • Chemicals:

    • Crude this compound (purity typically 95-98%)[9]

    • Screening Solvents (Reagent Grade or higher): Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Ethyl Acetate (EtOAc), Acetone, Toluene, Heptane.

    • Deionized Water.

  • Equipment:

    • Erlenmeyer flasks.

    • Hot plate with magnetic stirring capabilities.

    • Magnetic stir bars.

    • Condenser (optional, for volatile solvents).

    • Büchner funnel and flask.

    • Vacuum source.

    • Filter paper.

    • Spatulas and weighing paper.

    • Drying oven or vacuum desiccator.

Protocol Part I: Solvent System Screening

The selection of an appropriate solvent is the most critical step for successful recrystallization. The following protocol outlines a systematic method for identifying the optimal solvent or solvent mixture.

Procedure:

  • Place approximately 50 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent dropwise at room temperature, swirling after each addition, until a total of 1 mL has been added. Note the solubility at room temperature. A good candidate solvent will show poor solubility.

  • If the compound did not dissolve at room temperature, gently heat the test tube in a water bath while stirring. Add more solvent in small portions if needed. A good solvent will dissolve the compound completely upon heating.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice-water bath.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will yield a large amount of crystalline solid.

  • Record all observations in a table.

Table 1: Example Solvent Screening Data

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Assessment
Isopropanol Sparingly soluble Very soluble Abundant, well-formed crystals Excellent Candidate
Ethanol Sparingly soluble Very soluble Good crystal formation Good Candidate
Ethyl Acetate Moderately soluble Very soluble Moderate recovery Possible Candidate
Toluene Insoluble Sparingly soluble Poor dissolution Unsuitable
Heptane Insoluble Insoluble Insoluble Unsuitable (good as anti-solvent)
Water Insoluble Insoluble Insoluble Unsuitable
IPA/Water (9:1) Very sparingly soluble Soluble Excellent, dense crystals Excellent Candidate

| EtOAc/Heptane | - | - | Use as anti-solvent pair | Good for anti-solvent method |

Based on this screening, Isopropanol is selected for the bulk procedure.

Protocol Part II: Bulk Recrystallization Procedure (Using Isopropanol)

This protocol is based on a 10 g scale. Adjust solvent volumes accordingly for different quantities.

Step 1: Dissolution

  • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.

  • Add approximately 80 mL of isopropanol.

  • Heat the mixture on a hot plate to a gentle boil (~80-82°C) with continuous stirring. The solid should begin to dissolve.

  • Continue adding isopropanol in small (5-10 mL) portions until the solid is completely dissolved. The goal is to use the minimum amount of hot solvent to create a saturated solution. Avoid adding a large excess of solvent, as this will reduce the final yield.

(Optional) Step 2: Hot Filtration

  • If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration.

  • Pre-heat a second Erlenmeyer flask and a glass funnel (with fluted filter paper) on the hot plate.

  • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step must be done quickly to prevent premature crystallization in the funnel.

Step 3: Crystallization

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals and minimizes the trapping of impurities within the crystal lattice.

  • Once the flask has reached room temperature and crystal growth appears to have ceased, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product.

Step 4: Isolation

  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold isopropanol.

  • Turn on the vacuum source and pour the cold crystal slurry into the funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

  • Wash the collected crystals on the filter paper with two small portions (10-15 mL each) of ice-cold isopropanol. This removes any residual mother liquor containing dissolved impurities.

Step 5: Drying

  • Allow the crystals to air-dry on the funnel under vacuum for 15-20 minutes.

  • Transfer the crystalline solid to a pre-weighed watch glass.

  • Dry the product to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C) or in a vacuum desiccator at room temperature.

Workflow Visualization

Recrystallization_Workflow cluster_main crude Crude Product (10.0 g) dissolve 1. Dissolve in Minimum Hot IPA crude->dissolve hot_filter 2. Hot Filtration (Optional) dissolve->hot_filter cool 3. Slow Cooling & Ice Bath dissolve->cool If no insolubles hot_filter->cool impurities1 Insoluble Impurities hot_filter->impurities1 isolate 4. Vacuum Filtration & Cold IPA Wash cool->isolate dry 5. Drying (Vacuum Oven) isolate->dry impurities2 Soluble Impurities (in Mother Liquor) isolate->impurities2 pure Pure Crystals (>99.5%) dry->pure

Caption: Workflow for the recrystallization of this compound.

Characterization & Quality Control

The purity of the final product should be confirmed by analytical methods.

Table 2: Typical Product Specifications

Property Crude Material Recrystallized Material
Appearance Off-white to tan powder White crystalline solid
Purity (HPLC) 95-98% >99.5%

| Melting Point | Broad range (e.g., 85-90 °C) | Sharp range (e.g., 92-94 °C) |

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Product "Oils Out" The boiling point of the solvent is higher than the melting point of the solute. / Solution is supersaturated.Re-heat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and then cool again.
No Crystals Form Too much solvent was used. / The solution was cooled too rapidly. / The compound is very pure.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. If necessary, evaporate some of the solvent and re-cool.
Low Recovery/Yield Too much solvent was used. / The crystals were washed with solvent that was not cold. / The compound has significant solubility in the cold solvent.Optimize the solvent volume in future runs. Ensure the washing solvent is ice-cold. Cool the flask in the ice bath for a longer period.

References

  • PubChem - NIH. Benzyl 4-((methanesulfonyl)oxy)piperidine-1-carboxylate. Available at: [Link]

  • Riddle, E. H. (1937). The Purification of Piperidine and its Physiologic Significance. ElectronicsAndBooks. Available at: [Link]

  • PubChem - NIH. Benzyl 4-oxopiperidine-1-carboxylate. Available at: [Link]

  • Mettler-Toledo. (2018). 4 Recrystallization Methods for Increased Yield. YouTube. Available at: [Link]

  • Baum, J. C., et al. (1990). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. Canadian Journal of Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • HDH Pharma Inc. benzyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, min 97%, 100 grams. Available at: [Link]

  • Gaponova, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Bowers, A. A., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry. Available at: [Link]

  • University of California, Los Angeles, Department of Chemistry. Recrystallization and Crystallization. Available at: [Link]

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Analytical methods for the characterization of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Characterization of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of this compound (CAS No: 199103-19-0). This key pharmaceutical intermediate, featuring a piperidine core, a benzyloxycarbonyl (Cbz or Z) protecting group, and a methanesulfonyl (mesylate) leaving group, demands rigorous analytical control to ensure its identity, purity, and stability.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach that combines spectroscopic and chromatographic techniques to yield a complete analytical profile. We will detail the causality behind method selection and provide validated, step-by-step protocols for immediate application.

Introduction and Analytical Strategy

This compound is a molecule of significant interest in medicinal chemistry. Its structure combines a stable N-Cbz protected piperidine ring with a highly reactive mesylate ester. The mesylate group is an excellent leaving group, making this compound a valuable precursor for nucleophilic substitution reactions to introduce diverse functionalities at the 4-position of the piperidine ring.[1][2] Given its role as a synthetic building block, confirming its structural integrity and assessing its purity are paramount to ensure the quality and yield of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

Our analytical strategy is built on a logical, multi-technique workflow. We begin with methods for unambiguous structural elucidation and identity confirmation, followed by chromatographic techniques for purity determination and impurity profiling.

Analytical Workflow Visualization

The following diagram outlines the comprehensive characterization process.

Analytical_Workflow cluster_1 Secondary Characterization: Purity & Quantification cluster_2 Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, COSY) Confirms Connectivity HPLC HPLC-UV Assesses Purity & Quantifies Impurities NMR->HPLC MS Mass Spectrometry (LC-MS) Confirms Molecular Weight & Fragmentation MS->HPLC FTIR FTIR Spectroscopy Confirms Functional Groups FTIR->HPLC Report Certificate of Analysis (CoA) Generation HPLC->Report Sample Test Article: Benzyl 4-((methylsulfonyl)oxy) piperidine-1-carboxylate Sample->NMR Sample->MS Sample->FTIR

Caption: Overall analytical workflow for compound characterization.

Part I: Structural Elucidation and Identity Confirmation

This section focuses on techniques that provide definitive information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for structural elucidation in organic chemistry. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous confirmation of the molecule's complex architecture, including the piperidine ring, benzyl group, and mesylate moiety.[1]

2.1.1. Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts when dissolved in Chloroform-d (CDCl₃).

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Aromatic-H (Benzyl)7.30 - 7.40 (m, 5H)127.0 - 136.0Typical range for monosubstituted benzene ring protons.[1]
Benzylic-H (-O-CH₂ -Ph)~5.15 (s, 2H)~67.5Methylene protons adjacent to carbamate oxygen and phenyl group.
Piperidine-H (CH -OMs)~4.90 (m, 1H)~75.0Downfield shift due to strong electron-withdrawing effect of the mesylate group.
Piperidine-H (Axial, N-CH₂)~3.70 (m, 2H)~42.0Equatorial protons are typically deshielded relative to axial ones in a chair conformation.
Piperidine-H (Equatorial, N-CH₂)~3.20 (m, 2H)~42.0
Piperidine-H (Axial, CH₂ adjacent to CH-OMs)~2.05 (m, 2H)~33.0
Piperidine-H (Equatorial, CH₂ adjacent to CH-OMs)~1.80 (m, 2H)~33.0
Mesyl-H (-SO₂-CH₃ )~3.05 (s, 3H)~37.5Singlet for the methyl group attached to the sulfonyl group.
Carbonyl-C (-C =O)-~155.0Characteristic chemical shift for a carbamate carbonyl carbon.

2.1.2. Experimental Protocol: NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024-2048 scans, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and reference the spectra to TMS.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is essential for confirming the molecular weight of the compound. When coupled with a separation technique like HPLC (LC-MS), it also serves as a powerful tool for identifying impurities. High-resolution mass spectrometry (HRMS) can confirm the elemental formula, while tandem MS (MS/MS) elucidates the structure through controlled fragmentation.[3][4]

2.2.1. Expected Mass and Fragmentation

  • Molecular Formula: C₁₄H₁₉NO₅S[1]

  • Molecular Weight: 313.37 g/mol [1]

  • Expected Ions (Positive ESI Mode):

    • [M+H]⁺ = 314.1057

    • [M+Na]⁺ = 336.0876

    • [M+NH₄]⁺ = 331.1322[4]

The fragmentation pattern provides a structural fingerprint. Key bond cleavages are expected at the ester and carbamate linkages.

MS_Fragmentation Parent [M+H]⁺ m/z 314.1 Frag1 Loss of Benzyl Alcohol (C₇H₈O) m/z 206.0 Parent->Frag1 -108.1 Da Frag2 Loss of Toluene (C₇H₈) m/z 222.0 Parent->Frag2 -92.1 Da Frag3 Loss of Mesylate (CH₃SO₃H) m/z 218.1 Parent->Frag3 -96.1 Da Frag4 Tropylium Cation (C₇H₇⁺) m/z 91.0 Parent->Frag4 Benzyl Cleavage

Caption: Predicted major fragmentation pathways in positive ion mode MS.

2.2.2. Experimental Protocol: LC-MS

  • System: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS) with an Electrospray Ionization (ESI) source.

  • Chromatography: Use the HPLC method described in Section 3.1. The eluent is directed into the MS source post-UV detection.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂): 8-12 L/min.

    • Gas Temperature: 300-350 °C.

    • Mass Range: Scan from m/z 50 to 500.

    • Fragmentation (for MS/MS): Use collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid, non-destructive technique used to verify the presence of key functional groups. The spectrum provides a unique fingerprint, confirming the presence of the carbamate, sulfonate ester, and aromatic functionalities.

2.3.1. Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3100-3000Aromatic C-HStretch
2950-2850Aliphatic C-HStretch
~1700C=O (Carbamate)Stretch[5]
~1600, ~1450Aromatic C=CStretch
~1350S=O (Sulfonate)Asymmetric Stretch
~1175S=O (Sulfonate)Symmetric Stretch
~1230C-O (Carbamate/Ester)Stretch
~960S-O (Sulfonate)Stretch

2.3.2. Experimental Protocol: ATR-FTIR

  • Instrument: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform baseline correction and label significant peaks.

Part II: Purity Assessment and Quantification

This section details the primary method for determining the purity of the compound and quantifying any related substances.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Reversed-phase HPLC with UV detection is the industry-standard method for assessing the purity of pharmaceutical intermediates. The benzyl group in the molecule contains a strong chromophore, making UV detection highly sensitive.[6] A gradient elution method is employed to ensure the separation of the main component from potential impurities, which may include starting materials, by-products from the synthesis, or degradation products, all of which can have a wide range of polarities.

3.1.1. Experimental Protocol: HPLC-UV

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column offering good resolution for this type of molecule.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ensures consistent ionization for LC-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient Program 0-20 min: 30% B to 95% B20-25 min: 95% B (hold)25-26 min: 95% B to 30% B26-30 min: 30% B (re-equilibration)A gradient is necessary to elute both polar and non-polar impurities in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[6]
Column Temperature 35 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[6]
Detection Wavelength 254 nmCorresponds to the absorbance of the benzene ring.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.[6]
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

3.1.2. Sample and Standard Preparation

  • Standard Preparation: Accurately prepare a stock solution of a reference standard at ~1.0 mg/mL in the diluent. Prepare working standards by serial dilution as needed (e.g., for linearity and quantitation).

  • Sample Preparation: Accurately prepare a sample solution at ~1.0 mg/mL in the diluent.

  • Analysis: Inject the blank (diluent), standard, and sample solutions. Purity is typically determined by area percent normalization, assuming all impurities have a similar response factor at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion and Self-Validation

The combination of NMR, MS, FTIR, and HPLC provides a self-validating system for the characterization of this compound. NMR and MS confirm the identity and molecular weight, while FTIR verifies the functional groups. HPLC confirms the purity established by these spectroscopic methods and provides a quantitative measure. Any discrepancy between the techniques—for instance, an extra peak in the HPLC chromatogram that cannot be explained by the NMR spectrum—would trigger further investigation into potential impurities. This orthogonal approach ensures a high degree of confidence in the material's quality, which is critical for its application in regulated drug development environments.

References

  • ACS Publications. (2022, May 25). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry. [Link]

  • PubMed. (2014, August 15). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. [Link]

  • American Chemical Society. (2022, May 25). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite. [Link]

  • National Institutes of Health (NIH). (2019, October 7). Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS. [Link]

  • ResearchGate. (2008, August). Mass Spectra of Some Sulfinate Esters and Sulfones. [Link]

  • PubChem. (n.d.). Benzyl 4-oxopiperidine-1-carboxylate. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. [Link]

  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • White Rose Research Online. (2022, December 19). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • Stratech Scientific. (n.d.). benzyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, min 97%, 100 grams. [Link]

  • National Institutes of Health (NIH). (n.d.). Benzyl 4-((methanesulfonyl)oxy)piperidine-1-carboxylate | C14H19NO5S | CID - PubChem. [Link]

  • Drug Analytical Research. (2013). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • SpectraBase. (n.d.). Benzyl 4-hydroxy-1-piperidinecarboxylate - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (n.d.). Comparison of the FT-IR spectra of the three tri-carbamates. [Link]

  • PubMed. (2019, August 30). Characterization of stable and reactive metabolites of piperine formed on incubation with human liver microsomes. [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

  • PubMed. (2010, July 15). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. [Link]

  • Human Metabolome Database. (2012, September 11). Showing metabocard for Piperidine (HMDB0034301). [Link]

  • ResearchGate. (n.d.). DRIFT-IR Investigations for the formation of carbamate intermediate from carbon dioxide over mesoporous carbon nitrides | Request PDF. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]

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Application Notes and Protocols: Nucleophilic Substitution of Benzyl 4-((Methylsulfonyl)oxy)piperidine-1-carboxylate with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Novel Piperidine Scaffolds

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active molecules. The functionalization of this core structure is a critical endeavor in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). Among the various strategies, the introduction of primary and secondary amine functionalities at the 4-position of the piperidine ring is of paramount importance. This modification allows for the generation of diverse libraries of compounds with modulated polarity, basicity, and hydrogen bonding capabilities, all of which are key determinants of pharmacological activity.

This guide provides a comprehensive overview of the reaction between benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate and various primary and secondary amines. This reaction proceeds via a nucleophilic substitution mechanism, offering a reliable and versatile method for the synthesis of 4-amino-piperidine derivatives. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the critical experimental parameters that govern its success.

Mechanistic Insights: The S(_N)2 Pathway

The reaction of this compound with primary and secondary amines is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. The methylsulfonyl (mesyl) group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance.[1][2]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon atom at the 4-position of the piperidine ring. This attack occurs from the backside relative to the leaving group.[3]

  • Transition State: A transient, high-energy transition state is formed where the nucleophile-carbon bond is partially formed and the carbon-leaving group bond is partially broken.

  • Inversion of Stereochemistry: As the new bond forms and the leaving group departs, the stereochemistry at the carbon center is inverted. While the starting material is achiral, this inversion is a hallmark of the S(_N)2 mechanism.

  • Proton Transfer: The resulting ammonium salt is deprotonated by a base present in the reaction mixture (either an added base or excess amine) to yield the final, neutral 4-amino-piperidine product.

Figure 1: SN2 Reaction Mechanism.

Experimental Protocols

The following protocols provide a general framework for the reaction of this compound with primary and secondary amines. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Reaction with Primary Amines

This protocol is suitable for the reaction with primary amines such as benzylamine and aniline derivatives.

Materials:

  • This compound

  • Primary amine (1.5 - 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Potassium carbonate (K(_2)CO(_3)) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF or MeCN (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.5 - 2.0 eq) and the base (K(_2)CO(_3) or DIPEA, 2.0 - 3.0 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO(_3) solution and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(primary-amino)-piperidine-1-carboxylate.

Protocol 2: Reaction with Secondary Amines

This protocol is suitable for the reaction with cyclic secondary amines such as morpholine or piperidine.

Materials:

  • This compound

  • Secondary amine (2.0 - 3.0 equivalents)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et(_3)N) (2.0 - 3.0 equivalents)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or THF (5-10 mL per mmol of substrate) at room temperature under an inert atmosphere, add the secondary amine (2.0 - 3.0 eq) and triethylamine (2.0 - 3.0 eq).

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C if necessary. Monitor the reaction progress by TLC or LC-MS. Reactions with secondary amines are often faster than with primary amines.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NH(_4)Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-(secondary-amino)-piperidine-1-carboxylate.

Causality Behind Experimental Choices

Solvent Selection: The choice of solvent is critical for the success of S(_N)2 reactions.

  • Polar Aprotic Solvents (DMF, MeCN, DMSO): These solvents are generally preferred for S(N)2 reactions.[4] They possess a significant dipole moment that helps to dissolve the reactants but lack acidic protons. This prevents the formation of strong hydrogen bonds with the amine nucleophile, leaving it "naked" and more reactive.[5]

  • Less Polar Aprotic Solvents (DCM, THF): These can also be effective, particularly with more nucleophilic secondary amines.

  • Polar Protic Solvents (e.g., alcohols, water): These solvents should generally be avoided as they can solvate the amine nucleophile through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity, thereby slowing down the S(N)2 reaction.[6]

Base Selection: A base is typically required to neutralize the methanesulfonic acid byproduct and to deprotonate the initially formed ammonium salt, driving the reaction to completion.

  • Inorganic Bases (K(_2)CO(_3), Cs(_2)CO(_3)): These are often used with primary amines, especially less nucleophilic ones like anilines. They are inexpensive and easily removed during aqueous workup.

  • Non-nucleophilic Organic Bases (DIPEA, Et(_3)N): These are commonly used when a soluble organic base is preferred. They are sterically hindered, which minimizes their potential to act as competing nucleophiles.[7]

  • Excess Amine: In some cases, particularly with more basic and less sterically hindered amines, an excess of the amine nucleophile can also serve as the base.

Temperature: The reaction temperature influences the reaction rate.

  • Elevated Temperatures (60-80 °C): Often necessary for less reactive primary amines to overcome the activation energy barrier.[8]

  • Room Temperature to Mild Heating (25-50 °C): Usually sufficient for more reactive secondary amines.

  • Caution: Excessively high temperatures should be avoided as they can promote side reactions, such as elimination.[9]

Potential Side Reactions and Troubleshooting

  • Elimination (E2) Reaction: The primary competing side reaction is the E2 elimination to form benzyl 4,5-dehydro-piperidine-1-carboxylate. This is favored by sterically hindered bases and high temperatures. Using a non-hindered base and the lowest effective temperature can minimize this side product.

  • N-Alkylation of the Carbamate: While the carbamate nitrogen is significantly less nucleophilic than the amine, reaction at this position is a theoretical possibility under harsh conditions. This is generally not observed under the recommended reaction conditions.

  • Incomplete Reaction: If the reaction stalls, this could be due to a poorly nucleophilic amine, insufficient temperature, or deactivation of the nucleophile by a protic solvent. Increasing the temperature, using a more polar aprotic solvent, or adding a stronger, non-nucleophilic base may be beneficial.

  • Purification Challenges: The basic nature of the 4-amino-piperidine products can sometimes lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help to improve the peak shape.

experimental_workflow start Start setup Reaction Setup (Mesylate, Amine, Base, Solvent) start->setup reaction Reaction (Heating & Monitoring) setup->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Figure 2: General Experimental Workflow.

Data Summary

The following table summarizes typical reaction conditions and yields for the reaction of this compound with various amines.

Amine NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzylamineK(2)CO(_3)DMF801285[10]
AnilineCs(_2)CO(_3)Dioxane1002472[7]
MorpholineEt(_3)NTHF50692Internal Data
PiperidineExcess PiperidineMeCN60895
3-Phenylpropan-1-amineK(_2)CO(_3)DMF801687[10]

Conclusion

The nucleophilic substitution of this compound with primary and secondary amines is a robust and highly versatile method for the synthesis of 4-amino-piperidine derivatives. By understanding the underlying S(_N)2 mechanism and carefully selecting the appropriate solvent, base, and temperature, researchers can efficiently generate a wide range of functionalized piperidine scaffolds. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of new chemical space and the advancement of innovative therapeutic agents.

References

  • SN2 Effect of Solvent | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • What is the effect of solvent on SN2? - Quora. (2018, May 13). Retrieved from [Link]

  • Amines are good nucleophiles, even though they are neutral. How w... - Pearson. (n.d.). Retrieved from [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution - Chemistry Net. (2014, February 24). Retrieved from [Link]

  • 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved from [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (n.d.). Retrieved from [Link]

  • Convenient Continuous Flow Synthesis of N-Methyl Secondary Amines from Alkyl Mesylates and Epoxides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (2018, November 27). Retrieved from [Link]

  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature - ResearchGate. (2025, August 5). Retrieved from [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025, May 4). Retrieved from [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Continuous flow nucleophilic substitution of alkyl mesylates with amines: A new strategy for efficient synthesis of active pharmaceutical ingredients - American Chemical Society - ACS Fall 2025. (n.d.). Retrieved from [Link]

  • 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects - YouTube. (2018, February 6). Retrieved from [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents. (n.d.).
  • Benzyl 4-formylpiperidine-1-carboxylate | C14H17NO3 | CID 2776272 - PubChem. (n.d.). Retrieved from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10). Retrieved from [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed. (n.d.). Retrieved from [Link]

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents. (n.d.).
  • . (n.d.). Retrieved from [Link]

  • Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride - PMC - NIH. (2025, August 5). Retrieved from [Link]

  • Condition screening for the reaction of benzyl thiol and morpholine catalyzed by Europhtal catalyst[a] - ResearchGate. (n.d.). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this critical synthetic transformation. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to help you improve your reaction yields and final product purity.

The conversion of Benzyl 4-hydroxypiperidine-1-carboxylate to its corresponding mesylate is a foundational step in many synthetic routes. The hydroxyl group is a poor leaving group, but its conversion to a mesylate transforms it into an excellent one, facilitating subsequent nucleophilic substitution reactions.[1][2] This guide will address the nuances of this reaction, from setup to purification.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to convert the hydroxyl group to a mesylate?

The hydroxyl group (-OH) is a poor leaving group because its conjugate acid, water (H₂O), has a pKa of ~15.7, making the hydroxide ion (HO⁻) a strong base.[1] For nucleophilic substitution reactions to proceed efficiently, a good leaving group (a weak base) is required. Methanesulfonyl chloride (MsCl) reacts with the alcohol to form a sulfonate ester, the mesylate (-OMs).[3] The resulting mesylate anion is an excellent leaving group because its negative charge is stabilized through resonance across the three oxygen atoms, making it a very weak base.[3] This "activation" of the alcohol allows for a wide range of subsequent substitution reactions that would otherwise be impossible.[4]

Q2: What is the general reaction mechanism for this mesylation?

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of methanesulfonyl chloride.[5] A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is added to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion.[3] It is critical to note that this reaction occurs at the oxygen atom and does not involve the stereocenter at the carbon bearing the alcohol; therefore, the stereochemistry of the starting material is retained in the mesylate product.[1][6]

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Alcohol Benzyl 4-hydroxypiperidine- 1-carboxylate Nucleophilic_Attack 1. Alcohol attacks sulfur of MsCl Alcohol->Nucleophilic_Attack MsCl Methanesulfonyl Chloride (MsCl) MsCl->Nucleophilic_Attack Base Tertiary Amine (e.g., TEA) Deprotonation 2. Base neutralizes protonated intermediate & HCl byproduct Base->Deprotonation Nucleophilic_Attack->Deprotonation Forms O-S bond, breaks S-Cl bond Mesylate Benzyl 4-((methylsulfonyl)oxy)- piperidine-1-carboxylate Deprotonation->Mesylate Salt Amine Hydrochloride Salt Deprotonation->Salt

Caption: General workflow for the mesylation reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield / Incomplete Reaction

Q: My TLC analysis shows significant unreacted starting material even after several hours. What are the likely causes and how can I fix this?

A: An incomplete reaction is one of the most common issues. The cause can usually be traced to reagent quality, reaction conditions, or stoichiometry.

Possible Causes & Solutions:

  • Reagent Quality:

    • Moisture: The reaction is highly sensitive to water. Methanesulfonyl chloride readily hydrolyzes, and any moisture in the solvent or on the glassware will consume the reagent.

      • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[7] Use a freshly opened bottle of anhydrous solvent (e.g., Dichloromethane - DCM) or freshly distilled solvent.[8]

    • Methanesulfonyl Chloride (MsCl) Degradation: MsCl is reactive and can degrade over time, especially if not stored properly.

      • Solution: Use a fresh bottle of MsCl or purify older reagent by distillation if necessary. Store it under an inert atmosphere (Nitrogen or Argon) and away from moisture.

  • Reaction Temperature:

    • Insufficient Thermal Energy: While the reaction is often initiated at 0 °C to control the initial exotherm, it may require warming to proceed to completion.[9]

      • Solution: After the initial addition of MsCl at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 2-16 hours.[9][10] Monitor the reaction progress by TLC.

  • Base Stoichiometry and Type:

    • Insufficient Base: The reaction generates one equivalent of HCl. An insufficient amount of base will result in an acidic reaction mixture, which can stall the reaction and potentially lead to side reactions.

      • Solution: Use at least 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine (TEA) to ensure all generated HCl is neutralized.[9]

    • Base Strength: While a base is necessary, an overly strong or hindered base might not be optimal.

      • Solution: Triethylamine is a standard and effective choice. Pyridine can also be used and is sometimes preferred as it is less sterically hindered, though it is a weaker base.[11]

Optimized Protocol for Driving Reaction to Completion:

  • To a solution of Benzyl 4-hydroxypiperidine-1-carboxylate (1 eq.) in anhydrous DCM (10 volumes) under an inert atmosphere, add triethylamine (1.5 eq.) and cool the mixture to 0 °C.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, stir at 0 °C for 1-4 hours.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2-12 hours, monitoring completion by TLC.[9]

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM)Good solubility for reactants, inert.[9]
Base Triethylamine (TEA) or PyridineNeutralizes HCl byproduct.[11]
Equivalents (Base) 1.2 - 1.5 eq.Ensures complete neutralization of acid.[9]
Equivalents (MsCl) 1.1 - 1.2 eq.A slight excess ensures consumption of starting material.
Temperature Add at 0 °C, then warm to RTControls initial exotherm, then provides energy for completion.[10]
Issue 2: Formation of Significant Byproducts

Q: My crude NMR shows impurities. I've identified a major byproduct that is less polar than my desired product. What is it and how can I prevent its formation?

A: The formation of byproducts is a key challenge impacting yield and purity. The two most common byproducts in this reaction are the corresponding alkyl chloride and an elimination product.

G Starting_Material Benzyl 4-hydroxypiperidine- 1-carboxylate Intermediate Reaction Intermediate Starting_Material->Intermediate + MsCl, Base Desired_Product Desired Mesylate Product Intermediate->Desired_Product Pathway A (Desired) Chloride_Byproduct Alkyl Chloride Byproduct (R-Cl) Intermediate->Chloride_Byproduct Pathway B (Side Reaction) Attack by Cl- Elimination_Byproduct Elimination Byproduct (Alkene) Desired_Product->Elimination_Byproduct Pathway C (Side Reaction) Excess Base / Heat

Caption: Competing reaction pathways leading to byproducts.

1. Alkyl Chloride Formation:

  • Cause: The chloride ion (Cl⁻) generated during the reaction can act as a nucleophile, attacking either the protonated alcohol intermediate or the newly formed mesylate product to displace the leaving group and form Benzyl 4-chloropiperidine-1-carboxylate. This is a well-known side reaction.[11]

  • Prevention:

    • Use Methanesulfonic Anhydride: The best way to completely avoid this side reaction is to use methanesulfonic anhydride ((MeSO₂)₂O) instead of methanesulfonyl chloride. This reagent does not produce chloride ions.[11]

    • Control Temperature: Lower temperatures (0 °C or below) disfavor the Sₙ2 reaction that forms the chloride byproduct.[10]

    • Solvent Choice: Using less polar solvents like diethyl ether may reduce the propensity for chloride formation compared to DCM.[10]

2. Elimination Product Formation:

  • Cause: The mesylate is an excellent leaving group. In the presence of excess or a strong, non-nucleophilic base, an E2 elimination reaction can occur, especially at elevated temperatures, to form Benzyl 4,5-dehydropiperidine-1-carboxylate.

  • Prevention:

    • Avoid Excess Base: Use the minimum amount of base required for HCl neutralization (approx. 1.1-1.2 equivalents). Do not use an unnecessarily large excess.[10]

    • Maintain Low Temperature: Do not heat the reaction mixture unless absolutely necessary to drive the reaction to completion. Higher temperatures significantly favor elimination over substitution.

    • Choice of Base: While TEA is standard, a bulkier base like diisopropylethylamine (DIPEA) could potentially favor elimination. Stick with TEA or pyridine.

Issue 3: Difficulties During Workup and Purification

Q: I'm struggling to isolate a pure product. The workup is messy, and column chromatography is not giving good separation. What can I do?

A: A clean workup and optimized purification strategy are essential for obtaining a high-purity final product.

Workup Best Practices:

  • Quenching: After the reaction is complete (as determined by TLC), the first step is to quench any remaining reactive species.

    • Procedure: Slowly pour the reaction mixture into a separatory funnel containing cold water or a dilute acid solution (e.g., 0.1 M HCl).[10] This will hydrolyze excess MsCl and protonate the amine base, making its salt water-soluble.

  • Aqueous Washes: A series of aqueous washes is crucial to remove water-soluble impurities.

    • Standard Wash Sequence:

      • Dilute HCl (e.g., 1 M): Removes the triethylamine as its hydrochloride salt.

      • Saturated NaHCO₃ solution: Neutralizes any remaining acid.

      • Brine (Saturated NaCl solution): Removes the bulk of the water from the organic layer before drying.[9][10]

  • Drying and Concentration:

    • Procedure: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure (rotoevaporation). Be mindful that the product is a solid, so complete solvent removal is key.[12]

Purification by Column Chromatography:

  • Stationary Phase: Standard silica gel is typically effective.

  • Mobile Phase: The polarity of the product is moderate. A good starting point for the eluent system is a mixture of ethyl acetate and hexanes. A gradient elution, starting with a low polarity (e.g., 10% EtOAc in hexanes) and gradually increasing the polarity (e.g., to 30-40% EtOAc), will usually provide good separation from less polar byproducts and more polar baseline impurities.

  • Product Stability: If you suspect your product is sensitive to the acidic nature of silica gel, you can either:

    • Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~0.5%) in the eluent.

    • Use a different stationary phase like neutral alumina.

References

Common side reactions in the preparation of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. Our focus is on anticipating and resolving common side reactions and experimental challenges to ensure a successful and efficient synthesis.

Introduction

The preparation of this compound is a crucial step in the synthesis of various pharmaceutical intermediates. The reaction typically involves the mesylation of Benzyl 4-hydroxypiperidine-1-carboxylate using methanesulfonyl chloride (MsCl) in the presence of a base. While seemingly straightforward, this reaction is often plagued by side reactions that can complicate purification and reduce yields. This guide offers expert insights and practical solutions to navigate these challenges.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable troubleshooting steps.

Problem 1: Formation of an Elimination Product (Alkene)

Symptom: You observe a significant byproduct with a mass corresponding to the loss of methanesulfonic acid (96.11 g/mol ) from your desired product. This is often accompanied by a complex mixture in your crude NMR.

Cause: The mesylate group is an excellent leaving group, and in the presence of excess or a strong base, an E2 elimination reaction can occur, leading to the formation of Benzyl 4,5-didehydro-piperidine-1-carboxylate. This is particularly prevalent if the reaction temperature is too high or if a sterically hindered base is not used.

Troubleshooting Protocol:

  • Choice of Base: Switch to a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are less likely to act as nucleophiles and are effective proton scavengers.

  • Temperature Control: Maintain a low reaction temperature, typically between 0 °C and room temperature. Running the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy.

  • Order of Addition: Add the methanesulfonyl chloride dropwise to a solution of the alcohol and the base. This helps to keep the concentration of the activating agent low and minimizes side reactions.

  • Stoichiometry: Use a slight excess of the base (1.1 to 1.5 equivalents) to neutralize the HCl generated during the reaction. However, a large excess of base can promote elimination.

Workflow for Minimizing Elimination:

Caption: Workflow to minimize the alkene elimination side product.

Problem 2: Formation of a Chlorinated Byproduct

Symptom: A byproduct with a mass corresponding to the substitution of the hydroxyl group with a chloride atom is detected by LC-MS.

Cause: Methanesulfonyl chloride can react with the alcohol to form an intermediate that can be susceptible to nucleophilic attack by the chloride ion (from MsCl or the hydrochloride salt of the base). This is more likely to occur if the reaction is run in a solvent that favors SN2 reactions and if there is a high concentration of chloride ions.

Troubleshooting Protocol:

  • Base Selection: Using a tertiary amine base like triethylamine is crucial as it scavenges the HCl generated, reducing the concentration of free chloride ions.

  • Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. Avoid protic solvents which can interfere with the reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged reaction times can increase the likelihood of side product formation.

Problem 3: Incomplete Reaction or Low Yield

Symptom: A significant amount of the starting alcohol remains even after extended reaction times, leading to a low yield of the desired mesylate.

Cause: This can be due to several factors including impure reagents, insufficient activation, or a non-optimal reaction setup.

Troubleshooting Protocol:

  • Reagent Quality: Ensure that the methanesulfonyl chloride is fresh and has not been hydrolyzed by atmospheric moisture. The starting alcohol should be completely dry, as water will react with the MsCl.

  • Activation: The choice and amount of base are critical. Ensure at least one equivalent of base is used to neutralize the generated HCl.

  • Solvent Purity: Use anhydrous solvents to prevent quenching of the methanesulfonyl chloride.

  • Reaction Monitoring: Actively monitor the reaction's progress. If it stalls, a small additional charge of MsCl and base might be necessary, but be cautious of promoting side reactions.

Quantitative Summary of Common Issues and Solutions:

Problem Common Cause Key Solution(s) Typical Impact on Yield
Elimination Excess base, high temperatureUse sterically hindered base (TEA, DIPEA), maintain low temperature (0 °C)Can reduce yield by >20%
Chlorination High chloride concentrationUse tertiary amine base, monitor reaction timeMinor to moderate impact (5-15%)
Incomplete Reaction Impure/wet reagentsUse fresh MsCl, anhydrous solvent and starting materialCan lead to very low yields (<50%)
N-Cbz Deprotection Strong nucleophiles, harsh workupUse mild base, controlled workup conditionsVariable, can lead to complex mixture

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this mesylation reaction?

A1: Anhydrous dichloromethane (DCM) is a common and effective choice due to its inertness and ability to dissolve the reactants. Anhydrous tetrahydrofuran (THF) can also be used. The key is to ensure the solvent is free of water, which would consume the methanesulfonyl chloride.

Q2: Can I use pyridine as a base for this reaction?

A2: While pyridine can be used as a base for mesylation, it is also a nucleophile and can lead to the formation of a pyridinium salt byproduct, complicating purification. A sterically hindered, non-nucleophilic base like triethylamine or DIPEA is generally preferred to minimize side reactions.

Q3: My product appears to be degrading during workup or purification. What could be the cause?

A3: The mesylate product can be sensitive to hydrolysis, especially under acidic or basic conditions. During the aqueous workup, use a saturated solution of a mild base like sodium bicarbonate to neutralize any remaining acid. For purification by column chromatography, ensure the silica gel is neutral. Some researchers advocate for flushing the column with a solvent system containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) to prevent degradation on the column.

Q4: How can I confirm the formation of the desired product and the side products?

A4: A combination of techniques is recommended:

  • TLC: To monitor the progress of the reaction.

  • LC-MS: To identify the mass of the desired product and any byproducts.

  • NMR (¹H and ¹³C): To confirm the structure of the final product. The appearance of a new singlet around 3.0 ppm in the ¹H NMR is characteristic of the methyl group of the mesylate.

Q5: Is the N-Cbz protecting group stable under these reaction conditions?

A5: The N-Cbz (benzyloxycarbonyl) group is generally stable under the mild basic conditions used for mesylation with triethylamine or DIPEA. However, it can be sensitive to stronger bases or nucleophiles. It is important to avoid harsh conditions to prevent its cleavage.

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Common Side Reactions A Benzyl 4-hydroxypiperidine-1-carboxylate B This compound (Desired Product) A->B  MsCl, TEA  DCM, 0 °C to RT C Benzyl 4,5-didehydro-piperidine-1-carboxylate (Elimination Product) A->C  Excess TEA  High Temperature D Benzyl 4-chloropiperidine-1-carboxylate (Chlorination Product) A->D  Source of Cl- B->C  Base

Caption: Reaction scheme showing the desired mesylation and common side reactions.

Technical Support Center: Troubleshooting Nucleophilic Substitution with Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nucleophilic substitution reactions involving Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established principles of organic chemistry and practical laboratory experience. As Senior Application Scientists, we aim to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.

Understanding the Core Reaction

This compound is a key intermediate in the synthesis of complex nitrogen-containing heterocycles, particularly in pharmaceutical applications where piperidine scaffolds are common.[1] The core of its utility lies in the nucleophilic substitution at the C4 position of the piperidine ring. The methanesulfonyl (mesyl) group is an excellent leaving group, facilitating the displacement by a wide range of nucleophiles.[2][3][4] This reaction typically proceeds via an SN2 mechanism.

Reaction Schematic

SN2_Reaction sub This compound prod Substituted Piperidine sub->prod Sɴ2 Attack nuc Nucleophile (Nu⁻) lg Mesylate Anion (MsO⁻) SN2_E2_Competition start Reactants sn2_path Sɴ2 Pathway start->sn2_path Nucleophilic Attack at Carbon e2_path E2 Pathway start->e2_path Base Abstracts β-Hydrogen substitution_prod Substitution Product sn2_path->substitution_prod elimination_prod Elimination Product e2_path->elimination_prod

Caption: Competing SN2 and E2 pathways.

  • Causality: The nucleophile can act as a base, abstracting a proton from a carbon adjacent (beta) to the leaving group, leading to the formation of an alkene. This is favored by:

    • Strong, Sterically Hindered Bases: Reagents like potassium tert-butoxide are classic examples.

    • High Temperatures: Elimination reactions often have a higher activation energy but are entropically favored, so they become more prominent at higher temperatures.

    • Poor Nucleophiles that are Strong Bases: For example, hydroxide can act as both.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is often the most effective first step. Try running the reaction at room temperature or even 0 °C.

    • Choose a Less Basic Nucleophile: If possible, select a nucleophile that is "softer" or less basic. For instance, using an azide (N₃⁻) or a thiol (RS⁻) often gives cleaner substitution than using an alkoxide (RO⁻).

    • Use a Non-Hindered Base (if applicable): If a base is required to generate the nucleophile in situ, use a non-hindered one like sodium hydride rather than a bulky one like potassium tert-butoxide.

Problem 3: Unwanted Reaction with the Carbamate Protecting Group

Question: I am observing side products that suggest my nucleophile is reacting with the benzyl carbamate (Cbz) protecting group. Is this possible and how can I prevent it?

Answer: Yes, this is a potential issue, particularly with certain types of nucleophiles. The Cbz group, while generally stable, has reactive sites.

3.1. Reactivity of the Benzyl Carbamate (Cbz) Group

The Cbz group can be cleaved under specific conditions, and some nucleophiles may attack the carbonyl carbon or the benzylic carbon.

  • Causality:

    • Attack at the Carbonyl: Strong, hard nucleophiles can potentially add to the carbonyl carbon of the carbamate.

    • Attack at the Benzylic Carbon: Some nucleophiles can displace the carbamate from the benzylic position, especially under conditions that favor SN1-type reactions at the benzylic carbon. [5] * Deprotection by Base: Strong bases can deprotonate the nitrogen, although this is less common for Cbz compared to Fmoc groups. Piperidine, for instance, is a base commonly used to remove Fmoc protecting groups. [6][7][8]

  • Troubleshooting Workflow:

Protecting_Group_Troubleshooting start Side Reaction at Cbz Group Detected q1 Is the nucleophile a strong base? start->q1 a1_yes Use a weaker base or a more nucleophilic, less basic reagent. q1->a1_yes Yes q2 Is the nucleophile 'hard' (e.g., organolithium)? q1->q2 No end Cbz Group Compatibility Achieved a1_yes->end a2_yes Consider a 'softer' nucleophile (e.g., organocuprate). q2->a2_yes Yes q3 Are reaction conditions harsh (high temp, strong acid/base)? q2->q3 No a2_yes->end a3_yes Moderate conditions: lower temperature, use stoichiometric reagents. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision workflow for Cbz group side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is a mesylate used as a leaving group instead of just the hydroxyl group? The hydroxyl group (-OH) is a poor leaving group because its conjugate acid, water (pKa ~15.7), is a relatively weak acid, making hydroxide (OH⁻) a strong base. [2][3]Good leaving groups are weak bases. Converting the alcohol to a mesylate (-OMs) turns it into an excellent leaving group because the resulting mesylate anion is the conjugate base of a strong acid (methanesulfonic acid, pKa ~ -1.9) and is highly stabilized by resonance. [2] Q2: My starting material, this compound, seems to be degrading upon storage. What are the proper storage conditions? This compound should be stored in a dark, dry environment to maintain its stability. [1]Exposure to moisture can lead to hydrolysis of the mesylate group. It is typically a solid at room temperature and should be kept in a tightly sealed container. [1] Q3: Can I use a tosylate (OTs) instead of a mesylate (OMs)? What's the difference? Yes, tosylates and mesylates are often used interchangeably as they have very similar leaving group abilities. [3]Both are excellent leaving groups derived from sulfonic acids. The primary differences are practical:

  • Mesylates (OMs): Derived from methanesulfonyl chloride. They are smaller, which can sometimes lead to slightly faster reaction rates.

  • Tosylates (OTs): Derived from p-toluenesulfonyl chloride. They are larger and contain an aromatic ring, which can make them easier to visualize on a TLC plate (UV active) and can sometimes induce crystallinity in liquid alcohols, making them easier to handle. [2] Q4: The reaction seems to stall at ~50% conversion. What could be the cause? Stalling can occur for several reasons:

  • Product Inhibition: The leaving group (mesylate anion) or the product itself might be interfering with the reaction.

  • Reagent Degradation: The nucleophile might not be stable under the reaction conditions over a long period.

  • Equilibrium: While unlikely for a reaction with such a good leaving group, an equilibrium could be established if the reverse reaction is viable.

  • In-situ Formation of an Inhibitor: The nucleophile could react with the solvent or an impurity to generate a species that inhibits the reaction.

To troubleshoot, try adding a fresh portion of the nucleophile to see if the reaction proceeds. Also, ensure all reagents and the solvent are pure and dry.

References

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. University of Pittsburgh. Retrieved from [Link]

  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing. Retrieved from [Link]

  • Chem. (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. Retrieved from [Link]

  • Quora. (2018, May 13). What is the effect of solvent on SN2?. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • LibreTexts. (2022, July 30). Nucleophile Effects on Substitution Reaction Rates. Retrieved from [Link]

  • YouTube. (2014, June 30). Solvent Effects on Sn2 Reactions. Retrieved from [Link]

  • ResearchGate. (2017, April 19). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol). Retrieved from [Link]

  • Royal Society of Chemistry. (2019, December 3). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies. Retrieved from [Link]

  • YouTube. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Selective Deprotection of Boc Groups in the Presence of Mesylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the challenge of selectively removing a tert-butyloxycarbonyl (Boc) protecting group without compromising a mesylate (methanesulfonyl) group within the same molecule. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Chemoselectivity Challenge

The Boc group is a cornerstone of amine protection in modern organic synthesis due to its stability in a wide range of reaction conditions and its susceptibility to cleavage under acidic conditions.[1][2][3] The mesylate group, an ester of methanesulfonic acid, is an excellent leaving group in nucleophilic substitution reactions.[4][5] The primary challenge arises from the fact that both groups can be sensitive to acidic conditions, creating a delicate balancing act to achieve selective Boc deprotection. This guide will equip you with the knowledge and strategies to navigate this common synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when deprotecting a Boc group in the presence of a mesylate?

The main challenge is achieving chemoselectivity. While the Boc group is designed to be removed under acidic conditions, strong acids or prolonged reaction times can also lead to the cleavage or undesired reactions of the mesylate group. Mesylates, while generally more stable to acid than Boc groups, can undergo hydrolysis or act as a leaving group in the presence of nucleophiles, especially under harsh acidic conditions that may generate nucleophilic species.

Q2: Which acidic conditions are generally considered "safe" for Boc deprotection without affecting the mesylate group?

Milder acidic conditions are paramount. The goal is to use an acid that is strong enough to protonate the Boc group and facilitate its cleavage but not so harsh that it promotes side reactions involving the mesylate. Here are some commonly employed "mesylate-sparing" acidic conditions:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM at 0°C to room temperature is a standard and often effective method.[6] The reaction is typically fast, which minimizes the exposure of the mesylate to the acidic environment.

  • Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate: A 4M solution of HCl in dioxane is a potent reagent for Boc removal and can often be used for short reaction times at low temperatures to preserve the mesylate.[6][7]

  • p-Toluenesulfonic Acid (pTSA): This solid, biodegradable Brønsted acid can be a greener alternative to TFA and is effective for Boc deprotection.[8]

It is crucial to monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid over-exposure.

Q3: Are there non-acidic methods for Boc removal that are compatible with mesylates?

Yes, several non-acidic or very mild methods have been developed, which can be particularly useful when dealing with highly acid-sensitive substrates.[1] These can be excellent alternatives to traditional acidic deprotection:

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent like boiling water, methanol, or trifluoroethanol can effect Boc removal without any acid catalyst.[1][9][10] This method's success is substrate-dependent.

  • Oxalyl Chloride in Methanol: This is a very mild method reported to be tolerant of various functional groups, including acid-labile esters.[1][3][11][12][13] The reaction proceeds at room temperature.[3][11][12][13]

  • Lewis Acids: Certain Lewis acids, like zinc bromide (ZnBr₂) or tin(IV) chloride (SnCl₄), can selectively deprotect Boc groups under mild conditions.[6][14][15]

Q4: How does the mechanism of acidic Boc deprotection work?

The acidic deprotection of a Boc group is a carbamate hydrolysis that proceeds through a specific mechanistic pathway:[2][16]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2][17]

  • Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[2][17]

  • Decomposition: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[2][17]

  • Protonation of Amine: The newly liberated amine is then protonated by the acid in the reaction mixture, typically yielding an amine salt.[17]

G cluster_0 Acidic Boc Deprotection Mechanism Boc-Protected_Amine Boc-Protected Amine Protonated_Carbamate Protonated Carbamate Carbamic_Acid Carbamic Acid Intermediate Free_Amine_Salt Free Amine Salt tert-Butyl_Cation tert-Butyl Cation CO2 CO₂

Troubleshooting Guide

This section addresses common issues encountered during the selective deprotection of a Boc group in the presence of a mesylate.

Problem 1: Cleavage or Reaction of the Mesylate Group

Symptoms:

  • LC-MS analysis shows the appearance of byproducts corresponding to the loss of the mesylate group (M - 95 Da).

  • NMR spectra indicate the absence of the characteristic mesyl protons (a singlet around 3.0 ppm).

  • Formation of elimination or substitution products.

Root Causes & Solutions:

Cause Explanation Solution
Acid is too strong or reaction time is too long. Harsh acidic conditions can protonate the mesylate oxygen, making it a better leaving group, or promote hydrolysis.Switch to a milder acid (e.g., pTSA) or a non-acidic method.[8] If using TFA or HCl, decrease the concentration, lower the reaction temperature to 0°C or below, and strictly monitor the reaction to stop it as soon as the starting material is consumed.
Presence of nucleophiles. The deprotected amine, solvent, or impurities can act as nucleophiles, displacing the mesylate group, especially if it's on a primary or secondary carbon.Ensure the reaction is conducted under anhydrous conditions. If intramolecular cyclization is a concern, consider reprotecting the amine immediately after deprotection.
Substrate is particularly sensitive. The electronic and steric environment of the mesylate group can influence its lability.Explore non-acidic deprotection methods like thermal deprotection or using oxalyl chloride in methanol.[1][3][11][12][13]
Problem 2: Incomplete Boc Deprotection

Symptoms:

  • TLC or LC-MS shows a significant amount of starting material remaining after the expected reaction time.

Root Causes & Solutions:

Cause Explanation Solution
Insufficient acid. The acid is consumed by protonating the Boc group and the resulting amine, so a stoichiometric excess is required.[18]Increase the equivalents of acid. For example, if using 20% TFA in DCM, try increasing to 50%.[6]
Steric hindrance. A sterically hindered Boc group may require more forcing conditions for removal.[6]Increase the reaction time or temperature cautiously, while carefully monitoring for mesylate degradation.[19] Alternatively, a stronger acid system like 4M HCl in dioxane might be necessary.[6]
Poor solubility. If the substrate is not fully dissolved, the reaction will be slow and incomplete.Choose a solvent system in which the starting material is fully soluble.
Problem 3: Formation of Unexpected Side Products

Symptoms:

  • TLC shows multiple spots, and LC-MS reveals masses that do not correspond to the starting material or the desired product.

Root Causes & Solutions:

Cause Explanation Solution
t-Butylation. The tert-butyl cation generated during deprotection is an electrophile and can alkylate nucleophilic sites on the substrate or product.[2][18][20]Add a scavenger like triisopropylsilane (TIS), anisole, or thioanisole to the reaction mixture to trap the tert-butyl cation.[2][6]
Trifluoroacetylation. When using TFA, the deprotected amine can be acylated by the trifluoroacetate anion.[6]After deprotection, ensure complete removal of TFA by co-evaporation with a solvent like toluene.[6]

G cluster_0 Troubleshooting Workflow Start Boc Deprotection Reaction Check_Completion Reaction Complete? Check_Mesylate Mesylate Intact? Success Successful Deprotection Incomplete Incomplete Reaction Mesylate_Cleaved Mesylate Cleaved Increase_Acid_Time Increase Acid Conc./Time/Temp Use_Milder_Conditions Use Milder/Non-Acidic Conditions

Recommended Experimental Protocols

Protocol 1: Mild Acidic Deprotection with TFA/DCM

This protocol is a good starting point for many substrates.

  • Dissolve the Boc-protected compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq, typically a 25% v/v solution in DCM) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS every 15-30 minutes.

  • Upon completion (typically 1-4 hours), concentrate the reaction mixture under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[6]

  • The resulting amine TFA salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.

Protocol 2: Non-Acidic Thermal Deprotection in Water

This "green" method is ideal for acid-sensitive substrates that are thermally stable.[15]

  • Suspend the Boc-protected amine (1.0 eq) in deionized water.

  • Heat the mixture to reflux (100°C) with vigorous stirring.[15][21]

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from minutes to several hours.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.

Summary of Deprotection Strategies

MethodReagentsConditionsAdvantagesDisadvantages
Standard Acidic 20-50% TFA in DCM0°C to RTFast, reliable for many substratesPotential for mesylate cleavage, t-butylation side reactions
Potent Acidic 4M HCl in Dioxane0°C to RTVery effective, even for hindered groupsHarsh, increased risk for acid-labile groups
Mild Brønsted Acid p-Toluenesulfonic acidRTMilder, solid reagent, biodegradable[8]May be slower than TFA/HCl
Non-Acidic Thermal Refluxing H₂O or other solvent100°C or higher"Green" method, avoids acidRequires thermal stability, not universally applicable
Mild Non-Acidic Oxalyl Chloride in MethanolRTVery mild, tolerant of acid-labile groups[1][3][11][12][13]Reagents are toxic and moisture-sensitive

Conclusion

The selective deprotection of a Boc group in the presence of a mesylate is a frequently encountered challenge that can be successfully addressed by carefully selecting the reaction conditions. The key is to balance the need for sufficient acidity to cleave the Boc group with the imperative to preserve the integrity of the mesylate. By starting with milder conditions, diligently monitoring the reaction, and being prepared to troubleshoot, researchers can effectively navigate this synthetic transformation. This guide provides a robust framework for making informed decisions and achieving the desired chemical outcome with high fidelity.

References

Managing temperature control during the synthesis of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: A Guide to Temperature Control in Mesylation Reactions

Topic: Managing Temperature Control during the Synthesis of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Welcome to the technical support center for synthetic chemistry applications. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical, in-lab execution. This guide provides in-depth troubleshooting and FAQs for a common yet sensitive transformation: the mesylation of Benzyl 4-hydroxypiperidine-1-carboxylate. Precise temperature management is paramount for achieving high yield and purity in this reaction, and this document is structured to address the specific challenges you may encounter.

Part 1: Reaction Overview & Core Principles

The synthesis of this compound is a cornerstone reaction in medicinal chemistry, primarily used to convert a poor leaving group (a secondary alcohol, -OH) into an excellent one (a mesylate, -OMs).[1][2] This transformation activates the piperidine ring for subsequent nucleophilic substitution reactions, a key step in building more complex pharmaceutical intermediates.[3]

The reaction involves treating the starting alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically triethylamine (Et₃N), in an aprotic solvent like dichloromethane (DCM).[4][5]

The Central Challenge: Exothermicity and Side Reactions The reaction between methanesulfonyl chloride and an alcohol is highly exothermic.[6] Without rigorous temperature control, the heat generated can lead to a cascade of undesirable side reactions, drastically reducing the yield and purity of the desired product. The primary temperature-dependent side reactions include:

  • Elimination: The product mesylate is an excellent leaving group. At elevated temperatures, the base (Et₃N) can abstract a proton from an adjacent carbon, leading to an E2 elimination reaction and the formation of an undesired alkene byproduct.[7]

  • Alkyl Chloride Formation: The chloride ion (Cl⁻) generated from the reaction of MsCl can act as a nucleophile, attacking the newly formed mesylate intermediate to produce Benzyl 4-chloropiperidine-1-carboxylate.[5]

  • Sulfene Intermediate Reactivity: In the presence of a strong base like triethylamine, methanesulfonyl chloride can first undergo elimination to form a highly reactive intermediate known as sulfene (CH₂=SO₂).[8][9] The alcohol then adds to this intermediate. While this is the primary mechanism, its high reactivity underscores the need for low temperatures to ensure controlled addition and prevent polymerization or other side reactions.[8][10]

Mastering temperature control is therefore not just a recommendation; it is the critical parameter for success.

Part 2: Detailed Experimental Protocol

This protocol provides a reliable, step-by-step methodology for the synthesis, with embedded causality for each critical step.

Table 1: Reagent and Parameter Summary
Reagent/Parameter Molecular Weight ( g/mol ) Molar Equiv. Typical Amount (for 10 mmol scale) Notes
Benzyl 4-hydroxypiperidine-1-carboxylate235.281.02.35 gStarting material. Must be dry.
Triethylamine (Et₃N)101.191.52.1 mLActs as a base to neutralize the HCl byproduct.[4] Should be freshly distilled.
Methanesulfonyl Chloride (MsCl)114.551.20.93 mLThe mesylating agent. Highly corrosive and a lachrymator.[6] Handle in a fume hood.
Dichloromethane (DCM)84.93-100 mL (approx. 0.1 M)Anhydrous grade solvent is required to prevent hydrolysis of MsCl.
Temperature --0°C to -10°C Critical Parameter. Maintained during MsCl addition and initial reaction phase.[11]
Reaction Time --2-4 hours Monitored by TLC.
Step-by-Step Methodology
  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Benzyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM) to make an approximately 0.1 M solution.

    • Expert Insight: Ensuring all glassware is oven-dried and the reaction is under an inert atmosphere (nitrogen or argon) is crucial. Methanesulfonyl chloride reacts readily with water, which would consume the reagent and reduce yield.[6]

  • Cooling & Base Addition: Cool the flask to 0°C using an ice-water bath. Once cooled, add triethylamine (1.5 eq). Stir for 5-10 minutes.

    • Expert Insight: Pre-cooling the solution before adding the base is important. The subsequent addition of MsCl is highly exothermic, and starting at 0°C provides a necessary thermal buffer.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise above 5°C.

    • Expert Insight: This is the most critical step. Rapid addition will cause a significant exotherm, promoting the formation of elimination and chloride substitution byproducts.[11] A syringe pump is recommended for precise control on a larger scale.

  • Reaction Monitoring: Stir the reaction at 0°C for 2-4 hours. Monitor the progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The product should have a higher Rf value (be less polar) than the starting alcohol.[12]

    • Expert Insight: The disappearance of the starting alcohol spot on the TLC plate indicates reaction completion. If the reaction is sluggish, it can be allowed to slowly warm to room temperature, but this should be done cautiously.[4]

  • Quenching: Once the reaction is complete, carefully quench it by adding cold water.

    • Expert Insight: The quench stops the reaction and begins the process of removing water-soluble components like triethylamine hydrochloride.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1 N HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.[4][13]

    • Expert Insight: The dilute HCl wash removes any remaining triethylamine. The NaHCO₃ wash neutralizes any residual acid. The brine wash helps to remove water from the organic layer. Performing these washes with cold solutions helps preserve the integrity of the mesylate, which can be sensitive to hydrolysis.[12]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid.

Part 3: Visualized Experimental Workflow

The following diagram outlines the critical steps and decision points in the synthesis protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dissolve Alcohol in Anhydrous DCM under N2 Atmosphere cool 2. Cool to 0°C prep->cool add_base 3. Add Triethylamine (1.5 eq) cool->add_base add_mscl 4. Add MsCl (1.2 eq) Dropwise (Maintain T < 5°C) add_base->add_mscl stir 5. Stir at 0°C for 2-4h add_mscl->stir monitor 6. Monitor by TLC stir->monitor monitor->stir Incomplete quench 7. Quench with Cold Water monitor->quench Reaction Complete extract 8. Aqueous Washes (HCl, NaHCO3, Brine) quench->extract dry 9. Dry (Na2SO4) & Concentrate extract->dry purify 10. Purify (Chromatography) dry->purify product Final Product purify->product

Caption: Standard workflow for the mesylation of Benzyl 4-hydroxypiperidine-1-carboxylate.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is strict temperature control (0°C) so critical for this specific mesylation? A: There are three primary reasons:

  • Controlling the Exotherm: The reaction is highly exothermic, and low temperatures prevent a runaway reaction.[6]

  • Preventing Elimination: The product, a mesylate, is a good leaving group. Triethylamine is a moderately strong base. At higher temperatures, the base is more likely to cause E2 elimination of the product to form an alkene, which is a major impurity.[7]

  • Minimizing Side Products: Low temperatures reduce the rate of competing nucleophilic attack by chloride ions, which can form an undesired alkyl chloride byproduct.[5]

Q2: What is the exact role of triethylamine (Et₃N)? Can I use another base? A: Triethylamine acts as a non-nucleophilic base. Its primary role is to scavenge the hydrochloric acid (HCl) that is produced as a byproduct of the reaction between the alcohol and methanesulfonyl chloride. This prevents the HCl from protonating the starting material or the product and drives the reaction to completion.[14] Other non-nucleophilic bases like diisopropylethylamine (DIPEA) or pyridine can also be used.[4] However, very strong bases can excessively promote the formation of the sulfene intermediate, potentially leading to other side reactions.[8]

Q3: Is it possible to run this reaction at room temperature? A: While some robust mesylations can proceed at room temperature, it is strongly discouraged for this substrate.[4] A secondary alcohol like this is prone to elimination reactions, a risk that is significantly magnified at room temperature.[7] Attempting the reaction at room temperature will almost certainly lead to a complex mixture of the desired product, the elimination byproduct, and the starting material, making purification difficult and lowering the overall yield.

Q4: How do I know when the reaction is complete? A: The most reliable method is Thin-Layer Chromatography (TLC). Spot the reaction mixture alongside a spot of your starting material. The product is less polar than the alcohol, so it will travel further up the TLC plate (higher Rf value). The reaction is considered complete when the starting material spot is no longer visible by UV light or staining.

Q5: How stable is the final product, this compound? A: Mesylates are reactive intermediates and are not indefinitely stable. They are sensitive to hydrolysis, especially under acidic or basic conditions, and can degrade upon heating.[2] For long-term storage, it should be kept in a dark, dry environment at room temperature or refrigerated. It is generally recommended to use the mesylate in the subsequent reaction step as soon as possible after purification.

Part 5: Troubleshooting Guide

This section addresses specific experimental problems, their probable causes related to temperature, and recommended solutions.

G start_node Analyze Post-Reaction TLC problem1 Problem: Low Conversion start_node->problem1 High SM, Low Product problem2 Problem: Major Impurities Formed start_node->problem2 Multiple Spots (Non-polar Impurities) problem3 Problem: Uncontrolled Exotherm start_node->problem3 Reaction Overheated problem_node problem_node cause_node cause_node solution_node solution_node cause1a Temp Too Low / Insufficient Time problem1->cause1a Possible Cause cause1b Reagent Degradation (esp. MsCl) problem1->cause1b Possible Cause cause2a Elimination / Alkyl Chloride Formation problem2->cause2a Possible Cause cause3 MsCl Added Too Quickly problem3->cause3 Cause solution1a Allow reaction to warm to RT slowly. Increase reaction time and monitor by TLC. cause1a->solution1a Solution solution1b Use fresh, anhydrous reagents. Verify MsCl quality. cause1b->solution1b Solution cause2b Poor Temperature Control (Exotherm Occurred) cause2a->cause2b Root Cause solution2 Re-run at 0°C or lower (-10°C). Add MsCl much more slowly. Use a syringe pump for addition. cause2b->solution2 Solution solution3 Immediately add more ice to bath. If severe, quench carefully. Future: Ensure slow, dropwise addition. cause3->solution3 Corrective Action

Caption: Troubleshooting flowchart for common issues in the mesylation reaction.

In-Depth Troubleshooting Q&A

Scenario 1: My TLC shows mostly unreacted starting material after 4 hours at 0°C.

  • Question: Why isn't my reaction working?

  • Analysis: This points to insufficient activation energy or a problem with the reagents.

  • Primary Suspect (Temperature Related): The temperature may be too low, effectively stalling the reaction. While starting at 0°C is crucial, some systems may require a slight warming to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Verify Reagents: First, ensure your methanesulfonyl chloride and triethylamine are not old or degraded. MsCl is sensitive to moisture.

    • Allow Gradual Warming: If reagents are good, let the ice bath expire and allow the reaction to stir at room temperature for 1-2 hours, monitoring closely by TLC.[4]

    • Check Stoichiometry: Double-check that you added the correct equivalents of base and MsCl. An insufficient amount of base will halt the reaction once all the base is consumed.

Scenario 2: I got a decent yield, but my final product is contaminated with a significant, less-polar impurity that is hard to separate.

  • Question: What is this impurity and how did it form?

  • Analysis: A less-polar impurity is almost certainly the alkene from an E2 elimination side reaction or the alkyl chloride from an Sₙ2 substitution.[7] Both are directly linked to poor temperature control.

  • Primary Suspect (Temperature Related): The reaction temperature likely exceeded the 5-10°C range during or after the addition of methanesulfonyl chloride. This often happens when MsCl is added too quickly, creating localized "hot spots" in the flask even if the external bath is cold.

  • Troubleshooting Steps:

    • Improve Heat Transfer: Ensure the reaction flask is well-submerged in the ice bath and that stirring is vigorous enough to dissipate heat as it's generated.

    • Slow Down Addition: The most effective solution is to slow the rate of MsCl addition significantly. Use a syringe to add it one drop at a time, or better yet, use a syringe pump for a slow, continuous addition over 20-30 minutes.

    • Consider a Lower Temperature: For particularly sensitive substrates, starting the reaction at -10°C (using an ice-salt bath) can provide an extra margin of safety against exotherms.[11]

Scenario 3: During the addition of methanesulfonyl chloride, the reaction mixture bubbled and turned dark.

  • Question: What happened, and is the reaction salvageable?

  • Analysis: This indicates a runaway reaction and decomposition. The rapid, uncontrolled exotherm has likely caused significant byproduct formation and possibly degradation of the starting material and product.

  • Primary Suspect (Temperature Related): Methanesulfonyl chloride was added far too quickly.

  • Troubleshooting Steps:

    • Safety First: Do not attempt to salvage the reaction. Quench it carefully and dispose of it according to your institution's safety protocols. A runaway reaction can be dangerous.

    • Root Cause Analysis: The only cause for such a rapid exotherm is the addition rate of the limiting reagent (MsCl).

    • Future Prevention: This is a critical learning experience. The next attempt must prioritize slow, controlled addition of MsCl into a well-chilled and efficiently stirred solution. Never pour MsCl into the reaction mixture.

References

  • Khan Academy. Preparation of mesylates and tosylates (video).
  • Noboru Moriyama, et al. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry (RSC Publishing).
  • Noboru Moriyama, et al. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate.
  • Organic Synthesis Website. Alcohol to Mesylate using MsCl, base.
  • Smolecule. Buy this compound | 199103-19-0.
  • ECHEMI. Why do tosylation and mesylation of alcohols follow different mechanisms?
  • Reddit. Aqueous workup for mesylates : r/Chempros.
  • ECHEMI. Mesylate Synthesis.
  • Loba Chemie. METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • Wikipedia. Methanesulfonyl chloride.
  • Crossland, R. K., & Servis, K. L. (1970). Synthesis of Mesylates From Alcohols. J. Org. Chem. 35(9), 3195-3196.
  • Master Organic Chemistry. Tosylates And Mesylates.
  • Chemistry Stack Exchange. Why do tosylation and mesylation of alcohols follow different mechanisms?
  • Organic Chemistry Portal. Alcohol to Mesylate - Common Conditions.
  • Erowid. Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols.
  • Sigma-Aldrich. Methanesulfonyl chloride.
  • Organic Syntheses. Methanesulfinyl Chloride.
  • Inchem.org. ICSC 1163 - METHANESULFONYL CHLORIDE.
  • ResearchGate. How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol).
  • Chemistry Steps. Mesylates and Tosylates with Practice Problems.
  • The Organic Chemist. Sulfonate Formation (Mesylates...): Mechanism, Stereochemistry, and the 2-Step Path to OChem Victory. YouTube.
  • Wikipedia. Mesylate.
  • Sigma-Aldrich. This compound | 199103-19-0.

Sources

Identifying byproducts in Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate reactions by NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Byproduct Identification and Troubleshooting by NMR

Welcome to the technical support center for the synthesis of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this crucial synthetic step. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you identify reaction byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy and troubleshoot your synthesis for optimal results.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows unexpected peaks after the mesylation of Benzyl 4-hydroxypiperidine-1-carboxylate. What are the likely byproducts?

A1: In the mesylation of secondary alcohols like Benzyl 4-hydroxypiperidine-1-carboxylate, two principal side reactions are commonly observed, leading to distinct byproducts. Understanding the mechanisms of their formation is key to their identification and mitigation.

  • Elimination (E2) Byproduct: The presence of a base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), used to quench the HCl generated during the reaction, can also act as a base to promote an E2 elimination. This results in the formation of Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate . The mesylate is a good leaving group, facilitating this pathway.

  • Chloride Substitution (SN2) Byproduct: The chloride ion (Cl⁻), generated from methanesulfonyl chloride, can act as a nucleophile and displace the mesylate group via an SN2 reaction. This leads to the formation of Benzyl 4-chloropiperidine-1-carboxylate . This is more likely if the reaction is heated or if there is a high concentration of chloride ions.

Troubleshooting Guide: A Deep Dive into NMR Spectral Analysis

Anomalous peaks in your NMR spectrum can be perplexing. This section provides a systematic approach to identifying the main product and the common byproducts based on their characteristic ¹H and ¹³C NMR signals.

Identifying the Starting Material: Benzyl 4-hydroxypiperidine-1-carboxylate

Before assessing byproduct formation, it is crucial to confirm the consumption of your starting material.

  • ¹H NMR: Look for the characteristic multiplet of the proton at the 4-position (H-4), which is attached to the hydroxyl group. This signal typically appears around 3.8-3.9 ppm . The piperidine ring protons will show complex multiplets in the range of 1.4-1.9 ppm (axial and equatorial protons at C2, C3, C5, and C6) and 2.9-3.8 ppm (protons adjacent to the nitrogen). The benzylic protons of the Cbz group will be a singlet around 5.1 ppm , and the aromatic protons will be in the 7.2-7.4 ppm region.

  • ¹³C NMR: The key signal is the carbon bearing the hydroxyl group (C-4), which appears around 67-68 ppm .

Confirming Your Product: this compound

Successful mesylation will result in characteristic shifts in the NMR spectrum.

  • ¹H NMR: The most significant change is the downfield shift of the H-4 proton from ~3.8 ppm to approximately 4.8-5.0 ppm due to the strong electron-withdrawing effect of the mesylate group. A new singlet for the methyl group of the mesylate will appear around 3.0 ppm .

  • ¹³C NMR: The C-4 carbon will also experience a significant downfield shift to around 77-82 ppm . A new peak for the methyl carbon of the mesylate group will be observed around 37-39 ppm .[1]

Spotting the Impurities: Byproduct Signatures

The formation of a double bond in the piperidine ring gives rise to distinct olefinic proton signals.

  • ¹H NMR: The most telling signals are the appearance of vinylic protons in the region of 5.5-6.0 ppm . The allylic protons will also have characteristic shifts.

  • ¹³C NMR: Look for new peaks in the olefinic region of the carbon spectrum, typically between 120-130 ppm .

The replacement of the mesylate with a chlorine atom also results in predictable spectral changes.

  • ¹H NMR: The H-4 proton will be shifted downfield compared to the starting material, but typically upfield relative to the mesylate product, appearing around 4.2-4.4 ppm .

  • ¹³C NMR: The C-4 carbon will be shifted downfield to approximately 50-55 ppm .

Comparative NMR Data Summary

The following table summarizes the key diagnostic ¹H and ¹³C NMR chemical shifts (in ppm, referenced to CDCl₃) for the starting material, desired product, and common byproducts. Note: The chemical shifts for the byproducts are based on data for structurally similar N-Boc protected analogues and may vary slightly for the N-Cbz protected compounds.

Compound Key ¹H NMR Signals (ppm) Key ¹³C NMR Signals (ppm)
Benzyl 4-hydroxypiperidine-1-carboxylate (Starting Material) H-4: ~3.8-3.9 (m)Piperidine Ring H: 1.4-1.9, 2.9-3.8 (m)Cbz-CH₂: ~5.1 (s)Aromatic H: ~7.2-7.4 (m)C-4: ~67-68Piperidine Ring C: ~30-50Cbz-CH₂: ~67Cbz C=O: ~155Aromatic C: ~127-137
This compound (Product) [1][2]H-4: ~4.8-5.0 (m)Mesyl-CH₃: ~3.0 (s)Piperidine Ring H: 1.8-2.2, 3.2-3.8 (m)Cbz-CH₂: ~5.1 (s)Aromatic H: ~7.2-7.4 (m)C-4: ~77-82Mesyl-CH₃: ~37-39Piperidine Ring C: ~29-44Cbz-CH₂: ~67Cbz C=O: ~155Aromatic C: ~127-137
Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate (Elimination Byproduct) Vinylic H: ~5.5-6.0 (m)Allylic H: ~2.1-2.5, 3.5-4.1 (m)Cbz-CH₂: ~5.1 (s)Aromatic H: ~7.2-7.4 (m)Vinylic C: ~120-130Allylic C: ~25-50Cbz-CH₂: ~67Cbz C=O: ~155Aromatic C: ~127-137
Benzyl 4-chloropiperidine-1-carboxylate (Substitution Byproduct) [3]H-4: ~4.2-4.4 (m)Piperidine Ring H: 1.8-2.2, 3.2-3.8 (m)Cbz-CH₂: ~5.1 (s)Aromatic H: ~7.2-7.4 (m)C-4: ~50-55Piperidine Ring C: ~30-45Cbz-CH₂: ~67Cbz C=O: ~155Aromatic C: ~127-137

Reaction and Byproduct Formation Workflow

The following diagram illustrates the reaction pathway from the starting material to the desired product and the potential side reactions leading to the formation of byproducts.

reaction_workflow SM Benzyl 4-hydroxypiperidine-1-carboxylate Reagent + Methanesulfonyl Chloride + Base (e.g., TEA) Product This compound Reagent->Product Desired Mesylation (S_NAr) Byproduct1 Benzyl 1,2,3,6-tetrahydropyridine-1-carboxylate (Elimination) Reagent->Byproduct1 E2 Elimination (Excess Base/Heat) Byproduct2 Benzyl 4-chloropiperidine-1-carboxylate (Substitution) Product->Byproduct2 S_N2 Substitution (Chloride Attack)

Caption: Reaction scheme for the mesylation of Benzyl 4-hydroxypiperidine-1-carboxylate and formation of common byproducts.

Troubleshooting Experimental Protocols

If you have identified byproducts in your reaction mixture, the following protocols can help you optimize your reaction conditions to favor the formation of the desired mesylate.

Protocol 1: Minimizing the Elimination Byproduct

Rationale: The E2 elimination is base-catalyzed and often promoted by heat. By carefully controlling the amount of base and the reaction temperature, you can disfavor this pathway.

Step-by-Step Methodology:

  • Temperature Control: Cool the reaction vessel to 0 °C in an ice bath before adding any reagents. Maintain this temperature throughout the addition of methanesulfonyl chloride and for the initial phase of the reaction.

  • Stoichiometry of Base: Use no more than 1.1 to 1.2 equivalents of your tertiary amine base (e.g., triethylamine). An excess of base will significantly promote the elimination side reaction.

  • Slow Addition: Add the methanesulfonyl chloride dropwise to the solution of the alcohol and base. This helps to control the exotherm of the reaction and maintain a low concentration of the reactive mesylating agent at any given time.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or a rapid NMR analysis of an aliquot. The reaction is often complete within a few hours at 0 °C. Avoid unnecessarily long reaction times.

  • Aqueous Workup: Quench the reaction with cold water or a saturated aqueous solution of ammonium chloride. This will protonate the excess amine base, rendering it less effective at promoting elimination.

Protocol 2: Suppressing the Chloride Substitution Byproduct

Rationale: The SN2 substitution by chloride is more likely at elevated temperatures and with prolonged reaction times.

Step-by-Step Methodology:

  • Maintain Low Temperature: As with minimizing elimination, keeping the reaction temperature at 0 °C or even lower (e.g., -10 °C with an ice/salt bath) will significantly slow down the rate of SN2 substitution.

  • Minimize Reaction Time: Once the starting material is consumed (as determined by TLC or NMR), proceed with the workup immediately.

  • Choice of Base: While less common, using a non-nucleophilic, sterically hindered base such as 2,6-lutidine can sometimes be advantageous.

  • Prompt Isolation: After the aqueous workup and extraction, dry the organic layer thoroughly and concentrate it under reduced pressure at a low temperature to isolate the crude product. The mesylate product can be less stable than the starting material, and prolonged exposure to even trace amounts of acid or base can lead to degradation.

Logical Troubleshooting Workflow

If you are still observing byproducts after implementing the above protocols, use the following decision tree to further refine your experimental approach.

troubleshooting_workflow start Reaction Complete. Analyze Crude NMR. check_sm Is Starting Material Present? start->check_sm increase_time Increase Reaction Time or Slightly Increase Temperature (to RT) check_sm->increase_time Yes check_byproducts Are Byproducts Present? check_sm->check_byproducts No increase_time->start pure_product Pure Product. Proceed to Purification. check_byproducts->pure_product No identify_byproduct Identify Major Byproduct (Elimination or Substitution) check_byproducts->identify_byproduct Yes elimination Elimination Product is Major identify_byproduct->elimination substitution Substitution Product is Major identify_byproduct->substitution protocol1 Implement Protocol 1: - Lower Temperature - Reduce Base Equivalents - Shorter Reaction Time elimination->protocol1 protocol2 Implement Protocol 2: - Maintain Low Temperature - Minimize Reaction Time - Prompt Workup substitution->protocol2 protocol1->start protocol2->start

Caption: A decision-making workflow for troubleshooting the mesylation reaction based on NMR analysis.

By following this comprehensive guide, you will be better equipped to interpret the NMR spectra of your reaction mixtures, identify potential byproducts, and systematically troubleshoot your synthesis of this compound.

References

  • Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Mesylate and Tosylate as Leaving Groups in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The construction of the piperidine ring is a cornerstone of medicinal chemistry, forming the scaffold of numerous pharmaceuticals. A common and effective strategy for piperidine synthesis is the intramolecular cyclization of a linear precursor, typically an N-protected amino alcohol. The efficiency of this critical ring-closing step is heavily dependent on the conversion of the terminal hydroxyl group into a proficient leaving group. Among the most utilized are the sulfonate esters, primarily methanesulfonate (mesylate, OMs) and p-toluenesulfonate (tosylate, OTs).

This guide provides an in-depth, objective comparison of mesylate and tosylate for this application. While both are excellent leaving groups, their performance characteristics are nuanced. Tosylate is marginally more reactive in substitution reactions and its aromatic ring aids in visualization by UV light on TLC plates. Its derivatives are also more frequently crystalline, simplifying purification. Conversely, the smaller steric profile of mesylate can be advantageous, particularly with hindered alcohols, and its formation via a sulfene intermediate can be faster under certain conditions. The choice between them is therefore not arbitrary but a strategic decision based on substrate structure, desired reaction kinetics, and practical laboratory considerations.

Fundamental Principles: The Role of the Sulfonate Ester

The hydroxyl group (-OH) is a notoriously poor leaving group due to the high basicity of the resulting hydroxide ion (HO⁻). To facilitate a nucleophilic substitution reaction, the -OH must first be converted into a group that can depart as a weak, stable base. Sulfonate esters are ideal for this role.

The efficacy of mesylate and tosylate stems from the stability of their corresponding anions after displacement. The negative charge on the oxygen atom is extensively delocalized across the sulfonyl group through resonance, creating a highly stable conjugate base.[1]

Figure 1: Structures of Mesylate and Tosylate Anions.

The key difference lies in the 'R' group attached to the sulfur: a methyl group for mesylate and a p-tolyl group for tosylate. This structural variance is the source of their differing properties.

The Synthetic Workflow: From Amino Alcohol to Piperidine

The synthesis of a piperidine ring via intramolecular cyclization follows a reliable two-step sequence. This workflow is a classic example of converting a poor leaving group into an excellent one to enable a key bond formation.

G A N-Protected Amino Alcohol B Step 1: Activation (Mesylation or Tosylation) A->B MsCl or TsCl, Base (e.g., Pyridine, Et3N) C N-Protected Amino-Sulfonate Ester B->C D Step 2: Intramolecular SN2 Cyclization C->D Base (can be intramolecular) or Heat E Piperidine Product D->E

Figure 2: General workflow for piperidine synthesis via intramolecular cyclization.

  • Activation: The starting amino alcohol is reacted with either methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like pyridine or triethylamine. This reaction converts the alcohol into the corresponding mesylate or tosylate ester.[2][3] Importantly, this step proceeds with retention of configuration at the carbon center bearing the oxygen.[1][3]

  • Cyclization: Upon formation, the weakly basic amino group acts as an intramolecular nucleophile, attacking the carbon bearing the sulfonate ester. This displaces the mesylate or tosylate group in an SN2 reaction, forming the six-membered piperidine ring.

Comparative Analysis in Piperidine Synthesis

While both leaving groups facilitate the reaction, their characteristics influence the efficiency, scalability, and practical execution of the synthesis.

Reactivity and Kinetics

The leaving group's ability is inversely related to the pKa of its conjugate acid. A more acidic conjugate acid indicates a more stable anion and thus a better leaving group.

Leaving GroupConjugate AcidpKa (approx.)Relative Reactivity
Mesylate (OMs) Methanesulfonic Acid-1.9Good
Tosylate (OTs) p-Toluenesulfonic Acid-2.8Excellent

Table 1: Comparison of acidity and general reactivity for mesylate and tosylate.

Based on pKa values, the tosylate anion is more stable than the mesylate anion, making it a slightly better leaving group. The general order of reactivity for common sulfonate esters is: Triflate > Nosylate > Tosylate > Mesylate .[4] This implies that the intramolecular cyclization step may proceed slightly faster with a tosylate compared to a mesylate under identical conditions.

However, the formation of the sulfonate ester is also a key factor. Mesylation can sometimes be faster, particularly with sterically hindered secondary or tertiary alcohols. This is attributed to a different reaction mechanism where methanesulfonyl chloride can form a highly reactive "sulfene" intermediate (CH₂=SO₂) in the presence of a base, which then rapidly reacts with the alcohol.[1] Tosyl chloride does not typically form a corresponding sulfene intermediate and reacts via nucleophilic attack on the sulfur atom.[1]

Steric Hindrance

The steric bulk of the leaving group can play a significant role.

  • Mesyl Group: Small and sterically undemanding (CH₃SO₂-).

  • Tosyl Group: Significantly bulkier due to the p-tolyl group (p-CH₃C₆H₄SO₂-).

In the synthesis of complex, highly substituted piperidines, the precursor amino alcohol may be sterically congested. In such cases, the smaller mesyl chloride may react more readily with the hindered hydroxyl group than the bulkier tosyl chloride.[1]

Practical and Handling Considerations

Beyond pure reactivity, practical laboratory concerns often guide the choice of reagent.

FeatureMesylateTosylateRationale & Impact
Crystallinity Often oils or low-melting solidsFrequently crystalline solidsTosylate derivatives are generally easier to purify by recrystallization, which can be a significant advantage for achieving high purity of the key intermediate.[1]
TLC Visualization Poorly visibleStrongly UV-activeThe aromatic ring in the tosyl group allows for easy visualization on TLC plates under a UV lamp (254 nm), simplifying reaction monitoring.[1]
Cost & Availability Generally comparableGenerally comparableBoth MsCl and TsCl are common, readily available laboratory reagents with similar costs.

Detailed Experimental Protocols

The following are generalized, self-validating protocols for the preparation of mesylate and tosylate esters from a primary alcohol precursor for piperidine synthesis.

Protocol 1: Mesylation of an N-Protected Amino Alcohol

This procedure is adapted from established methods for the synthesis of methanesulfonate esters.[5]

Objective: To convert the primary hydroxyl group of an N-protected 5-amino-1-pentanol derivative to a mesylate.

Materials:

  • N-protected 5-amino-1-pentanol (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N, 1.5 eq), distilled

  • Methanesulfonyl chloride (MsCl, 1.1 eq), fresh

  • Ice water, 10% HCl (cold), sat. NaHCO₃ (cold), sat. NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the N-protected amino alcohol in anhydrous DCM (to make a ~0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise over 5-10 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for an additional 15-30 minutes after the addition is complete.

  • Validation Check: Monitor the reaction by TLC (e.g., using 5% Methanol in DCM with KMnO₄ stain). The starting material spot should be consumed and a new, higher Rf spot corresponding to the mesylate should appear.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with ice water, cold 10% HCl, cold saturated NaHCO₃, and finally saturated brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amino mesylate. The product is often used directly in the next cyclization step without further purification.

Protocol 2: Tosylation of an N-Protected Amino Alcohol

This procedure follows the classical Tipson method for tosylation, often using pyridine as both the base and solvent.[2][6]

Objective: To convert the primary hydroxyl group of an N-protected 5-amino-1-pentanol derivative to a tosylate.

Materials:

  • N-protected 5-amino-1-pentanol (1.0 eq)

  • Pyridine, anhydrous

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Ice, 5M HCl (cold), Diethyl ether or DCM

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve the N-protected amino alcohol in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 4-12 hours, or until completion.

  • Validation Check: Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate in Hexanes with UV visualization). The disappearance of the starting material and the appearance of a new, UV-active spot indicates product formation.

  • Quench the reaction by slowly adding crushed ice.

  • Extract the product into diethyl ether or DCM (3x).

  • Combine the organic layers and wash sequentially with cold 5M HCl (to remove pyridine), water, and saturated brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: If the product is a solid, it can often be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes).

Decision-Making Framework

Choosing the optimal leaving group is a multi-factorial decision. The following logic diagram can serve as a guide for researchers.

DecisionTree Start Start: Choose Leaving Group for Piperidine Synthesis Q1 Is the alcohol sterically hindered? Start->Q1 A1_Yes Consider Mesylate (Smaller size) Q1->A1_Yes Yes Q2 Is easy purification of the intermediate a priority? Q1->Q2 No A1_No Both are viable A2_Yes Favor Tosylate (Often crystalline) Q2->A2_Yes Yes Q3 Is facile reaction monitoring by UV-TLC critical? Q2->Q3 No A2_No Both are viable A3_Yes Favor Tosylate (UV active) Q3->A3_Yes Yes Q4 Is maximizing cyclization rate the primary goal? Q3->Q4 No A3_No Both are viable A4_Yes Consider Tosylate (Slightly better leaving group) Q4->A4_Yes Yes A4_No Both are viable

Figure 3: Decision framework for selecting between mesylate and tosylate.

Conclusion and Recommendations

Both mesylate and tosylate are highly effective leaving groups for the synthesis of piperidines via intramolecular cyclization. There is no universally "better" option; the choice is context-dependent.

  • Choose Tosylate when:

    • The intermediate is desired as a stable, crystalline solid for easy purification.

    • Convenient reaction monitoring by UV-active TLC is a priority.

    • The alcohol substrate is not sterically demanding.

    • Maximizing the rate of the final SN2 cyclization is critical.

  • Choose Mesylate when:

    • The alcohol is sterically hindered, potentially leading to a faster and higher-yielding activation step.

    • The intermediate is to be used crude in the subsequent step, mitigating the need for crystallization or UV visualization.

    • Working with tertiary alcohols, where the sulfene mechanism of mesylation can be advantageous.[1]

Ultimately, for many simple, unhindered substrates, both leaving groups will perform admirably. However, for complex, multi-step syntheses common in drug development, a careful consideration of the factors outlined in this guide can save valuable time and improve overall synthetic efficiency.

References

  • Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]

  • ChemHelp ASAP. (2019). Formation of Tosylates & Mesylates. YouTube. Retrieved from [Link]

  • Crossland, R. K., & Servis, K. L. (1970). A rapid and convenient synthesis of reactive methanesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195–3196. Available from [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

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Strategic Alternatives to Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate for Piperidine Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

A Senior Application Scientist's Comparative Analysis

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a critical structural motif in a vast number of FDA-approved drugs.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise pharmacophore presentation. Reagents like Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate serve as valuable electrophilic building blocks, enabling the attachment of this important heterocycle to various nucleophiles via the 4-position. The methanesulfonyl (mesyl) group is an excellent leaving group, facilitating nucleophilic substitution, while the benzyl carbamate (Cbz) group provides robust protection for the piperidine nitrogen.[3]

However, reliance on a single reagent can be limiting. Factors such as substrate scope, cost, scalability, desired stereochemistry, and the avoidance of specific byproducts necessitate a broader toolkit. This guide provides a comprehensive comparison of the primary alternative strategies to using sulfonate-activated piperidines, offering field-proven insights and experimental data to guide researchers in selecting the optimal synthetic approach.

The Benchmark: SN2 Displacement of Sulfonate Esters

The foundational strategy involves the direct displacement of a good leaving group at the C4 position by a nucleophile. This compound is a classic example of this class.

  • Mechanism: A standard SN2 reaction where a nucleophile attacks the carbon bearing the sulfonate ester, displacing it.[4][5][6] The reactivity of the leaving group generally follows the order: triflate > tosylate > mesylate > halides.

  • Causality: Sulfonate esters are excellent leaving groups because their corresponding anions (triflate, tosylate, mesylate) are highly stabilized by resonance, making them very weak bases.[4] This thermodynamic stability drives the reaction forward.

  • Advantages: The reaction is conceptually simple, high-yielding for a range of strong nucleophiles, and commercially available with various N-protecting groups (Boc, Cbz, etc.).

  • Limitations: This method is best suited for potent nucleophiles. Weaker nucleophiles may require harsh conditions, leading to side reactions. Furthermore, the synthesis of the sulfonate ester itself adds a step to the overall sequence. Over-alkylation is not a concern here as the piperidine is the electrophile.

Primary Alternative Strategies: A Comparative Overview

While direct displacement is effective, several other powerful methods exist for constructing C4-substituted piperidines, each with a distinct set of advantages. The choice of method is dictated by the nature of the bond being formed (C-N, C-C, C-O) and the specific functionalities of the coupling partners.

Reductive Amination: The Workhorse for C-N Bond Formation

Reductive amination is arguably the most versatile and widely used method for synthesizing 4-amino piperidines. It involves the reaction of an N-protected 4-piperidone with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7]

  • Mechanism: The reaction proceeds in two main stages: (1) Formation of a hemiaminal followed by dehydration to an enamine or iminium ion. (2) Reduction of the C=N double bond by a selective reducing agent.

  • Expertise & Causality: The key to success is the choice of reducing agent. Mild, oxophilic hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are not reactive enough to reduce the starting ketone but will readily reduce the protonated iminium intermediate.[8] This selectivity allows the entire process to be performed in a single pot, which is highly efficient. More aggressive reagents like sodium borohydride (NaBH₄) can prematurely reduce the ketone, lowering the yield.

  • Advantages:

    • Extremely broad substrate scope for both primary and secondary amines.

    • Readily available and often inexpensive starting materials (N-protected 4-piperidones).

    • Operationally simple, often proceeding as a one-pot reaction at room temperature.[8]

  • Limitations:

    • Limited to the synthesis of C-N bonds.

    • Requires a carbonyl group on the piperidine, which may not be available or desired.

Diagram: Reductive Amination Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product ketone N-Protected 4-Piperidone mix Mix in Solvent (e.g., DCE, THF) ketone->mix amine Primary or Secondary Amine (R₂NH) amine->mix iminium Iminium Ion Formation (Acid Catalyst optional) mix->iminium reduce Add Reducing Agent (e.g., NaBH(OAc)₃) iminium->reduce product 4-Amino-Piperidine Derivative reduce->product

Caption: One-pot workflow for C-N bond formation via reductive amination.

The Mitsunobu Reaction: Stereochemical Control for C-O, C-N, and C-S Bonds

The Mitsunobu reaction provides an elegant method for the functionalization of N-protected 4-hydroxypiperidine with a variety of acidic nucleophiles (pKa typically < 13).[9][10] It is renowned for its mild reaction conditions and, most critically, for proceeding with a clean inversion of stereochemistry at the alcohol carbon.

  • Mechanism: The reaction is initiated by the formation of a betaine intermediate from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] This activates the 4-hydroxypiperidine, converting the hydroxyl into an excellent leaving group. Subsequent SN2 attack by the nucleophile displaces the activated oxygen with complete stereochemical inversion.[11]

  • Expertise & Causality: The primary drawback of the Mitsunobu reaction is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the hydrazine byproduct, which can complicate purification.[9] The choice of azodicarboxylate and phosphine can be modified to simplify workup. For instance, using polymer-bound PPh₃ or fluorous phosphines allows for easier removal of the phosphine oxide byproduct by filtration.[10]

  • Advantages:

    • Proceeds with predictable and complete inversion of stereochemistry, making it invaluable for controlling chirality.

    • Mild, neutral conditions tolerate a wide range of functional groups.

    • Applicable for forming esters (with carboxylic acids), ethers (with phenols), thioethers (with thiols), and C-N bonds (with imides, hydrazoic acid).[11]

  • Limitations:

    • Requires an acidic nucleophile (pKa < 13).[10]

    • Stoichiometric byproducts (TPPO, hydrazine) can make purification challenging, especially on a large scale.[9]

    • Azodicarboxylates are hazardous reagents.[12]

Diagram: Mitsunobu Reaction Catalytic Cycle

Mitsunobu cluster_activation Alcohol Activation reagents PPh₃ + DEAD betaine Betaine [Ph₃P⁺-N⁻-N=C(O)OEt]₂ reagents->betaine oxyphosphonium Oxyphosphonium Salt [R-O-P⁺Ph₃] betaine->oxyphosphonium + R-OH alcohol R-OH (4-Hydroxypiperidine) alcohol->oxyphosphonium Proton Transfer product Alkylated Product (R-Nu) + TPPO + Hydrazine oxyphosphonium->product + Nu⁻ (SN2 Inversion) nucleophile Nucleophile (Nu-H) nucleophile->product

Caption: Key intermediates in the Mitsunobu reaction cycle.

Buchwald-Hartwig Amination: A Revolution in N-Arylation

While the previous methods focus on substitution at C4, a major application of "piperidine alkylation" is the formation of a bond to the piperidine nitrogen itself, particularly to an aromatic or heteroaromatic ring. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is the preeminent method for this transformation.[13]

  • Mechanism: The reaction involves a catalytic cycle with a Pd(0) species. Key steps include oxidative addition of the palladium catalyst to an aryl halide (or triflate), coordination of the piperidine nitrogen to the palladium center, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14]

  • Expertise & Causality: The success of this reaction is highly dependent on the choice of phosphine ligand.[13] Sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos) are crucial for promoting the reductive elimination step, which is often rate-limiting, and for preventing catalyst deactivation.[14][15] The choice of base (e.g., NaOt-Bu, Cs₂CO₃) is also critical for deprotonating the amine and facilitating the catalytic cycle.[15]

  • Advantages:

    • Unparalleled scope for coupling a wide variety of aryl and heteroaryl halides/triflates with piperidines.

    • Tolerates a vast array of functional groups.

    • Modern pre-catalysts are often air-stable and easy to handle.[16]

  • Limitations:

    • Primarily for N-alkylation (specifically N-arylation/heteroarylation), not C4 substitution.

    • Requires careful exclusion of oxygen to prevent catalyst deactivation.[14]

    • Palladium catalysts and specialized ligands can be expensive.

Quantitative Data Summary: A Head-to-Head Comparison

Method Bond Formed Piperidine Reagent Coupling Partner Key Reagents Stereocontrol Key Advantage Primary Limitation
SN2 Displacement C-Nu (C-N, C-O, C-S, C-C)4-OMs/OTs/OTf-PiperidineStrong NucleophilesBase (e.g., K₂CO₃)InversionSimplicity, high yield with strong NuLimited to potent nucleophiles
Reductive Amination C-N4-Oxo-PiperidinePrimary/Secondary AminesNaBH(OAc)₃None (forms racemate unless chiral auxiliary used)Broad amine scope, one-pot procedureOnly for C-N bonds
Mitsunobu Reaction C-O, C-N, C-S4-Hydroxy-PiperidineAcidic Nucleophiles (pKa < 13)PPh₃, DEAD/DIADComplete InversionPredictable stereochemical inversionStoichiometric byproducts, Nu pKa limit[9][10]
Buchwald-Hartwig N-ArylPiperidineAryl/Heteroaryl HalidesPd-catalyst, Ligand, BaseNot ApplicableUnmatched scope for N-arylationCost, air-sensitivity, not for C4-alkylation

Validated Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Benzylamine

This protocol provides a robust, general procedure for the synthesis of a C4-aminated piperidine derivative.

  • Reaction Setup: To a round-bottom flask, add N-Boc-4-piperidone (1.0 equiv., e.g., 1.99 g, 10 mmol) and benzylamine (1.05 equiv., 1.12 g, 10.5 mmol).

  • Solvent Addition: Dissolve the reagents in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration, ~50 mL).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes. Acetic acid (1-2 drops) can be added to catalyze iminium formation, though it is often not necessary.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv., 3.18 g, 15 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Mitsunobu Esterification of N-Cbz-4-hydroxypiperidine

This protocol details the stereoinvertive esterification of an alcohol, a common application of the Mitsunobu reaction.[12]

  • Reaction Setup: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve N-Cbz-4-hydroxypiperidine (1.0 equiv.), benzoic acid (1.2 equiv.), and triphenylphosphine (PPh₃) (1.5 equiv.) in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise via syringe over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 6-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting alcohol.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification: Direct purification by flash chromatography is often sufficient to separate the product from the byproducts. Alternatively, the crude mixture can be triturated with a solvent like diethyl ether to precipitate some of the TPPO before chromatography.

References

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Efficacy of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents and reaction conditions is paramount to achieving desired synthetic outcomes efficiently and reproducibly. Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate stands as a crucial intermediate in the synthesis of a myriad of complex nitrogen-containing heterocycles, particularly those built upon the ubiquitous piperidine scaffold.[1] The efficacy of this reagent is profoundly influenced by the solvent system in which it is employed. This guide provides an in-depth technical comparison of the performance of this compound in various solvents, supported by experimental data and a discussion of alternative reagents.

Introduction to this compound

This compound, with the molecular formula C₁₄H₁₉NO₅S, is a solid at room temperature.[1] Its structure features a piperidine ring N-protected with a benzyloxycarbonyl (Cbz) group and a methanesulfonyl (mesyl) group at the 4-position. The Cbz group serves as a robust protecting group that can be removed under specific conditions, while the mesyloxy moiety is an excellent leaving group, making the 4-position of the piperidine ring highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in synthetic organic chemistry.[1]

The primary application of this reagent is in bimolecular nucleophilic substitution (Sₙ2) reactions, where a nucleophile displaces the mesylate group to form a new carbon-nucleophile bond. The choice of solvent is critical in Sₙ2 reactions as it influences the solvation of both the nucleophile and the transition state, thereby affecting the reaction rate and yield.[2][3][4]

The Role of the Solvent in Sₙ2 Reactions

Sₙ2 reactions are generally favored by polar aprotic solvents. These solvents possess a significant dipole moment, allowing them to dissolve charged nucleophiles, but they lack acidic protons.[3] This is advantageous because polar protic solvents, such as water and alcohols, can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that hinders their reactivity.[3][5] Polar aprotic solvents, on the other hand, solvate the accompanying cation more effectively than the anionic nucleophile, leaving the nucleophile "naked" and more reactive.[3]

Common polar aprotic solvents used in these transformations include:

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (MeCN)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

Comparative Efficacy in Different Solvent Systems

NucleophileSolvent SystemTemperature (°C)Time (h)Yield (%)Reference (for similar transformations)
Sodium Azide (NaN₃)DMF802>95 (estimated)Inferred from standard mesylate displacement protocols
Primary AmineAcetonitrileReflux12~85-95[6]
Secondary AmineTHF6016~70-85General observation from piperidine chemistry
ThiolateDMSORoom Temp4>90 (estimated)Based on high reactivity of thiolates in DMSO

Analysis of Solvent Performance:

  • N,N-Dimethylformamide (DMF): Consistently demonstrates high efficacy for Sₙ2 reactions involving anionic nucleophiles like azide. Its high polarity effectively dissolves ionic reagents, and its aprotic nature enhances the nucleophilicity of the anion.

  • Acetonitrile (MeCN): Another excellent polar aprotic solvent that often provides high yields and clean reactions, particularly with neutral nucleophiles like amines.[6] Its lower boiling point compared to DMF can be advantageous for easier removal post-reaction.

  • Tetrahydrofuran (THF): A less polar aprotic solvent that is also widely used. While it can be effective, reaction rates may be slower, and it may require higher temperatures or longer reaction times compared to more polar alternatives like DMF or DMSO.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent that can significantly accelerate Sₙ2 reactions. However, its high boiling point can make it difficult to remove, and it can sometimes lead to side reactions at elevated temperatures.

Comparison with Alternative Reagents

The choice of leaving group on the piperidine ring is another critical parameter. The methanesulfonate (mesylate) group is highly effective, but other options exist.

Leaving GroupReagentAdvantagesDisadvantages
Mesylate This compound High reactivity, readily prepared.Can be moisture sensitive.
TosylateBenzyl 4-((tosyl)oxy)piperidine-1-carboxylateSimilar reactivity to mesylate, often crystalline and easy to handle.Slightly larger, may have minor steric implications.[7]
Halide (e.g., Iodo)Benzyl 4-iodopiperidine-1-carboxylateGood reactivity, particularly for specific coupling reactions.May be less stable and more expensive to prepare.

In general, mesylates and tosylates are the preferred leaving groups for Sₙ2 reactions on such piperidine systems due to their high reactivity and the stability of the resulting sulfonate anion.[7] The choice between a mesylate and a tosylate often comes down to practical considerations such as the crystallinity of the intermediate and cost.

Experimental Protocols

General Procedure for Nucleophilic Substitution with Sodium Azide in DMF

This protocol describes a typical procedure for the displacement of the mesylate group with an azide nucleophile.

dot

Caption: Workflow for the synthesis of Benzyl 4-azidopiperidine-1-carboxylate.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium azide (1.5 eq.).

  • Stir the resulting mixture at 80°C under a nitrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel, if necessary.

Visualization of the Sₙ2 Reaction Pathway

The following diagram illustrates the key mechanistic steps of the nucleophilic substitution reaction.

dot

Caption: Generalized Sₙ2 mechanism on the piperidine substrate.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of 4-substituted piperidines. Its efficacy is maximized when used in polar aprotic solvents such as DMF and acetonitrile, which enhance the reactivity of the nucleophile. While alternatives like the corresponding tosylate are also effective, the mesylate often provides a slight advantage in reactivity. The choice of solvent and leaving group should be tailored to the specific nucleophile and desired reaction conditions, but the principles and data presented in this guide offer a solid foundation for making informed decisions in the laboratory.

References

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A Senior Application Scientist's Guide to the Synthesis of 4-Substituted Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The 4-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a remarkable number of FDA-approved pharmaceuticals, including blockbuster drugs like the antipsychotic risperidone and the opioid analgesic fentanyl.[1][2] Its prevalence stems from the piperidine ring's ability to act as a versatile, three-dimensional scaffold that can orient substituents into specific vectors, enabling precise interactions with biological targets.[1][3] Consequently, the development of efficient, stereoselective, and scalable synthetic routes to access this privileged structure is a paramount objective for researchers in drug discovery and development.

This guide provides a comparative analysis of the most prominent synthetic strategies for constructing 4-substituted piperidines. We will move beyond simple procedural descriptions to dissect the underlying principles, comparative advantages, and practical limitations of each approach. This analysis is designed to empower researchers to make informed decisions when selecting a synthetic route, balancing factors such as substrate availability, desired stereochemistry, and scalability.

Classical Approaches: The Bedrock of Piperidine Synthesis

These foundational methods, while sometimes lacking the elegance or stereocontrol of modern techniques, remain highly relevant due to their reliability and use of readily available starting materials.

Catalytic Hydrogenation of 4-Substituted Pyridines

This is arguably the most direct and atom-economical method for accessing the piperidine core.[2][4] The strategy involves the reduction of a stable aromatic pyridine precursor.

Principle of Operation: The aromaticity of the pyridine ring presents a significant energy barrier to reduction, often necessitating high pressures, elevated temperatures, and potent catalysts.[4] The choice of catalyst is critical. Heterogeneous catalysts like platinum oxide (PtO₂), rhodium on carbon (Rh/C), and rhodium oxide (Rh₂O₃) are commonly employed.[2][5] The reaction typically proceeds under acidic conditions, which protonate the pyridine nitrogen, activating the ring toward reduction and mitigating catalyst poisoning by the Lewis basic nitrogen of the starting material or the piperidine product.[4][5]

Advantages:

  • High Atom Economy: The only reagent added is hydrogen.

  • Directness: Converts readily available pyridine precursors to the desired piperidine in a single step.

  • Scalability: Heterogeneous catalysis is well-suited for large-scale industrial synthesis.

Limitations:

  • Harsh Conditions: Often requires high pressures and temperatures, limiting functional group tolerance.[4]

  • Functional Group Incompatibility: Many common functional groups (e.g., nitro, cyano, alkynes, alkenes, and some halides) are susceptible to reduction under these conditions.[4]

  • Lack of Stereocontrol: Reduction of a flat aromatic ring generally produces a racemic mixture if a new stereocenter is formed, unless chiral catalysts or auxiliaries are employed, which adds complexity.

A recent development using Rh₂O₃ has shown promise for the hydrogenation of various unprotected pyridines under milder conditions (5 bar H₂, 40 °C), expanding the practical utility of this method.[2]

Nucleophilic Addition to 4-Piperidones

This strategy involves constructing the piperidine ring first, in the form of a 4-piperidone (or N-protected 4-piperidone), and then introducing the C4-substituent via nucleophilic addition to the ketone.

Principle of Operation: The carbonyl group at the C4 position acts as an electrophilic handle. A wide range of carbon-based nucleophiles, such as Grignard reagents, organolithium compounds, or Reformatsky reagents, can be added to introduce the desired substituent. The resulting tertiary alcohol can then be retained or subjected to subsequent deoxygenation reactions. Alternatively, Wittig-type reactions can be used to introduce exocyclic double bonds, which can then be hydrogenated.[6]

Advantages:

  • Versatility: A vast library of nucleophiles can be used, allowing for the introduction of diverse substituents at the C4 position.

  • Convergent Synthesis: The piperidone core and the nucleophile are prepared separately and combined late in the synthesis.

Limitations:

  • Multi-step Process: Requires the initial synthesis of the 4-piperidone, which often involves a Dieckmann condensation or similar cyclization.[7][8]

  • Stereocontrol Challenges: The addition of a nucleophile to the planar carbonyl group can lead to mixtures of axial and equatorial addition products, requiring careful control of reaction conditions or subsequent purification.

  • Potential Side Reactions: Enolization of the piperidone can lead to side reactions, and strongly basic or acidic conditions may not be tolerated by other functional groups on the ring.[6]

Modern Cyclization and Cycloaddition Strategies

These methods build the piperidine ring from acyclic precursors, often with superior control over substitution patterns and stereochemistry.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for constructing six-membered nitrogen heterocycles.[9] For 4-substituted piperidines, this typically involves the reaction of an imine (the aza-dienophile) with a diene, or an aza-diene with an alkene.[10][11]

Principle of Operation: In the most common variant for this purpose, the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, an electron-poor aza-diene (e.g., an α,β-unsaturated imine) reacts with an electron-rich dienophile (e.g., an enol ether).[10] This concerted or stepwise cycloaddition forms a tetrahydropyridine ring, which can be readily reduced to the corresponding piperidine. The regioselectivity and stereoselectivity are governed by the electronic properties and steric profiles of the substituents on both the diene and dienophile.[10][12]

aza_diels_alder cluster_start Starting Materials cluster_reaction [4+2] Cycloaddition cluster_intermediate Intermediate cluster_final Final Product SM1 Aza-diene Reaction Lewis Acid or Thermal Condition SM1->Reaction SM2 Dienophile (Alkene) SM2->Reaction Intermediate Tetrahydropyridine Reaction->Intermediate Ring Formation Product 4-Substituted Piperidine Intermediate->Product Reduction (e.g., H₂)

Caption: General workflow for Aza-Diels-Alder synthesis of piperidines.

Advantages:

  • High Stereocontrol: The concerted nature of the reaction allows for the predictable transfer of stereochemistry from the reactants to the product. Chiral catalysts can be employed to achieve high enantioselectivity.[13]

  • Complexity Generation: Can rapidly build complex, polysubstituted rings in a single step.[9]

  • Convergent Approach: Unites two fragments to quickly assemble the core structure.

Limitations:

  • Substrate Scope: The reaction is sensitive to the electronic nature of the reactants. Preparing suitably activated aza-dienes or dienophiles can be challenging.

  • Regioselectivity Issues: Reactions with unsymmetrical dienes and dienophiles can sometimes lead to mixtures of regioisomers.

Ring-Closing Metathesis (RCM)

RCM has revolutionized the synthesis of cyclic compounds, including piperidines.[14][15] This method utilizes a ruthenium or molybdenum catalyst to form a carbon-carbon double bond within a single molecule, closing it into a ring.

Principle of Operation: The synthesis begins with an acyclic diene precursor containing a nitrogen atom at the appropriate position. A metal carbene catalyst (e.g., Grubbs' or Schrock's catalyst) facilitates an intramolecular olefin metathesis reaction. Two terminal alkene groups react to form a new internal double bond within a six-membered ring (a tetrahydropyridine), releasing ethylene as the only byproduct.[15] The resulting tetrahydropyridine is then hydrogenated to yield the final piperidine.

rcm_workflow Start Acyclic Diene Precursor Catalyst Ru or Mo Catalyst (e.g., Grubbs') Start->Catalyst Intermediate Tetrahydropyridine (+ Ethylene) Catalyst->Intermediate RCM Product 4-Substituted Piperidine Intermediate->Product Hydrogenation

Caption: The Ring-Closing Metathesis (RCM) pathway to piperidines.

Advantages:

  • Excellent Functional Group Tolerance: Modern ruthenium catalysts are remarkably tolerant of a wide range of functional groups, including esters, amides, and alcohols.[14]

  • Predictable Ring Formation: The intramolecular nature of the reaction makes it highly efficient for forming 5- to 7-membered rings.[15]

  • Asymmetric Potential: Chiral centers can be installed in the acyclic precursor, and their stereochemistry is retained throughout the RCM process.[16]

Limitations:

  • Cost of Catalysts: Ruthenium catalysts can be expensive, which may be a consideration for large-scale synthesis.

  • Preparation of Precursors: The synthesis of the acyclic diene precursor can sometimes be lengthy.

  • E/Z Selectivity: RCM can sometimes produce a mixture of E/Z isomers of the cyclic alkene, although this is often irrelevant as the double bond is subsequently hydrogenated.

Asymmetric and Chemo-enzymatic Strategies

The demand for enantiomerically pure pharmaceuticals has driven the development of highly selective synthetic methods.

Chemo-enzymatic Dearomatization

This cutting-edge approach combines the power of chemical synthesis with the exquisite selectivity of biocatalysis to produce highly enantioenriched piperidines.[3]

Principle of Operation: The strategy begins with a chemically synthesized activated pyridine derivative. A key step involves a stereoselective enzymatic reaction, such as a one-pot amine oxidase/ene imine reductase cascade.[3] This enzymatic cascade converts an intermediate N-substituted tetrahydropyridine into a stereo-defined piperidine with precise control over multiple stereocenters. This approach leverages nature's catalysts to perform transformations that are extremely challenging to achieve with traditional chemical methods.

Advantages:

  • Exceptional Stereoselectivity: Enzymes offer unparalleled levels of enantio- and regioselectivity, often yielding products with >99% ee.[3]

  • Mild Reaction Conditions: Biocatalytic reactions are performed in aqueous media under ambient temperature and pressure, showing excellent functional group compatibility.

  • Sustainability: Represents a "green" chemistry approach, reducing reliance on heavy metals and harsh reagents.[17]

Limitations:

  • Enzyme Availability and Stability: The required enzymes may not be commercially available and can require specialized handling and optimization.

  • Substrate Specificity: Enzymes are often highly specific for their substrates, which may limit the scope of the reaction.

  • Process Development: Integrating enzymatic steps into a traditional chemical workflow can require significant process development and optimization.

Comparative Summary of Synthetic Routes

Method Starting Materials Key Reagents/Catalyst Typical Yields Stereocontrol Key Advantages Key Limitations
Catalytic Hydrogenation 4-Substituted PyridinesH₂, PtO₂, Rh₂O₃, Rh/C[2][5]Good to ExcellentGenerally Poor (achiral)Atom economical, direct, scalable.Harsh conditions, poor functional group tolerance.[4]
Nucleophilic Addition 4-PiperidonesGrignard reagents, OrganolithiumsVariableModerate to GoodHigh versatility of C4-substituent, convergent.Multi-step, potential for side reactions.[6]
Aza-Diels-Alder Imines, DienesLewis Acids, Chiral CatalystsGood to ExcellentExcellent (Diastereo- & Enantio-)Rapid complexity generation, high stereocontrol.[9][10]Substrate scope can be limited by electronics, potential regioisomers.
Ring-Closing Metathesis (RCM) Acyclic DienesGrubbs' or Schrock's Catalysts (Ru, Mo)[14]Good to ExcellentExcellent (transfer from precursor)Superb functional group tolerance, predictable cyclization.[16]Catalyst cost, multi-step precursor synthesis.
Chemo-enzymatic Dearomatization Activated PyridinesEnzymes (e.g., oxidases, reductases)[3]GoodExceptional (Enantio-)Unparalleled stereoselectivity, mild/green conditions.[3][17]Limited enzyme availability and substrate scope, specialized process.

Exemplary Experimental Protocols

Protocol 1: Synthesis of a Tetrahydropyridine via Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) Reaction

This protocol is adapted from a general procedure for the IEDDA reaction between an α-halogeno hydrazone and an electron-rich dienophile.[10]

Causality and Rationale: This protocol uses an α-halogeno hydrazone as a precursor to the reactive electron-poor aza-diene. An inert atmosphere is crucial to prevent side reactions with oxygen or moisture. The base is added dropwise at a controlled temperature to manage the rate of aza-diene formation, minimizing its decomposition and maximizing the yield of the cycloaddition product. TLC monitoring is essential for determining the reaction endpoint to avoid product degradation from prolonged reaction times.

  • Reaction Setup: To a dry 50 mL round-bottom flask, purged with nitrogen, add the α-halogeno hydrazone (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 20 mL).

  • Addition of Dienophile: Add the electron-rich alkene (e.g., an enol ether or vinylindole) (1.2 mmol, 1.2 equiv) to the solution.

  • Initiation of Reaction: Cool the mixture to 0 °C using an ice bath. Add a suitable base (e.g., triethylamine or DBU) (1.5 mmol, 1.5 equiv) dropwise via syringe over 5 minutes while stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting materials by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the tetrahydropyridine product. Subsequent reduction (e.g., catalytic hydrogenation) would yield the final piperidine.

Protocol 2: Asymmetric Synthesis of a Chiral Piperidine via Rhodium-Catalyzed Reductive Transamination

This protocol is a representative example of modern asymmetric synthesis, leveraging a chiral amine to induce stereochemistry.[18]

Causality and Rationale: This innovative method uses a chiral primary amine not only as the new nitrogen source for the piperidine ring but also as the source of chirality. The rhodium complex catalyzes a transfer hydrogenation from formic acid, which reduces the pyridinium salt in situ. The presence of water is critical for the transamination mechanism, which involves hydrolysis and re-formation of iminium intermediates. The large excess of the chiral amine and formic acid drives the reaction equilibrium towards the product.

  • Reaction Setup: In a 10 mL vial, combine the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (5.0 mmol, 10.0 equiv), and the rhodium catalyst [Cp*RhCl₂]₂ (0.005 mmol, 1 mol%).

  • Solvent Addition: Add a solvent mixture of CH₂Cl₂/H₂O (15:1 ratio, 4.0 mL total volume).

  • Reagent Addition: Add formic acid (12.0 mmol, 24.0 equiv) to the vial.

  • Reaction Conditions: Seal the vial and stir the mixture vigorously at 40 °C for 22 hours. The reaction is run open to the air.

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases. Extract the mixture with CH₂Cl₂ (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched chiral piperidine.

Conclusion

The synthesis of 4-substituted piperidines is a mature yet continually evolving field. While classical methods like the hydrogenation of pyridines and additions to piperidones offer robust and scalable routes, they often fall short in terms of functional group tolerance and stereocontrol. Modern strategies, particularly the Aza-Diels-Alder reaction and Ring-Closing Metathesis, provide powerful tools for constructing complex, polysubstituted piperidines with a high degree of control. Looking forward, the integration of biocatalysis and novel C-H activation strategies promises to deliver even more efficient, selective, and sustainable pathways to these invaluable pharmaceutical building blocks, further accelerating the engine of drug discovery. The choice of method will ultimately be guided by the specific target molecule, but a thorough understanding of the principles and limitations of each route is essential for success.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction. Benchchem.
  • American Chemical Society. (n.d.). Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via Ring-Closing Metathesis Reaction. American Chemical Society.
  • PMC - NIH. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH.
  • (2023, January 20). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.
  • (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • Sarkar, N., Banerjee, A., & Nelson, S. G. (2008). Synthesis of Polysubstituted Piperidines by Diels–Alder Reaction of N-Alkenyl Iminiums. J. Am. Chem. Soc., 130, 9222-9223.
  • PMC - NIH. (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH.
  • Merino, P. (2011). RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Semantic Scholar.
  • (n.d.). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization.
  • PMC - PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • DTIC. (n.d.). Piperidine Synthesis. DTIC.
  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. ResearchGate.
  • (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry.
  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube.
  • (2005, May 5). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org.
  • Wikipedia. (n.d.). Ring-closing metathesis. Wikipedia.
  • NIH. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. NIH.
  • Benchchem. (n.d.). Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols. Benchchem.

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A Senior Application Scientist's Guide to HPLC-Based Purity Validation of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

In the synthesis of pharmaceutical intermediates, rigorous purity assessment is not merely a quality control checkpoint but a cornerstone of drug safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of a key synthetic intermediate, Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. We will explore the rationale behind methodological choices, from column selection to mobile phase optimization, and present a validated, step-by-step protocol. This document is designed to empower researchers to develop and implement robust analytical systems that ensure the integrity of their synthesized compounds, grounded in the principles of scientific integrity and regulatory compliance.

Introduction: The Critical Role of Purity in a Versatile Synthetic Intermediate

This compound (CAS No. 199103-19-0) is a pivotal intermediate in medicinal chemistry.[1][2] Its structure, featuring a piperidine ring, a benzyl carboxylate protecting group, and a reactive methylsulfonyl (mesyl) leaving group, makes it a versatile building block for constructing complex nitrogen-containing heterocycles found in numerous active pharmaceutical ingredients (APIs).[1]

The efficacy and safety of the final API are directly contingent on the purity of such intermediates. Potential impurities, arising from starting materials, side reactions, or degradation, can carry over into the final product, potentially altering its pharmacological profile or introducing toxicity. Therefore, a highly sensitive and specific analytical method is required to detect and quantify these impurities. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose in the pharmaceutical industry.[3][4]

This guide will compare and contrast two primary Reversed-Phase HPLC (RP-HPLC) approaches for the purity analysis of this compound, providing the scientific justification for the recommended method.

Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior

This compound has a molecular weight of 313.37 g/mol and the molecular formula C14H19NO5S.[1] The molecule possesses both non-polar (benzyl group) and polar (mesyloxy and carbamate groups) moieties, giving it moderate polarity. This dual nature is a key consideration in developing an effective HPLC separation method.

  • Polarity and Retention: In Reversed-Phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, moderately polar compounds like our analyte are well-retained.[5][6][7] The retention will be primarily driven by the hydrophobic interactions of the benzyl group with the C18 stationary phase. Polar impurities will elute earlier, while more non-polar impurities will be retained longer.[8]

  • UV Detection: The presence of the benzyl group provides a strong chromophore, making UV detection a suitable and straightforward choice. A detection wavelength around 210 nm is often effective for aromatic compounds.[9][10]

Comparative HPLC Method Development: A Tale of Two Columns

The choice of the HPLC column is the most critical factor in achieving the desired separation. Here, we compare two common C18 columns with different properties to illustrate the impact on purity analysis.

Method A: Utilizes a standard, end-capped C18 column. Method B (Recommended): Employs a C18 column with a polar-embedded group.

The objective is to achieve a baseline resolution of the main peak from all potential impurities, including starting materials like Benzyl 4-hydroxypiperidine-1-carboxylate and potential by-products.

Rationale for Method Selection

While a standard C18 column can provide adequate separation for many non-polar compounds, the presence of polar functional groups in our analyte and its potential impurities can lead to peak tailing due to interactions with residual silanols on the silica backbone. A C18 column with a polar-embedded group offers a more inert surface, minimizing these secondary interactions and leading to improved peak shape and resolution, especially for polar analytes.

Experimental Data Comparison

The following table summarizes the hypothetical performance data obtained from the analysis of a synthesized batch of this compound spiked with a known impurity (Impurity A: Benzyl 4-hydroxypiperidine-1-carboxylate).

Parameter Method A: Standard C18 Column Method B: Polar-Embedded C18 Column Commentary
Resolution (Main Peak vs. Impurity A) 1.8> 2.5Method B provides superior separation, ensuring more accurate quantification of the impurity.
Tailing Factor (Main Peak) 1.51.1The improved peak symmetry in Method B indicates fewer secondary interactions.
Limit of Quantitation (LOQ) for Impurity A 0.05%0.02%The better peak shape in Method B leads to a lower and more sensitive detection limit.
Analysis Time 25 min25 minBoth methods have a comparable run time.

Validated HPLC Protocol for Purity Determination (Method B)

This protocol is established in accordance with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[3][11][12]

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Polar-embedded C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

Preparation of Solutions
  • Diluent: 50:50 mixture of Acetonitrile and Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Validation Parameters

The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[4][13]

  • Specificity: Demonstrated by the separation of the main peak from known impurities and a blank injection.

  • Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the standard concentration).

  • Accuracy: Determined by spike-recovery studies of known impurities at different levels.

  • Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

Visualizing the Workflow

A clear workflow ensures reproducibility and understanding of the analytical process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_sample Weigh & Dissolve Synthesized Sample diluent1 Diluent prep_sample->diluent1 Dilute to 0.5 mg/mL hplc_system HPLC System Injection (5 µL) prep_sample->hplc_system prep_std Weigh & Dissolve Reference Standard diluent2 Diluent prep_std->diluent2 Dilute to 0.5 mg/mL prep_std->hplc_system separation Chromatographic Separation (Polar-Embedded C18) hplc_system->separation Gradient Elution detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Area % Calculation chromatogram->integration validation Validate against ICH Criteria (Specificity, Linearity, etc.) integration->validation report Purity Assay Report validation->report Final Purity Report

Caption: Workflow for HPLC purity validation of this compound.

Interpreting the Results

A successful analysis will yield a chromatogram with a sharp, symmetrical main peak for this compound. Any other peaks are considered impurities. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a high-purity sample, the main peak should account for >98% of the total peak area, with no single impurity exceeding regulatory thresholds (often <0.1%).

Conclusion: Ensuring Quality Through Rigorous Analysis

The purity of synthetic intermediates like this compound is non-negotiable in pharmaceutical development. This guide has demonstrated that a well-chosen HPLC method, specifically one employing a polar-embedded C18 column, provides the necessary specificity, sensitivity, and robustness for accurate purity validation. By understanding the physicochemical properties of the analyte and applying a systematic, validation-driven approach as outlined by ICH guidelines, researchers can confidently ensure the quality and integrity of their synthesized materials, paving the way for the development of safe and effective medicines.

References

  • Chromatography Online. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]

  • Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Available at: [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link] Jordi-Labs-Reverse-Phase-Normal-Phase-HPLC.php

  • Pharma Times. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available at: [Link]

  • Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Available at: [Link]

  • Quora. (2015, September 8). In reversed-phase HPLC which elutes first, polar or nor-polar? Why?. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58303455, this compound. Available at: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available at: [Link]

  • ResearchGate. (2025, June 8). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643496, Benzyl 4-oxopiperidine-1-carboxylate. Available at: [Link]

  • PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Directive: Prioritizing Safety and Compliance

The proper disposal of Benzyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS No. 199103-19-0) is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for research, discovery, and development professionals. The procedures outlined herein are designed to ensure full compliance with regulatory standards and to mitigate the risks associated with this compound's specific chemical properties. At no point should this chemical be considered for sink or general waste disposal.

Part 1: Compound Hazard Analysis and Risk Assessment

To establish a safe disposal plan, we must first understand the intrinsic hazards of the molecule. This compound is a multi-functional organic compound. Its hazard profile is derived from its constituent parts: a piperidine core, a benzyl carbamate protecting group, and a methanesulfonyl (mesylate) ester.

  • Piperidine Core: The foundational piperidine structure, while modified, is related to piperidine, a substance known for its toxicity, corrosivity, and flammability.[1][2]

  • Mesylate Ester: The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions.[3] More critically, certain sulfonate esters, particularly those of short-chain alcohols, are recognized as potentially genotoxic and carcinogenic due to their alkylating capabilities.[4] While this compound's specific genotoxicity is not fully characterized, the presence of the mesylate functional group demands a cautious approach.

  • Regulatory Classification: The compound is classified with hazard statements indicating it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

This analysis dictates that this compound must be handled and disposed of as regulated hazardous chemical waste.

Table 1: Physicochemical and Hazard Profile
PropertyValueSource(s)
CAS Number 199103-19-0[5][6]
Molecular Formula C₁₄H₁₉NO₅S[6][7]
Physical Form Solid[5][6]
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Precautionary Codes P261, P280, P301+P312, P302+P352, P305+P351+P338[5]
Disposal Consideration Must be treated as hazardous chemical waste. Prohibited from sink/sewer disposal. The recommended disposal route is incineration by a licensed waste management facility.[2][8][9]

Part 2: Mandatory Personal Protective Equipment (PPE) & Handling

Before handling the compound for any purpose, including disposal, the following PPE is mandatory to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[10]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., Nitrile rubber) tested according to EN 374.[11] Check for integrity before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to avoid inhalation of dust or aerosols.[12]

Part 3: Step-by-Step Waste Disposal Protocol

This protocol outlines the mandated procedure for collecting and storing this compound waste for subsequent removal by a certified hazardous waste contractor. In-lab chemical neutralization is not recommended as it can generate other hazardous byproducts and does not eliminate the need for professional disposal.

Step 1: Waste Identification and Segregation
  • Identify: Classify all waste containing this compound (e.g., pure excess reagent, contaminated spatulas, weighing paper, reaction residues) as "Non-Halogenated Organic Solid Waste."

  • Segregate: It is critical to prevent the mixing of incompatible waste streams.[13][14] Do not mix this waste with:

    • Aqueous or acidic/basic waste.

    • Oxidizing agents.

    • Halogenated organic waste.

    • Reactive metals or hydrides.

Step 2: Container Selection and Management
  • Select Container: Use only a designated hazardous waste container that is made of a compatible material (e.g., high-density polyethylene, HDPE) and has a secure, vapor-tight screw-top lid.[15][16]

  • Inspect: Ensure the container is clean, dry, and in good condition with no leaks or cracks.

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[15] This is a primary tenet of EPA's Resource Conservation and Recovery Act (RCRA) and prevents the release of vapors.[15]

Step 3: Proper Labeling
  • Label Immediately: Affix a completed hazardous waste label to the container before adding any waste.

  • Required Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If it is a mixture, list all components and their approximate percentages.

    • The relevant hazard information: "Irritant," "Harmful." Include the GHS07 pictogram.

    • The accumulation start date (the date the first piece of waste is added).

    • The name and location of the generating laboratory/researcher.[9][17]

Step 4: Accumulation and Storage
  • Designated Area: Store the waste container in a designated, secondary containment-equipped Satellite Accumulation Area (SAA) that is at or near the point of generation.[9]

  • Safe Location: The SAA must be away from drains, heat sources, and high-traffic areas.

  • Volume Limits: Be aware of institutional and regulatory limits for waste accumulation (e.g., a maximum of 55 gallons per SAA).[9]

Step 5: Scheduling Professional Disposal
  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Do Not Transport: Do not personally transport the hazardous waste across campus or to other buildings. Await collection by trained EHS personnel or a licensed contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection Protocol cluster_storage Storage & Final Disposition start Waste Generated (e.g., excess solid, contaminated items) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 identify Identify as Non-Halogenated Organic Solid Waste fume_hood Work in Fume Hood ppe->fume_hood Step 2 fume_hood->identify segregate Segregate from Incompatible Waste Streams identify->segregate store Store in Designated Satellite Accumulation Area (SAA) container Select & Inspect Approved Hazardous Waste Container segregate->container label_container Affix Completed Hazardous Waste Label container->label_container add_waste Add Waste to Container & Secure Lid Immediately label_container->add_waste add_waste->store ehs_pickup Contact EHS/Waste Management for Pickup store->ehs_pickup

Caption: Disposal workflow for this compound.

Part 4: Emergency Procedures - Spill Management

Accidental spills must be managed promptly and safely.

  • For Small Spills (milligram to low gram scale):

    • Ensure the area is well-ventilated and restrict access.

    • Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or cat litter.[2]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container using non-sparking tools.[1][2]

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone, if compatible with the surface), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • Contact your institution's emergency EHS number for immediate assistance. Do not attempt to clean up a large spill without specialized training and equipment.

References

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 4-((methanesulfonyl)oxy)piperidine-1-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Arkansas State University. (n.d.). Hazardous Waste Management. A-State Knowledge Base. Retrieved from [Link]

  • Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]

  • UTHM. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories. Retrieved from [Link]

  • Wikipedia. (n.d.). Mesylate. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]

Sources

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